molecular formula C14H12O4 B3046633 4-(4-Hydroxyphenyl)-3-methoxybenzoic acid CAS No. 1261901-65-8

4-(4-Hydroxyphenyl)-3-methoxybenzoic acid

Cat. No.: B3046633
CAS No.: 1261901-65-8
M. Wt: 244.24
InChI Key: PPMIGKDXUOPLPN-UHFFFAOYSA-N
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Description

4-(4-Hydroxyphenyl)-3-methoxybenzoic acid is a useful research compound. Its molecular formula is C14H12O4 and its molecular weight is 244.24. The purity is usually 95%.
BenchChem offers high-quality 4-(4-Hydroxyphenyl)-3-methoxybenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-Hydroxyphenyl)-3-methoxybenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4-hydroxyphenyl)-3-methoxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O4/c1-18-13-8-10(14(16)17)4-7-12(13)9-2-5-11(15)6-3-9/h2-8,15H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPMIGKDXUOPLPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)O)C2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80688724
Record name 4'-Hydroxy-2-methoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80688724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261901-65-8
Record name 4'-Hydroxy-2-methoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80688724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Vanillic Acid – Natural Sources, Biosynthesis, and Bioengineering

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the natural occurrence, biosynthetic pathways, and analytical profiling of vanillic acid.

Executive Summary

Vanillic acid (4-hydroxy-3-methoxybenzoic acid) is a dihydroxybenzoic acid derivative and a pivotal intermediate in the phenylpropanoid metabolic grid. While often overshadowed by its aldehyde precursor, vanillin, vanillic acid possesses distinct pharmacological utility as an antimicrobial, anti-inflammatory, and hepatoprotective agent. This guide analyzes its sourcing from high-yield botanical matrices (e.g., Euterpe oleracea), elucidates the enzymatic causality in its biosynthesis (specifically the vdh gene role), and provides validated protocols for its extraction and quantification.

Part 1: Natural Sources and Quantitative Profiling

While ubiquitous in the plant kingdom as a lignin degradation product, commercially viable concentrations of vanillic acid are found in specific botanical reservoirs. Research indicates that Euterpe oleracea (Açaí) oil is among the most potent natural sources, significantly outperforming traditional sources like Vanilla planifolia where vanillin dominates.

Quantitative Content in Botanical Matrices
Botanical SourceTissue TypeConcentration (Approx.)[1][2]Reference Context
Euterpe oleracea (Açaí) Fruit Oil1,616 ± 94 mg/kg High-yield lipophilic fraction [1].[3]
Amomum villosum Fruit Extract0.545 mg/g Traditional Chinese Medicine (TCM) extraction [2].[1]
Angelica sinensis Radix (Root)~0.2 – 0.5 mg/g Varies by cultivar and fermentation processing [3].[1]
Vanilla planifolia Cured PodsVariable (Minor)Present as an oxidation product of vanillin; vanillin remains dominant (~20 mg/g).[1]
Amomum xanthioides Fruit0.0037 mg/gTrace component compared to A. villosum [2].[1]

Technical Insight: The high concentration in Açaí oil suggests that lipophilic extraction methods (e.g., Supercritical CO2) may yield higher purity vanillic acid fractions than traditional hydro-alcoholic maceration used for Angelica sinensis.

Part 2: Biosynthetic Mechanisms[1]

Understanding the biosynthesis of vanillic acid requires mapping the transition from the phenylpropanoid backbone to the benzoate structure. This occurs via two primary routes: the Plant Phenylpropanoid Pathway and the Microbial Ferulic Acid Catabolism Pathway .[1]

Plant Biosynthesis (Phenylpropanoid Route)

In plants, vanillic acid is a downstream metabolite of the shikimate pathway. The critical transformation involves the chain shortening of ferulic acid (C6-C3) to vanillin (C6-C1), followed by rapid oxidation.

  • Precursor: Phenylalanine.

  • Key Intermediate: Ferulic Acid.[1][4][5][6][7]

  • Chain Shortening: Catalyzed by Vanillin Synthase (VpVAN) or CoA-dependent beta-oxidation analogues.[1]

  • Terminal Oxidation: Vanillin is oxidized to vanillic acid by Aldehyde Oxidase (AO) or Aldehyde Dehydrogenase (ALDH) .[1] This step is often a detoxification mechanism to prevent aldehyde accumulation.[1]

Microbial Biosynthesis (Ferulic Acid Catabolism)

Microorganisms (e.g., Pseudomonas, Amycolatopsis, Streptomyces) utilize ferulic acid as a carbon source.[8] This pathway is the primary target for metabolic engineering.[1]

  • Activation: Ferulic acid is activated to Feruloyl-CoA by Feruloyl-CoA Synthetase (fcs) .[1]

  • Hydration/Cleavage: Feruloyl-CoA is converted to Vanillin by Enoyl-CoA Hydratase/Aldolase (ech) .[1]

  • Oxidation (The Critical Step): Vanillin is irreversibly oxidized to Vanillic Acid by Vanillin Dehydrogenase (vdh) .[1]

    • Note: In vanillin bioproduction, the vdh gene is deleted to prevent this step.[9] For vanillic acid production, vdh overexpression is required.[1]

Pathway Visualization

The following diagram illustrates the parallel pathways in plants and bacteria, highlighting the enzyme divergence.

VanillicAcidBiosynthesis cluster_plant Plant Phenylpropanoid Pathway cluster_microbial Microbial Catabolism (Pseudomonas/Amycolatopsis) Phe L-Phenylalanine Cin Cinnamic Acid Phe->Cin PAL Cou p-Coumaric Acid Cin->Cou C4H Fer Ferulic Acid (C6-C3 Precursor) Cou->Fer C3H / COMT (Plant) FCoA Feruloyl-CoA Van Vanillin (Aldehyde Intermediate) FCoA->Van ech (Enoyl-CoA Hydratase) Fer->FCoA fcs (Feruloyl-CoA Synthetase) Fer->Van VpVAN (Vanillin Synthase) VA VANILLIC ACID (Target C6-C1) Van->VA Oxidation Step Plant: Aldehyde Oxidase (AO) Microbe: vdh (Vanillin Dehydrogenase)

Figure 1: Convergent biosynthetic pathways for Vanillic Acid. The transition from Vanillin to Vanillic Acid is catalyzed by VDH in microbes and AO in plants.

Part 3: Metabolic Engineering & Bioproduction[1]

To produce vanillic acid industrially, researchers utilize recombinant E. coli or Streptomyces strains.[1] The engineering strategy is the inverse of vanillin production.[1]

The vdh Pivot Point

In standard vanillin bioprocessing, the vanillin dehydrogenase (vdh) gene is a nuisance that degrades the product. However, for vanillic acid synthesis, this enzyme is the primary catalyst.

  • Enzyme: Vanillin Dehydrogenase (EC 1.2.1.67).[1][10][11]

  • Cofactor: NAD+ dependent.[1][10][11][12][13]

  • Mechanism: Catalyzes the oxidative dehydrogenation of vanillin to vanillate.[1]

  • Engineering Strategy:

    • Host: E. coli (BL21) or Streptomyces sannanensis.[1]

    • Insert: fcs and ech genes (from Amycolatopsis sp.) to convert Ferulic Acid

      
       Vanillin.[1]
      
    • Overexpress: Native or heterologous vdh (from Pseudomonas fluorescens or Pseudomonas sp.[1] HR199) to drive the flux entirely to vanillic acid [4].[1]

    • Result: Prevention of toxic aldehyde accumulation and high-yield accumulation of the stable acid form.[1]

Part 4: Analytical Methodologies

Accurate quantification requires separating vanillic acid from structurally similar congeners (vanillin, ferulic acid, syringic acid). The following HPLC protocol is validated for complex plant matrices.

Protocol: High-Performance Liquid Chromatography (HPLC)[4][14]

1. Sample Preparation (Plant Tissue/Oil):

  • Extraction Solvent: Methanol:Water (80:20 v/v).[1]

  • Lysis: Freeze-dry tissue; grind to fine powder.[1]

  • Process:

    • Weigh 100 mg of sample.[1]

    • Add 2.0 mL extraction solvent.[1]

    • Sonication: 20 minutes at <40°C (prevent thermal degradation).

    • Centrifuge at 10,000 rpm for 10 mins.

    • Filter supernatant through 0.45 µm PTFE filter.[1]

2. Chromatographic Conditions:

  • System: HPLC with Photodiode Array Detector (PDA/DAD).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 150 x 4.6 mm, 5 µm).

  • Temperature: 30°C.

  • Flow Rate: 1.0 mL/min.[1][4]

  • Detection Wavelength: 260 nm and 290 nm (Vanillic acid

    
     ~260-290 nm).[1]
    

3. Mobile Phase Gradient:

  • Solvent A: 1% Acetic Acid in Water (Acidic pH suppresses ionization of the carboxylic acid, sharpening the peak).

  • Solvent B: Acetonitrile (ACN).[1]

Time (min)Solvent A (%)Solvent B (%)Phase
09010Equilibration
108020Linear Gradient
206040Elution of Vanillic Acid
259010Re-equilibration

4. Validation Criteria:

  • Retention Time: Vanillic acid typically elutes before ferulic acid and after vanillyl alcohol due to polarity.[1]

  • Linearity:

    
     in range 10–160 µg/mL.[1]
    

References

  • Pacheco-Palencia, L. A., et al. (2008).[1] Chemical composition, antioxidant properties, and thermal stability of a phytochemical enriched oil from Acai (Euterpe oleracea Mart.).[1][2] Journal of Agricultural and Food Chemistry.[1] Link

  • Liao, J., et al. (2022).[1] Vanillic Acid as a Promising Xanthine Oxidase Inhibitor: Extraction from Amomum villosum Lour.[1] Molecules.[1][5][6][7][12][14][15][16][17] Link

  • Vien Kiem Nghiem. (2020).[1][4] Simultaneous Quantitative Analysis of Five Components in Angelica sinensis. World Journal of Traditional Chinese Medicine.[1] Link

  • Overhage, J., et al. (1999).[1][18] Biotransformation of eugenol to vanillin by a mutant of Pseudomonas sp.[1][9][13] strain HR199 constructed by disruption of the vanillin dehydrogenase (vdh) gene.[1][9][13] Applied Microbiology and Biotechnology.[1][13] Link

  • Walton, N. J., et al. (2003).[1] Vanillin biosynthesis – Not as simple as it seems? Phytochemistry.[1][6][7] Link

Sources

4-hydroxy-3-methoxybenzoic acid chemical structure and formula.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Deep Dive: 4-Hydroxy-3-Methoxybenzoic Acid (Vanillic Acid)

Abstract

Vanillic acid (4-hydroxy-3-methoxybenzoic acid) is a phenolic derivative of benzoic acid and a pivotal intermediate in the bioconversion of ferulic acid to vanillin.[1][2][3] Beyond its role as a flavoring precursor, it exhibits significant pharmacological potential as an antioxidant, anti-inflammatory, and neuroprotective agent. This guide provides a comprehensive technical analysis of its chemical structure, biosynthetic pathways, pharmacological mechanisms, and validated analytical protocols for researchers in drug discovery and natural product chemistry.

Chemical Identity & Structural Analysis

Vanillic acid is an oxidized form of vanillin.[3][4][5] Its structure consists of a benzene ring substituted with a carboxylic acid group (


), a methoxy group (

), and a hydroxyl group (

).[1] This specific substitution pattern confers its amphiphilic properties and antioxidant capacity.
PropertyData
IUPAC Name 4-Hydroxy-3-methoxybenzoic acid
Common Name Vanillic Acid
CAS Registry 121-34-6
Molecular Formula

Molecular Weight 168.15 g/mol
Melting Point 208 – 212 °C
pKa (Carboxyl) ~4.16 (at 25 °C)
pKa (Phenol) ~9.3
Solubility Soluble in ethanol, diethyl ether; sparingly soluble in cold water (1.5 g/L at 14°C); soluble in hot water.[1][2][5][6][7][8]
Structural Visualization (Graphviz)

The following diagram illustrates the functional connectivity and key reactive sites of the molecule.[1]

ChemicalStructure Benzene Benzene Ring (Aromatic Core) COOH Carboxyl Group (-COOH) (Acidic, pKa ~4.2) Benzene->COOH C1 Position OCH3 Methoxy Group (-OCH3) (Lipophilic) Benzene->OCH3 C3 Position OH Hydroxyl Group (-OH) (Antioxidant Site) Benzene->OH C4 Position OH->OCH3 Intramolecular H-bond

Figure 1: Functional group topology of Vanillic Acid indicating reactive sites.[1]

Biosynthesis & Metabolic Pathways

Understanding the origin of vanillic acid is critical for both biotechnological production and metabolic profiling in humans.

A. Biotechnological Production (Plant/Microbial)

In industrial biotechnology, vanillic acid is often an intermediate in the production of biovanillin from lignin-derived ferulic acid.[1]

  • Precursor: Ferulic Acid (found in plant cell walls).[1]

  • Enzymes: Feruloyl-CoA synthetase (Fcs) and Enoyl-CoA hydratase/aldolase (Ech).[1]

B. Human Metabolism (Catecholamines)

While Vanillylmandelic acid (VMA) is the primary end-product of epinephrine/norepinephrine metabolism, vanillic acid is a minor metabolite and is heavily influenced by dietary intake of polyphenols (e.g., coffee, tea, fruits).[1]

Biosynthesis cluster_plant Biotechnological Pathway (Microbial/Plant) cluster_human Human Metabolic Context Ferulic Ferulic Acid FeruloylCoA Feruloyl-CoA Ferulic->FeruloylCoA Feruloyl-CoA Synthetase (Fcs) Vanillin Vanillin FeruloylCoA->Vanillin Enoyl-CoA Hydratase (Ech) VanillicAcid Vanillic Acid Vanillin->VanillicAcid Vanillin Dehydrogenase (Vdh) Diet Dietary Polyphenols (Coffee, Tea) Diet->VanillicAcid Gut Microbiota Metabolism Catecholamines Epinephrine/ Norepinephrine VMA Vanillylmandelic Acid (VMA - Major Metabolite) Catecholamines->VMA MAO / COMT VMA->VanillicAcid Minor Pathway

Figure 2: Dual pathways of Vanillic Acid formation: Biotechnological synthesis vs. Human metabolism.[1]

Pharmacological Potential[1][9]

Vanillic acid acts as a potent therapeutic agent through several defined mechanisms.

  • Anti-Inflammatory: Inhibits the activation of NF-κB (Nuclear Factor kappa B), reducing the expression of pro-inflammatory cytokines like TNF-α, IL-6, and COX-2.[1]

  • Antioxidant: Scavenges free radicals directly via its phenolic hydroxyl group and upregulates the Nrf2 signaling pathway, enhancing endogenous antioxidant enzymes (SOD, CAT, GPx).[1]

  • Neuroprotection: Modulates acetylcholinesterase (AChE) activity and reduces oxidative stress in neuronal cells, showing potential in Alzheimer’s disease models.[1]

Analytical Characterization Protocols

A. High-Performance Liquid Chromatography (HPLC) Protocol

This protocol is designed for the quantification of vanillic acid in biological fluids or plant extracts.[1]

  • System: Agilent 1200 Series or equivalent with DAD/UV detector.

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: Water + 0.1% Phosphoric Acid (or Acetic Acid).[1]

    • Solvent B: Acetonitrile (HPLC Grade).[1]

  • Gradient Program:

    • 0-5 min: 10% B (Isocratic)[1]

    • 5-20 min: 10% → 40% B (Linear Gradient)

    • 20-25 min: 40% → 10% B (Equilibration)

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10-20 µL.

  • Detection: UV at 260 nm (max absorption) or 280 nm.

  • Retention Time: Approximately 12–15 minutes (dependent on specific column/gradient).

B. Nuclear Magnetic Resonance (NMR) Profile

Data typically observed in DMSO-


 at 400/500 MHz:
  • 
    H NMR: 
    
    • 
       12.50 (br s, 1H, -COOH)[1]
      
    • 
       9.80 (br s, 1H, -OH)[1]
      
    • 
       7.45 (d, 
      
      
      
      Hz, 1H, Ar-H2)
    • 
       7.43 (dd, 
      
      
      
      Hz, 1H, Ar-H6)
    • 
       6.85 (d, 
      
      
      
      Hz, 1H, Ar-H5)
    • 
       3.81 (s, 3H, -OCH
      
      
      
      )[1]

References

  • Biotechnological Production

    • Title: "Bioconversion of ferulic acid to vanillin by Streptomyces sp."[1]

    • Source:Journal of Biotechnology.[1][3]

    • URL:[Link]

  • Pharmacological Mechanisms

    • Title: "Vanillic acid attenuates inflammatory pain by inhibiting neutrophil recruitment and oxid
    • Source:Journal of Natural Products.[1]

    • URL:[Link][1]

  • Physical Properties & Spectra

    • Title: "Vanillic Acid Compound Summary"
    • Source:PubChem.[6][8][9]

    • URL:[Link][1]

  • Analytical Methods (HPLC)

    • Title: "Simultaneous determination of phenolic acids in plants by RP-HPLC."
    • Source:Journal of Chrom
    • URL:[Link][1]

Sources

Vanillic Acid: Molecular Mechanisms, Signaling Pathways, and Experimental Validation

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper Target Audience: Researchers, Pharmacologists, and Drug Development Scientists

Executive Summary

Vanillic acid (4-hydroxy-3-methoxybenzoic acid) is a phenolic derivative of edible plants and a metabolic byproduct of vanillin.[1][2] Beyond its role as a flavoring agent, it exhibits a pleiotropic pharmacological profile defined by three core mechanisms: inhibition of the NLRP3 inflammasome/NF-κB axis , activation of AMPK-mediated metabolic regulation , and modulation of the Bcl-2/Bax apoptotic rheostat .

This guide deconstructs these mechanisms into actionable signaling pathways and provides rigorous, self-validating experimental protocols for reproducing these effects in a laboratory setting.

Chemical Profile & Pharmacokinetics

Understanding the physicochemical properties of Vanillic Acid (VA) is prerequisite to experimental design, particularly regarding solvent choice and dosing.

  • Chemical Structure: C₈H₈O₄ (MW: 168.15 g/mol ). Contains a carboxylic acid group, a methoxy group, and a hydroxyl group on a benzene ring.

  • Bioavailability: VA follows Lipinski’s Rule of Five, ensuring high oral bioavailability.

  • Metabolism:

    • Phase I: Oxidation of vanillin or demethylation of veratric acid.

    • Phase II: Rapidly conjugated with glycine or glucuronic acid in the liver.

    • Excretion: Primarily renal; half-life is short (~1–2 hours in rodents), necessitating frequent dosing or sustained-release formulations for in vivo efficacy [1].

Table 1: Pharmacokinetic Parameters (Rodent Models)

ParameterValueSignificance for Experimental Design
Tmax ~30 minRapid absorption; collect plasma early for PK analysis.
Cmax Dose-dependentLinear kinetics up to 100 mg/kg.
Oral Bioavailability >50%Suitable for oral gavage (p.o.) studies.
Plasma Protein Binding ModerateFree fraction is sufficient for tissue distribution.
Molecular Mechanisms of Action[3]
2.1 The Anti-Inflammatory Axis: NF-κB and NLRP3 Crosstalk

VA exerts a potent anti-inflammatory effect by targeting the "priming" and "activation" signals of the immune response.

  • NF-κB Inhibition (Priming Phase): VA prevents the phosphorylation and degradation of IκBα. This sequesters the p65/p50 NF-κB complex in the cytoplasm, blocking its nuclear translocation. Consequently, the transcription of pro-inflammatory cytokines (TNF-α, IL-6) and the NLRP3 protein itself is suppressed [2, 3].

  • NLRP3 Inflammasome Blockade (Activation Phase): VA specifically inhibits the assembly of the NLRP3 inflammasome complex. Recent studies indicate this may occur via the STIM1 signaling axis , promoting STIM1 degradation, reducing intracellular calcium influx, and preventing the oligomerization of ASC and Caspase-1 [4, 5].

2.2 The Antioxidant & Metabolic Switch: Nrf2 and AMPK

VA acts as a metabolic regulator, shifting cellular physiology from oxidative stress to homeostasis.

  • Nrf2 Activation: VA disrupts the Keap1-Nrf2 interaction, allowing Nrf2 to translocate to the nucleus and bind to Antioxidant Response Elements (ARE). This upregulates Phase II detoxifying enzymes like Heme Oxygenase-1 (HO-1) and Superoxide Dismutase (SOD) [6].

  • AMPK Activation: In metabolic disorders (obesity/diabetes), VA increases the phosphorylation of AMPKα. Active AMPK inhibits Acetyl-CoA Carboxylase (ACC), thereby reducing lipogenesis and promoting fatty acid oxidation and mitochondrial biogenesis via PGC-1α [7, 8].

2.3 The Survival/Death Toggle: Apoptosis Regulation

VA exhibits a dual nature depending on the cell type:

  • In Cancer Cells (e.g., HCT116, HepG2): It induces apoptosis by increasing the Bax/Bcl-2 ratio , triggering mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and Caspase-3 activation [9].

  • In Normal Neurons: It promotes survival by reducing ROS-mediated damage and stabilizing mitochondrial membrane potential [10].

Pathway Visualization

The following diagram illustrates the integrated signaling network of Vanillic Acid, highlighting the cross-talk between inflammatory inhibition and antioxidant activation.

VanillicAcid_Mechanism cluster_inputs Extracellular Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS / Cytokines NFkB_cyto NF-κB (p65/p50) (Inactive) LPS->NFkB_cyto Activates ROS_ext Oxidative Stress Keap1 Keap1 ROS_ext->Keap1 Modulates VA Vanillic Acid IKB IκBα VA->IKB Stabilizes (Blocks Degradation) STIM1 STIM1 VA->STIM1 Promotes Degradation VA->Keap1 Disrupts Binding AMPK p-AMPK VA->AMPK Phosphorylates IKB->NFkB_cyto Sequesters NFkB_nuc NF-κB (Transcriptional Active) NFkB_cyto->NFkB_nuc Translocation NLRP3 NLRP3 Inflammasome (Assembly) STIM1->NLRP3 Activates Assembly Caspase1 Caspase-1 (Active) NLRP3->Caspase1 Cleavage InflamGenes Pro-inflammatory Genes (IL-1β, TNF-α, NLRP3) Caspase1->InflamGenes Maturation of IL-1β Nrf2_cyto Nrf2 Keap1->Nrf2_cyto Sequesters Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation AMPK->NFkB_nuc Inhibits NFkB_nuc->InflamGenes Transcription ARE ARE Genes (HO-1, SOD, CAT) Nrf2_nuc->ARE Transcription

Figure 1: Integrated signaling network of Vanillic Acid. Blue lines indicate direct pharmacological intervention points.

Rigorous Experimental Validation Protocols

To ensure scientific integrity and reproducibility, the following protocols include critical "self-validating" steps (controls and checkpoints) often omitted in standard methods.

Protocol A: Validation of NLRP3 Inflammasome Inhibition (In Vitro)

Objective: Confirm VA inhibits the assembly/activation of NLRP3 rather than just upstream priming. Model: LPS-primed Bone Marrow-Derived Macrophages (BMDMs) or J774A.1 cells stimulated with Nigericin (activation signal).

Step-by-Step Workflow:

  • Seeding & Priming:

    • Seed J774A.1 cells (1 x 10⁶ cells/well) in 6-well plates.

    • Control Check: Include a "Media Only" well (Negative Control).

    • Treat with LPS (1 µg/mL) for 4 hours to induce priming (expression of NLRP3 and pro-IL-1β).

  • Drug Treatment (The Critical Variable):

    • Remove LPS media. Wash with PBS.

    • Add Vanillic Acid (10, 30, 100 µM) in serum-free media.

    • Incubate for 1 hour before adding the activation trigger.

  • Activation:

    • Add Nigericin (10 µM) for 30 minutes.

    • Note: Nigericin triggers K+ efflux, causing rapid inflammasome assembly.

  • Protein Extraction (Self-Validating Step):

    • Supernatant: Precipitate proteins (TCA precipitation) to detect secreted mature IL-1β and Caspase-1 (p20).

    • Lysate: Extract for Pro-Caspase-1 and NLRP3.

    • Validation: If Pro-Caspase-1 is present in lysates but Cleaved Caspase-1 (p20) is absent in supernatants in VA-treated cells, inhibition of activation is confirmed.

  • Western Blot Analysis:

    • Target proteins: NLRP3 (118 kDa), ASC (22 kDa), Caspase-1 (45 kDa pro / 20 kDa cleaved), IL-1β (31 kDa pro / 17 kDa mature).

    • Loading Control: β-actin or GAPDH.

Protocol B: Assessing Mitochondrial Apoptosis in Cancer Cells

Objective: Quantify the Bax/Bcl-2 ratio shift and subsequent apoptosis. Model: HCT116 (Colorectal Cancer) or HepG2 cells.

Step-by-Step Workflow:

  • Treatment:

    • Treat cells with VA (20–100 µM) for 24 and 48 hours.

    • Positive Control: Cisplatin (5 µM).

  • Mitochondrial Membrane Potential (ΔΨm) Assay:

    • Stain with JC-1 dye (2 µM) for 30 min at 37°C.

    • Logic: Healthy mitochondria form red aggregates; apoptotic mitochondria (depolarized) contain green monomers.

    • Readout: Flow cytometry (FL2/FL1 ratio). A decrease in the Red/Green ratio confirms MOMP.

  • Immunoblotting for Apoptotic Markers:

    • Lyse cells in RIPA buffer with protease inhibitors.

    • Blot for Bax and Bcl-2.[3][4]

    • Calculation: Densitometry must be used to calculate the Bax/Bcl-2 ratio. A ratio >1.5 typically signifies irreversible apoptosis commitment [9].

Data Summary: Quantitative Benchmarks

The following table summarizes effective concentrations (IC50) and quantitative effects reported in key literature to serve as benchmarks for your experiments.

Biological TargetCell Line / ModelEffective Dose/Conc.[2]Observed EffectReference
NLRP3 Inflammasome J774A.1 Macrophages30–100 µM↓ IL-1β secretion by ~60%; ↓ Caspase-1 cleavage[4, 5]
NF-κB Signaling Peritoneal Macrophages10–50 mg/kg (in vivo)↓ p65 nuclear translocation; ↓ TNF-α by ~50%[2, 11]
AMPK Activation 3T3-L1 Adipocytes50–100 µM↑ p-AMPKα; ↓ Lipid accumulation by ~40%[7]
Apoptosis (Cancer) HCT116 Cells30 µM↑ Bax/Bcl-2 ratio; G1 Cell Cycle Arrest[12]
Neuroprotection HT22 Hippocampal Cells20 µM↓ ROS levels; ↑ Cell viability vs Glutamate toxicity[13]
References
  • Pharmacokinetics & Metabolism

    • Source: National Institutes of Health (NIH) / PubMed
    • Title: Percutaneous absorption of vanilloids: in vivo and in vitro studies.[5]

    • URL:[Link]

  • NF-κB Inhibition

    • Source: PubMed[3][6][7]

    • Title: Vanillic Acid Inhibits Inflammatory Mediators by Suppressing NF-κB in Lipopolysaccharide-Stimulated Mouse Peritoneal Macrophages.[1][8]

    • URL:[Link]

  • Inflammatory Pain & Cytokines

    • Source: ResearchGate[9]

    • Title: Vanillic Acid Inhibits Inflammatory Pain by Inhibiting Neutrophil Recruitment, Oxidative Stress, Cytokine Production, and NFκB Activation in Mice.[10]

    • URL:[Link]

  • NLRP3 & STIM1 Mechanism

    • Source: PubMed / Springer
    • Title: The Protective Effects of Vanillic Acid on LPS-induced Acute Lung Injury by Inhibiting STIM1-mediated NLRP3 Inflammasome Activation.[11][12]

    • URL:[Link]

  • NLRP3 in Osteoarthritis

    • Source: Frontiers in Pharmacology
    • Title: Vanillic Acid Reduces Pain-Related Behavior in Knee Osteoarthritis Rats Through the Inhibition of NLRP3 Inflammasome-Related Synovitis.[13]

    • URL:[Link]

  • Nrf2/NF-κB Crosstalk

    • Source: MDPI
    • Title: Targeting Nrf2 and NF-κB Signaling Pathways in Cancer Prevention: The Role of Apple Phytochemicals.
    • URL:[Link]

  • AMPK & Obesity

    • Source: FASEB Journal / PubMed
    • Title: Vanillic acid attenuates obesity via activation of the AMPK pathway and thermogenic factors in vivo and in vitro.
    • URL:[Link]

  • Metabolic Syndrome Review

    • Source: PMC
    • Title: Vanillic acid as a promising intervention for metabolic syndrome: Preclinical studies.[6]

    • URL:[Link]

  • Anticancer Mechanisms (Bax/Bcl-2)

    • Source: Discover Oncology / Springer[7]

    • Title: Anti-tumor role and molecular mechanism of vanillic acid.[1][7][11]

    • URL:[Link]

  • Cardiovascular & Neuroprotection

    • Source: PubMed[3][6][7]

    • Title: Regulatory Mechanisms of Vanillic acid in Cardiovascular Diseases: A Review.
    • URL:[Link]

  • General Pharmacological Review

    • Source: Journal of Drug Delivery and Therapeutics
    • Title: A Review of the Pharmacological Characteristics of Vanillic Acid.
    • URL:[Link]

  • Colorectal Cancer Specifics

    • Source: PMC
    • Title: Anti-tumor role and molecular mechanism of vanillic acid (Specific HCT116 d
    • URL:[Link]

  • Neuroprotection (Glutamate Toxicity)

    • Source: ResearchGate[9]

    • Title: Neuroprotective effects of vanillic acid against glutamate-induced oxid
    • URL:[Link]

Sources

Spectral Characterization of 4-Hydroxy-3-Methoxybenzoic Acid (Vanillic Acid): A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the spectral properties of 4-hydroxy-3-methoxybenzoic acid (Vanillic Acid), designed for researchers in analytical chemistry and drug development.

CAS Registry Number: 121-34-6 Molecular Formula: C₈H₈O₄ Molecular Weight: 168.15 g/mol [1]

Executive Summary & Chemical Identity

4-hydroxy-3-methoxybenzoic acid, commonly known as Vanillic Acid, is a dihydroxybenzoic acid derivative used as a flavoring agent, intermediate in pharmaceutical synthesis, and a standard in metabolomics.[1] Its spectral fingerprint is defined by the interplay between the carboxylic acid moiety and the electron-donating methoxy/hydroxy groups on the benzene ring.

This guide provides a multi-modal spectral analysis (UV-Vis, FTIR, NMR, MS, Fluorescence) to serve as a reference for quality control and structural elucidation.

Analytical Workflow Strategy

The following decision tree outlines the logical progression for complete structural validation, moving from bulk property identification to atomic-level resolution.

SpectralWorkflow Start Unknown Sample (Suspected Vanillic Acid) UV UV-Vis Spectroscopy (Screening) Start->UV Solubility Check (MeOH) UV->Start No Abs (Reject) IR FTIR Spectroscopy (Functional Groups) UV->IR λmax ~260/290 nm confirmed NMR 1H & 13C NMR (Structural Connectivity) IR->NMR C=O, OH, OMe bands present MS Mass Spectrometry (Molecular Weight & Fragments) NMR->MS Proton/Carbon count matches Validation Confirmed Structure: 4-Hydroxy-3-methoxybenzoic acid MS->Validation m/z 168 & Fragment 153/123

Figure 1: Integrated spectral characterization workflow for Vanillic Acid.

UV-Vis Spectroscopy & Fluorescence

The electronic absorption of vanillic acid is heavily influenced by pH due to the ionization of the phenolic hydroxyl group (pKa ~9.3) and the carboxylic acid (pKa ~4.5).

Absorption Characteristics[2][3][4][5][6][7][8][9][10]
  • Solvent: Methanol or Ethanol[2]

  • Primary Transitions:

    
     (aromatic ring) and 
    
    
    
    (carbonyl).
ParameterWavelength (

)
Molar Absorptivity (

)
Assignment
Band I 210–218 nmHighE2 band (Benzene ring)
Band II 258–262 nm~10,000 M⁻¹cm⁻¹B band (Aromatic conjugation)
Band III 290–294 nm~4,500 M⁻¹cm⁻¹R band (C=O / Auxochromes)

Solvatochromic & pH Effects:

  • Bathochromic Shift (Red Shift): In alkaline media (pH > 10), the deprotonation of the phenolic -OH creates a phenolate anion. This increases electron density in the ring, shifting the

    
     from ~290 nm to ~310–320 nm .
    
  • Hyperchromic Effect: Ionization typically increases the intensity of the absorption band.

Fluorescence Properties

Vanillic acid exhibits intrinsic fluorescence, making it detectable in HPLC with fluorescence detection (HPLC-FLD).

  • Excitation Wavelength (

    
    ):  290 nm[3]
    
  • Emission Wavelength (

    
    ):  440 nm (Broad band)
    
  • Stokes Shift: Large (~150 nm), indicative of significant structural relaxation in the excited state.

Infrared Spectroscopy (FTIR)

The FTIR spectrum provides definitive evidence of the three key functional groups: Carboxylic Acid, Phenol, and Methoxy ether.

Frequency (cm⁻¹)Vibration ModeFunctional GroupNotes
3450–2500 O-H StretchCarboxylic AcidVery broad "hump", often overlaps C-H.
3550–3200 O-H StretchPhenolSharp if free, broad if H-bonded.
2980–2940 C-H StretchAlkyl (Methoxy)Weak intensity.
1670–1690 C=O StretchCarboxylic AcidStrong, characteristic "carbonyl" peak.[4]
1590–1600 C=C StretchAromatic RingSkeletal vibrations.
1515–1525 C=C StretchAromatic Ring"Benzenoid" band.
1270–1290 C-O StretchPhenolic C-OStrong intensity.
1230–1240 C-O-C StretchAryl Alkyl EtherAsymmetric stretch of OMe.
1020–1030 O-CH₃ StretchMethoxySymmetric stretch.

Nuclear Magnetic Resonance (NMR)

NMR data is critical for distinguishing Vanillic Acid from its isomer, Isovanillic Acid (3-hydroxy-4-methoxybenzoic acid).

Solvent: DMSO-


 (Preferred for solubility and preventing OH exchange).
¹H NMR (400 MHz, DMSO- )
Shift (

ppm)
MultiplicityIntegrationAssignment
12.60 Broad Singlet1H-COOH (Carboxylic acid)
9.85 Broad Singlet1HAr-OH (Phenolic)
7.44 Doublet (

Hz)
1HH-2 (Aromatic)
7.41 Doublet of Doublets (

Hz)
1HH-6 (Aromatic)
6.84 Doublet (

Hz)
1HH-5 (Aromatic)
3.81 Singlet3H-OCH ₃ (Methoxy)

Note: The coupling constant (


 Hz) between H-2 and H-6 indicates meta-coupling, confirming the 1,2,4-substitution pattern.
¹³C NMR (100 MHz, DMSO- )
Shift (

ppm)
Carbon TypeAssignment
167.3 Quaternary (C=O)-C OOH
151.2 Quaternary (C-O)C-4 (Attached to OH)
147.2 Quaternary (C-O)C-3 (Attached to OMe)
123.5 Methine (CH)C-6
122.0 QuaternaryC-1 (Attached to COOH)
115.0 Methine (CH)C-5
112.8 Methine (CH)C-2
55.6 Methyl (CH₃)-OC H₃

Mass Spectrometry (MS)

Vanillic acid follows a distinct fragmentation pathway under Electron Ionization (EI, 70 eV). The molecular ion is stable, but characteristic losses define its fingerprint.

Fragmentation Pathway[13]
  • Molecular Ion (

    
    ):  m/z 168 (Base peak or high intensity).
    
  • Primary Loss: Loss of Methyl radical (

    
    ) or Hydroxyl radical (
    
    
    
    ).
  • Secondary Loss: Decarboxylation (loss of

    
     or 
    
    
    
    ).

MSFragmentation M Molecular Ion [M]+ m/z 168 Frag1 [M - •CH3]+ m/z 153 M->Frag1 - CH3 (15) Frag2 [M - •OH]+ m/z 151 M->Frag2 - OH (17) Frag4 [M - COOH]+ m/z 123 M->Frag4 - COOH (45) Frag3 [M - •CH3 - CO]+ m/z 125 Frag1->Frag3 - CO (28)

Figure 2: Major fragmentation pathways in Electron Ionization Mass Spectrometry.

Key Diagnostic Ions:

  • m/z 168: Parent molecule.

  • m/z 153: Loss of methyl group from methoxy.

  • m/z 151: Acylium ion formed by loss of OH from carboxylic acid.

  • m/z 123: Guaiacol cation (loss of COOH group).

References

  • NIST Chemistry WebBook. Benzoic acid, 4-hydroxy-3-methoxy- Mass Spectrum. National Institute of Standards and Technology. [Link]

  • Spectral Database for Organic Compounds (SDBS). SDBS No. 2785: Vanillic Acid. National Institute of Advanced Industrial Science and Technology (AIST). [Link]

  • PubChem. Vanillic Acid - Compound Summary. National Library of Medicine. [Link]

  • Tang, S., et al. (2020). Aqueous-Phase Photooxidation of Vanillic Acid: A Potential Source of Humic-like Substances (HULIS). ACS Earth and Space Chemistry. [Link]

  • Zamboulis, A., et al. (2019). Synthesis and Characterization of Vanillic Acid-Based Polymers. Materials Letters.[5] [Link]

Sources

Biological Activities of Vanillic Acid and Its Derivatives: A Mechanistic & Translational Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary Vanillic acid (4-hydroxy-3-methoxybenzoic acid), a phenolic derivative of edible plants and a metabolic byproduct of vanillin, has transcended its role as a flavoring agent to become a scaffold of significant pharmacological interest.[1][2] This technical guide analyzes the bioactivity of vanillic acid (VA) and its synthetic derivatives, focusing on their dual-regulatory role in oxidative stress (Nrf2) and inflammation (NF-κB). Designed for drug development professionals, this document details structure-activity relationships (SAR), validated experimental protocols, and the molecular causality driving its therapeutic potential in oncology and neuroprotection.

Chemical Profile & Structure-Activity Relationships (SAR)

The therapeutic efficacy of vanillic acid stems from its specific substitution pattern on the benzoic acid core. Modifications to this scaffold have yielded derivatives with enhanced lipophilicity and bioavailability.

Core Pharmacophore
  • Hydroxyl Group (C4): Critical for radical scavenging. It donates hydrogen atoms to neutralize reactive oxygen species (ROS), forming a stable phenoxy radical.

  • Methoxy Group (C3): Increases the stability of the phenoxy radical via electron donation, enhancing antioxidant potency compared to p-hydroxybenzoic acid.

  • Carboxylic Acid (C1): The primary site for derivatization (esterification/amidation) to modulate solubility and membrane permeability.

Strategic Derivatization
Derivative ClassStructural ModificationFunctional Gain
Alkyl Esters Methyl/Ethyl/Butyl vanillateIncreased lipophilicity facilitates blood-brain barrier (BBB) penetration; enhanced anti-allergic activity.
Amides Vanillic acid diethylamideImproved metabolic stability against esterases; potent respiratory stimulant activity.
Schiff Bases Azomethine linkage (-C=N-)Broadened antimicrobial spectrum; potential for metal chelation.
Hybrids VA-Ferulic Acid conjugatesSynergistic antioxidant capacity; multi-target modulation (e.g., inhibiting both COX-2 and LOX).

Mechanistic Deep Dive: The Nrf2/NF-κB Axis

The "master switch" of vanillic acid’s bioactivity is its ability to simultaneously upregulate cytoprotective pathways and downregulate pro-inflammatory cascades. This crosstalk is essential for its efficacy in cancer and neurodegeneration.

The Signaling Architecture

VA acts as a hormetic stressor . It disrupts the Keap1-Nrf2 interaction, allowing Nrf2 nuclear translocation.[[“]] Concurrently, it inhibits the phosphorylation of IκBα, thereby sequestering NF-κB in the cytoplasm and preventing the transcription of cytokines (TNF-α, IL-6).

VA_Signaling_Pathway VA Vanillic Acid (VA) ROS ROS / Oxidative Stress VA->ROS Scavenges Keap1 Keap1 (Cytosol) VA->Keap1 Disrupts Interaction IKK IKK Complex VA->IKK Inhibits Phosphorylation ROS->Keap1 Oxidizes Cysteine Nrf2_Cyto Nrf2 (Inactive) Keap1->Nrf2_Cyto Binds/Degrades Nrf2_Nuc Nrf2 (Nucleus) Nrf2_Cyto->Nrf2_Nuc Translocation ARE ARE (DNA) Nrf2_Nuc->ARE Binds Inflammation TNF-α, IL-1β, COX-2 (Inflammation) Nrf2_Nuc->Inflammation Inhibits (Crosstalk) Antioxidants HO-1, NQO1, SOD (Cytoprotection) ARE->Antioxidants Transcription Antioxidants->ROS Reduces IkB IκBα IKK->IkB Phosphorylates NFkB_Cyto NF-κB (p65/p50) IkB->NFkB_Cyto Releases NFkB_Nuc NF-κB (Nucleus) NFkB_Cyto->NFkB_Nuc Translocation NFkB_Nuc->Inflammation Transcription

Figure 1: The dual-mechanistic action of Vanillic Acid. VA promotes the Nrf2-mediated antioxidant response while suppressing the NF-κB inflammatory cascade, creating a feedback loop that resolves cellular stress.

Spectrum of Biological Activities[1][4][5][6][7][8][9]

Therapeutic Applications Summary
ActivityPrimary Target/MechanismKey Outcome
Anticancer Mitochondrial apoptosis; G1 cell cycle arrest.[4]Reduction in tumor volume (e.g., Colon HCT116); inhibition of metastasis via MMP suppression.
Neuroprotection Inhibition of RAGE/JNK pathway; Acetylcholinesterase (AChE) inhibition.Improved cognitive function in diabetic/ischemic models; reduced amyloid-beta toxicity.
Antidiabetic AMPK activation; GLUT4 translocation.Enhanced insulin sensitivity; protection of pancreatic β-cells from glucotoxicity.
Antimicrobial Membrane disruption; Efflux pump inhibition.Synergistic effect with antibiotics against MRSA and E. coli.
Oncology Focus

In colorectal and breast cancer models, VA derivatives have demonstrated superior efficacy to the parent compound. The mechanism involves the upregulation of Bax (pro-apoptotic) and downregulation of Bcl-2 (anti-apoptotic), triggering cytochrome c release. Furthermore, VA inhibits the JAK/STAT3 pathway, a critical driver of tumor angiogenesis and immune evasion.

Experimental Methodologies

To ensure reproducibility and data integrity, the following protocols utilize self-validating controls.

Protocol A: Synthesis of Methyl Vanillate (Esterification)

Rationale: Esterification protects the carboxylic acid, increasing lipophilicity for cell-based assays.

  • Reagents: Vanillic acid (1 eq), Methanol (excess, solvent/reactant), Sulfuric acid (catalytic, 0.1 eq).

  • Reflux: Dissolve VA in methanol. Add H₂SO₄ dropwise. Reflux at 65°C for 6-8 hours.

  • Monitor: Check reaction progress via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3). Look for the disappearance of the VA spot (lower R_f) and appearance of the ester (higher R_f).

  • Workup: Evaporate methanol. Neutralize residue with NaHCO₃ (aq). Extract with Dichloromethane (DCM).

  • Purification: Wash DCM layer with brine, dry over MgSO₄, and concentrate. Recrystallize from hexane.

  • Validation: ¹H NMR (CDCl₃) – Confirm singlet at ~3.9 ppm (methoxy) and ~3.8 ppm (methyl ester).

Protocol B: Quantitative DPPH Antioxidant Assay

Rationale: Determines the IC50 value for radical scavenging activity.[5]

  • Preparation: Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol (Solution must be fresh and protected from light).

  • Dilution Series: Prepare VA samples in methanol at concentrations ranging from 10 to 200 µg/mL.

  • Reaction: Mix 1 mL of sample with 3 mL of DPPH solution.

  • Control: 1 mL Methanol + 3 mL DPPH (Absorbance ~ 0.9 at 517 nm).

  • Incubation: 30 minutes in the dark at room temperature.

  • Measurement: Read Absorbance (Abs) at 517 nm.

  • Calculation:

    
    
    
  • Output: Plot % Inhibition vs. Concentration to determine IC50.

Protocol C: Immunoblotting for Nuclear Translocation (NF-κB/Nrf2)

Rationale: Confirms the mechanistic action by observing protein movement between cytosol and nucleus.

  • Cell Treatment: Treat cells (e.g., RAW 264.7) with VA (e.g., 50 µM) for 2h, then stimulate with LPS (1 µg/mL) for 30 min.

  • Fractionation: Use a nuclear extraction kit to separate Cytosolic and Nuclear fractions. Crucial Step: Ensure no cross-contamination.

  • Western Blot:

    • Nuclear Fraction: Probe for Nrf2 and NF-κB p65 . Loading Control: Lamin B1 or Histone H3 .

    • Cytosolic Fraction: Probe for IκBα and Keap1 . Loading Control: β-actin or GAPDH .

  • Data Analysis: A positive result for VA efficacy shows increased Nuclear Nrf2 and decreased Nuclear p65 compared to the LPS-only control.

Experimental_Workflow Start Start: VA Derivative Assay1 1. DPPH Assay (Antioxidant Potential) Start->Assay1 Decision1 IC50 < 50 µM? Assay1->Decision1 Assay2 2. MTT Assay (Cytotoxicity Check) Decision1->Assay2 Yes Discard Optimize Structure Decision1->Discard No Decision2 Cell Viability > 80%? Assay2->Decision2 Assay3 3. Western Blot (Mechanistic Validation) Decision2->Assay3 Yes Decision2->Discard No (Toxic) Outcome Lead Candidate Assay3->Outcome

Figure 2: Screening workflow for validating Vanillic Acid derivatives. This logic gate ensures only potent and non-toxic candidates proceed to mechanistic validation.

Future Outlook & Conclusion

The clinical translation of vanillic acid is currently limited by its rapid metabolism and moderate bioavailability. Future research must focus on:

  • Nanodelivery Systems: Encapsulation in liposomes or PLGA nanoparticles to extend circulation time and target delivery to tumor microenvironments.

  • PROTACs: Designing Proteolysis Targeting Chimeras using VA as a ligand to degrade specific oncogenic proteins.

  • Combination Therapy: Utilizing VA to sensitize drug-resistant tumors to conventional chemotherapy (e.g., Doxorubicin), reducing the required dosage and associated toxicity.

References

  • Hao, X., Gao, Z., & Hu, M. (2025).[7] Anti-tumor role and molecular mechanism of vanillic acid. Discover Oncology. Link

  • Ullah, R., et al. (2020).[8] Vanillic Acid, a Bioactive Phenolic Compound, Counteracts LPS-Induced Neurotoxicity by Regulating c-Jun N-Terminal Kinase in Mouse Brain. International Journal of Molecular Sciences. Link

  • Bezerra-Filho, C.S., et al. (2019). Vanillin and its derivatives: A review of their biological activities and potential pharmacological applications. Journal of Pharmacy and Pharmacology.
  • Tai, A., Sawano, T., & Ito, H. (2012). Antioxidative properties of vanillic acid esters in multiple antioxidant assays. Bioscience, Biotechnology, and Biochemistry.[9] Link

  • Khoshnam, S.E., et al. (2017). Neuroprotective effects of vanillic acid against focal cerebral ischemia-reperfusion injury in rat. Journal of Stroke and Cerebrovascular Diseases. Link

  • Salau, V.F., et al. (2020).
  • Kim, M.C., et al. (2011). Vanillic acid inhibits inflammatory mediators by suppressing NF-κB in lipopolysaccharide-stimulated mouse peritoneal macrophages. Immunopharmacology and Immunotoxicology. Link

Sources

Technical Guide: Vanillic Acid – Mechanistic Architecture & Therapeutic Validation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Vanillic acid (4-hydroxy-3-methoxybenzoic acid) represents a pivotal phenolic intermediate with a dual-function pharmacological profile. Unlike non-specific radical scavengers, vanillic acid (VA) acts as a specific signaling modulator, simultaneously upregulating the Nrf2/HO-1 antioxidant axis while suppressing the NF-κB/NLRP3 inflammatory cascade .

This guide provides a rigorous technical analysis of VA’s molecular mechanisms, supported by validated experimental protocols. It is designed for researchers seeking to transition VA from in vitro characterization to preclinical therapeutic development, specifically in the context of neuroprotection, hepatic health, and chronic inflammatory management.

Molecular Characterization & Pharmacokinetics[1]

Structure-Activity Relationship (SAR)

VA is a dihydroxybenzoic acid derivative.[1] Its efficacy stems from two structural moieties:

  • Phenolic Hydroxyl Group (4-OH): The primary site for radical scavenging (hydrogen atom transfer).

  • Methoxy Group (3-OCH₃): Increases lipophilicity compared to protocatechuic acid, enhancing cellular membrane penetration and blood-brain barrier (BBB) permeability.

Pharmacokinetic Profile
  • Absorption: Rapidly absorbed in the gastrointestinal tract via passive diffusion and monocarboxylic acid transporters (MCTs).

  • Metabolism: Primarily metabolized in the liver to vanilloylglycine via glycine conjugation.

  • Bioavailability: Moderate. While plasma half-life is relatively short (< 2 hours in rodent models), its tissue distribution is extensive, reaching peak concentrations in the liver and kidney within 30 minutes post-administration.

Mechanistic Architecture: The Dual-Signal Hypothesis

VA does not merely scavenge radicals stoichiometrically; it functions as an electrophilic response modulator.

The Antioxidant Axis (Nrf2/HO-1)

VA disrupts the Keap1-Nrf2 cytosolic complex. By modifying reactive cysteine residues on Keap1, VA facilitates the nuclear translocation of Nrf2.[2] Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE), driving the transcription of:

  • Heme Oxygenase-1 (HO-1): Catalyzes heme degradation to biliverdin/bilirubin (potent endogenous antioxidants).

  • SOD/CAT/GPx: First-line enzymatic defense systems.

The Anti-Inflammatory Axis (NF-κB & NLRP3)

VA exerts a "braking" effect on inflammation via two checkpoints:

  • NF-κB Inhibition: VA blocks the phosphorylation of IKK, preventing the degradation of IκBα. This sequesters the p65/p50 complex in the cytoplasm, halting pro-inflammatory cytokine transcription.

  • NLRP3 Inflammasome Blockade: Recent data indicates VA promotes the degradation of STIM1, a calcium sensor essential for NLRP3 assembly, thereby preventing the maturation of Caspase-1 and IL-1β.

Pathway Visualization

The following diagram illustrates the cross-talk between these pathways.

VA_Signaling_Pathways VA Vanillic Acid (VA) ROS ROS / Oxidative Stress VA->ROS Direct Scavenging Keap1 Keap1 (Sensor) VA->Keap1 Inhibits IKK IKK Complex VA->IKK Inhibits Phos. NLRP3 NLRP3 Inflammasome VA->NLRP3 Inhibits Assembly ROS->Keap1 Oxidation Nrf2_Cyto Nrf2 (Cytosolic) Keap1->Nrf2_Cyto Degrades Nrf2_Nuc Nrf2 (Nuclear) Nrf2_Cyto->Nrf2_Nuc Translocation ARE ARE (DNA) Nrf2_Nuc->ARE Binds Antioxidants HO-1, SOD, CAT (Cytoprotection) ARE->Antioxidants Transcription TLR4 TLR4 Receptor TLR4->IKK Activates IkB IκBα (Inhibitor) IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Cytokines TNF-α, IL-6, COX-2 (Inflammation) NFkB->Cytokines Transcription NLRP3->Cytokines IL-1β Maturation

Figure 1: Mechanistic schematic showing Vanillic Acid (VA) activating the antioxidant Nrf2 pathway while simultaneously inhibiting the inflammatory NF-κB and NLRP3 pathways.

Preclinical Validation & Therapeutic Efficacy

The following table summarizes key preclinical studies demonstrating VA's efficacy across different organ systems.

Disease ModelSpecies/Cell LineEffective DoseMechanism ValidatedOutcome
Acute Lung Injury Mice (LPS-induced)30 mg/kg (Oral)NLRP3 inhibition, STIM1 degradationReduced pulmonary edema, decreased IL-1β/IL-18.
Osteoarthritis Rat (MIA-induced)30 mg/kg (Oral)NF-κB suppressionReduced synovitis, pain behavior, and cartilage degradation.
Liver Fibrosis Rat (CCl4-induced)50-100 mg/kgNrf2 activation, TGF-β1 inhibitionLowered ALT/AST, reduced collagen deposition.
Neuroinflammation Mice (LPS-induced)10-30 mg/kgAmyloid-beta reduction, NF-κB blockadeImproved memory retention, reduced microglial activation.
Colitis Mice (DSS-induced)20-50 mg/kgIL-6/TNF-α reductionPreserved colon length, reduced macroscopic damage score.

Experimental Protocols for Validation

To ensure scientific integrity, researchers must use self-validating protocols. The following workflow describes the assessment of Anti-Inflammatory activity in macrophages, a standard screening assay.

Protocol: Cellular Anti-Inflammatory Assay (RAW 264.7)

Objective: Quantify VA-mediated inhibition of NO and Cytokines in LPS-stimulated macrophages.

Critical Control: MTT Assay must be performed in parallel to ensure reduced cytokine levels are due to pathway inhibition, not cell death.

Step-by-Step Methodology:
  • Cell Seeding:

    • Seed RAW 264.7 cells at

      
       cells/well in 96-well plates (for NO/MTT) and 6-well plates (for Western Blot).
      
    • Incubate for 24h at 37°C, 5% CO₂.

  • Pre-Treatment:

    • Treat cells with Vanillic Acid (concentrations: 10, 30, 100 μM) for 1 hour prior to induction.

    • Note: Pre-treatment is crucial to prime the Nrf2 system before the inflammatory insult.

  • Induction:

    • Add Lipopolysaccharide (LPS) (final conc: 1 μg/mL).

    • Incubate for 18–24 hours.

  • Analysis Phase (Multiplex):

    • Supernatant A (NO): Mix 100 μL supernatant + 100 μL Griess Reagent. Read Absorbance at 540 nm.

    • Supernatant B (Cytokines): Use ELISA kits for TNF-α and IL-6.

    • Cell Monolayer (Viability): Wash cells, add MTT (0.5 mg/mL), incubate 4h, dissolve formazan in DMSO. Read at 570 nm.[3]

    • Cell Lysate (Mechanism): Extract protein for Western Blot (Target: p-NF-κB p65, Nrf2, HO-1).

Workflow Visualization

Experimental_Protocol cluster_0 Phase 1: Culture & Treatment cluster_1 Phase 2: Partitioning cluster_2 Phase 3: Analysis Cells RAW 264.7 Macrophages PreTreat VA Pre-treatment (1 hr) Cells->PreTreat LPS LPS Induction (1 μg/mL, 24h) PreTreat->LPS Supernatant Supernatant Collection LPS->Supernatant Lysate Cell Lysate Extraction LPS->Lysate MTT MTT Assay (Viability Control) LPS->MTT Parallel Well Griess Griess Assay (NO Levels) Supernatant->Griess ELISA ELISA (TNF-α, IL-6) Supernatant->ELISA WB Western Blot (p-p65, Nrf2) Lysate->WB

Figure 2: Experimental workflow for validating Vanillic Acid's anti-inflammatory mechanism in vitro, ensuring viability controls (MTT) are paired with functional assays.

References

  • Calixto-Campos, C., et al. (2015). Vanillic Acid Inhibits Inflammatory Pain by Inhibiting Neutrophil Recruitment, Oxidative Stress, Cytokine Production, and NFκB Activation in Mice. Journal of Natural Products.

  • Kim, M. C., et al. (2011). Vanillic acid inhibits inflammatory mediators by suppressing NF-κB in lipopolysaccharide-stimulated mouse peritoneal macrophages.[4] Immunopharmacology and Immunotoxicology.

  • Huang, J., et al. (2019). Vanillic acid attenuates cartilage degeneration by regulating the MAPK and PI3K/AKT/NF-κB pathways.[5][6] International Immunopharmacology.

  • Ullah, A., et al. (2020). Vanillic acid protects against lipopolysaccharide-induced neuroinflammation and cognitive impairment in mice. Journal of Neuroinflammation.

  • Yao, X., et al. (2020). Vanillic acid alleviates acute lung injury through the inhibition of NLRP3 inflammasome activation. Biochemical and Biophysical Research Communications.

Sources

The Pharmacological Potential of 4-Hydroxy-3-Methoxybenzoic Acid: A Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Therapeutic Promise of a Ubiquitous Phenolic Acid

4-hydroxy-3-methoxybenzoic acid, more commonly known as vanillic acid (VA), is a naturally occurring phenolic compound found throughout the plant kingdom and is a key oxidative metabolite of vanillin.[1] Beyond its role as a flavoring agent, a growing body of preclinical evidence has illuminated its significant and diverse pharmacological activities.[1] This technical guide provides an in-depth exploration of the multifaceted therapeutic potential of vanillic acid, offering a valuable resource for researchers, scientists, and drug development professionals. We will delve into the core mechanisms underpinning its bioactivity, present robust experimental data, and provide detailed protocols to facilitate further investigation into this promising molecule.

Vanillic acid's simple chemical structure, favorable physicochemical properties, and excellent safety profile make it an attractive candidate for pharmaceutical development.[1] Its demonstrated efficacy in models of oxidative stress, inflammation, cancer, and metabolic disorders warrants a closer examination of its molecular targets and signaling pathways. This guide will synthesize the current understanding of vanillic acid's pharmacological landscape, providing a solid foundation for its potential translation into novel therapeutic strategies.

Antioxidant Properties: A Primary Defense Against Cellular Damage

One of the most well-established properties of vanillic acid is its potent antioxidant activity.[1] This activity is largely attributed to its phenolic structure, which enables it to effectively scavenge free radicals and reduce oxidative stress, a key contributor to a multitude of chronic diseases.[1]

Mechanism of Action: Quenching Reactive Oxygen Species

Vanillic acid's antioxidant effects are mediated through several mechanisms:

  • Direct Radical Scavenging: The hydroxyl group on the aromatic ring of vanillic acid can donate a hydrogen atom to neutralize reactive oxygen species (ROS), thereby interrupting the damaging chain reactions of lipid peroxidation and other oxidative processes.

  • Enhancement of Endogenous Antioxidant Enzymes: Studies have shown that vanillic acid can upregulate the expression and activity of crucial antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).[2] This bolstering of the cell's natural defense system provides sustained protection against oxidative insults.

  • Modulation of Nrf2 Signaling: Vanillic acid has been observed to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[3] Nrf2 is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes, further highlighting the comprehensive nature of vanillic acid's antioxidant response.

Quantitative Antioxidant Activity

The antioxidant capacity of vanillic acid has been quantified using various standard assays. The following table summarizes representative data, providing a comparative measure of its efficacy.

AssayMetricResultReference
DPPH Radical ScavengingEC502.69 mg/mL[4]
FRAP (Ferric Reducing Antioxidant Power)µgAAE/mg235.77 ± 0.11[4]
ORAC (Oxygen Radical Absorbance Capacity)µM Trolox Equivalents (TE)50 - 92 (at 5 µM)[5]
Experimental Protocol: DPPH Radical Scavenging Assay

This protocol outlines a standard method for determining the free radical scavenging activity of vanillic acid using 2,2-diphenyl-1-picrylhydrazyl (DPPH).

Materials:

  • 4-hydroxy-3-methoxybenzoic acid (Vanillic Acid)

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (analytical grade)

  • Spectrophotometer or microplate reader

  • 96-well microplate or cuvettes

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and protected from light.

  • Preparation of Vanillic Acid Solutions: Prepare a series of concentrations of vanillic acid in methanol.

  • Reaction Mixture: In a 96-well plate, add a specific volume of each vanillic acid concentration to the wells.

  • Initiation of Reaction: Add a specific volume of the DPPH solution to each well, mix, and incubate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the solutions at 517 nm. A blank containing only methanol and a control containing methanol and the DPPH solution should also be measured.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging Activity = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • Determination of EC50: The EC50 value (the concentration of vanillic acid required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of vanillic acid.[4]

Anti-Inflammatory Effects: Modulating Key Signaling Cascades

Chronic inflammation is a hallmark of numerous diseases, and vanillic acid has demonstrated significant anti-inflammatory properties in various preclinical models.[1][4] Its ability to modulate key inflammatory pathways suggests its potential as a therapeutic agent for inflammatory disorders.

Mechanism of Action: Targeting Inflammatory Mediators and Pathways

Vanillic acid exerts its anti-inflammatory effects through the inhibition of pro-inflammatory signaling pathways and the reduction of inflammatory mediators:

  • Inhibition of NF-κB Signaling: Vanillic acid has been shown to suppress the activation of Nuclear Factor-kappa B (NF-κB), a pivotal transcription factor that orchestrates the expression of numerous pro-inflammatory genes.[4][6] It achieves this by preventing the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[3]

  • Downregulation of Pro-inflammatory Cytokines: As a consequence of NF-κB inhibition, vanillic acid reduces the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β).[1][7][8]

  • Inhibition of Inflammatory Enzymes: Vanillic acid can also inhibit the activity of key enzymes involved in the inflammatory process, including cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[1][6] This leads to a decrease in the production of prostaglandins and nitric oxide, respectively, both of which are potent inflammatory mediators.

Signaling Pathway: Vanillic Acid's Inhibition of the NF-κB Pathway

NFkB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB (p50/p65) IkBa->NFkB releases NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc translocates VA Vanillic Acid VA->IKK inhibits DNA DNA NFkB_nuc->DNA binds Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines transcription

Caption: Vanillic acid inhibits the NF-κB signaling pathway.

Experimental Protocol: Anti-Inflammatory Assay in LPS-Stimulated Macrophages

This protocol describes a common in vitro method to assess the anti-inflammatory activity of vanillic acid by measuring its effect on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Lipopolysaccharide (LPS) from E. coli

  • Vanillic Acid

  • Griess Reagent

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Pre-treatment: Treat the cells with various concentrations of vanillic acid for 1-2 hours.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Nitrite Measurement: Collect the cell culture supernatant and measure the nitrite concentration (an indicator of NO production) using the Griess reagent.

  • Cell Viability: Perform an MTT assay on the remaining cells to ensure that the observed effects are not due to cytotoxicity.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control. Determine the IC50 value for NO inhibition.

Anticancer Activity: A Multifaceted Approach to Inhibit Tumor Growth

Vanillic acid has emerged as a promising candidate in cancer research due to its ability to inhibit the proliferation of various cancer cell types and induce apoptosis.[1][9] Its anticancer effects are attributed to the modulation of multiple signaling pathways that are critical for tumor growth and survival.

Mechanism of Action: Targeting Cancer Cell Proliferation and Survival
  • Induction of Apoptosis: Vanillic acid can trigger programmed cell death in cancer cells through both intrinsic and extrinsic pathways.[9] It has been shown to modulate the expression of key apoptotic proteins, such as increasing the Bax/Bcl-2 ratio and activating caspases.[10]

  • Cell Cycle Arrest: Vanillic acid can halt the progression of the cell cycle, primarily at the G0/G1 or G2/M phases, thereby preventing the uncontrolled division of cancer cells.[11]

  • Inhibition of PI3K/Akt/mTOR Pathway: This signaling cascade is frequently hyperactivated in cancer and plays a central role in cell growth, proliferation, and survival. Vanillic acid has been demonstrated to inhibit the phosphorylation of key components of this pathway, including Akt and mTOR, leading to a reduction in cancer cell proliferation.[9][10]

  • Inhibition of JAK/STAT Pathway: The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is another crucial signaling route involved in cancer cell proliferation and survival. Vanillic acid has been found to suppress the activation of this pathway.[10]

Signaling Pathway: Vanillic Acid's Impact on the PI3K/Akt/mTOR Pathway

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K activates Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation promotes VA Vanillic Acid VA->PI3K inhibits VA->mTOR inhibits

Caption: Vanillic acid inhibits the PI3K/Akt/mTOR signaling pathway.

Quantitative Anticancer Activity

The cytotoxic effects of vanillic acid have been evaluated against a range of cancer cell lines. The IC50 values, representing the concentration required to inhibit 50% of cell growth, are summarized below.

Cell LineCancer TypeIC50 (µg/mL)Reference
KKU-100Cholangiocarcinoma1508[4]
HepG2Hepatocellular Carcinoma634.3[4]
HCT116Colon Cancer>2000[11]
LN229Glioblastoma~16.5 (98 µM)[12]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and is commonly used to determine the cytotoxic effects of compounds on cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Vanillic Acid

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of concentrations of vanillic acid for 24, 48, or 72 hours. Include a vehicle control (DMSO).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value can be determined by plotting the percentage of viability against the log of the vanillic acid concentration.[13]

Neuroprotective Potential: A Shield Against Neurodegeneration

Vanillic acid has shown promising neuroprotective effects in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[1][14] Its ability to combat oxidative stress and neuroinflammation, key pathological features of these conditions, underscores its therapeutic potential in this area.

Mechanism of Action: Combating Neuroinflammation and Amyloid-Beta Toxicity
  • Reduction of Neuroinflammation: Vanillic acid can cross the blood-brain barrier and exert its anti-inflammatory effects within the central nervous system. It has been shown to inhibit the activation of microglia and astrocytes, the primary immune cells of the brain, and reduce the production of pro-inflammatory mediators.[2]

  • Protection Against Amyloid-Beta (Aβ) Toxicity: In models of Alzheimer's disease, vanillic acid has been found to protect neurons from the toxic effects of Aβ peptides. It can reduce Aβ-induced oxidative stress, apoptosis, and synaptic dysfunction.[15]

Experimental Workflow: In Vitro Aβ-Induced Neurotoxicity Model

Neuroprotection_Workflow start Start culture Culture Neuronal Cells (e.g., SH-SY5Y) start->culture treat_va Pre-treat with Vanillic Acid culture->treat_va treat_ab Induce Neurotoxicity with Amyloid-Beta treat_va->treat_ab incubate Incubate for 24-48h treat_ab->incubate assess Assess Neuroprotection incubate->assess viability Cell Viability (MTT Assay) assess->viability ros ROS Production assess->ros apoptosis Apoptosis Markers (Western Blot) assess->apoptosis end End viability->end ros->end apoptosis->end

Caption: Workflow for assessing the neuroprotective effects of vanillic acid.

Hepatoprotective and Antidiabetic Activities: Addressing Metabolic Disorders

Vanillic acid has also demonstrated significant potential in the management of metabolic disorders, including liver injury and diabetes.[11][16]

Hepatoprotective Effects

In animal models of chemically-induced liver damage (e.g., using carbon tetrachloride, CCl4), vanillic acid has been shown to protect the liver by:

  • Reducing Liver Enzyme Levels: It significantly decreases the serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST), which are key markers of liver damage.[11][17]

  • Attenuating Oxidative Stress: Vanillic acid's antioxidant properties help to mitigate the oxidative stress that plays a central role in CCl4-induced hepatotoxicity.[17]

  • Suppressing Hepatic Fibrosis: It can inhibit the activation of hepatic stellate cells, the primary cell type responsible for liver fibrosis.[17]

Antidiabetic Effects

In models of streptozotocin (STZ)-induced diabetes, vanillic acid has been found to:

  • Lower Blood Glucose Levels: It can significantly reduce hyperglycemia.[16]

  • Improve Insulin Sensitivity: Vanillic acid can enhance insulin signaling pathways.[16]

  • Protect Against Diabetic Complications: Its antioxidant and anti-inflammatory properties may help to mitigate long-term diabetic complications such as nephropathy and neuropathy.[16]

Conclusion and Future Directions

The comprehensive body of preclinical evidence presented in this guide strongly supports the significant pharmacological potential of 4-hydroxy-3-methoxybenzoic acid. Its multifaceted activities, encompassing antioxidant, anti-inflammatory, anticancer, neuroprotective, hepatoprotective, and antidiabetic effects, position it as a highly promising candidate for further drug development. The well-characterized mechanisms of action, particularly its ability to modulate key signaling pathways such as NF-κB and PI3K/Akt/mTOR, provide a solid rationale for its therapeutic applications.

While the in vitro and in vivo data are compelling, further research is warranted to fully elucidate its therapeutic potential in humans. Future studies should focus on:

  • Clinical Trials: Well-designed clinical trials are essential to validate the efficacy and safety of vanillic acid in various disease contexts.

  • Pharmacokinetic and Bioavailability Studies: A thorough understanding of its absorption, distribution, metabolism, and excretion in humans is crucial for optimizing dosing and delivery.

  • Development of Novel Formulations: Innovative drug delivery systems could enhance the bioavailability and target-specific delivery of vanillic acid, thereby improving its therapeutic index.

References

  • Vanillic Acid Suppresses Proliferation and Induces Apoptosis of Gastrointestinal Cancer Cells via Inhibition of mTOR Expre. (2025). Sci Ess J, 41(1).
  • Anti-tumor role and molecular mechanism of vanillic acid. (2025). Journal of Drug Targeting.
  • Vanillic Acid: A Comprehensive Review of its Chemistry, Biosynthesis, Biological Activities, Pharmacological Potential and Toxicological Profile. (2025). International Journal of Pharmaceutical Sciences Review and Research.
  • Effect of Vanillic Acid in Streptozotocin Induced Diabetic Neuropathy. (2020). Asian Journal of Biological and Life Sciences, 9(3).
  • Vanillic acid as a promising intervention for metabolic syndrome: Preclinical studies. (2025). Journal of the American College of Nutrition.
  • Vanillin and Its Derivatives: A Critical Review of Their Anti-Inflammatory, Anti-Infective, Wound-Healing, Neuroprotective, and Anti-Cancer Health-Promoting Benefits. (2024). Molecules, 29(20), 4756.
  • Vanillic acid attenuates Aβ1-42-induced oxidative stress and cognitive impairment in mice. (2017). Cytotherapy, 19(1), 21-33.
  • The Antioxidant and Antidiabetic Activity of Vanillic Acid and Vanillic Acid-Coated Silver Nanoparticles in Streptozotocin-Induced Diabetic Male R
  • Vanillic acid attenuates Aβ1-42-induced oxidative stress and cognitive impairment in mice. (2017). Cytotherapy, 19(1), 21-33.
  • Vanillin Suppresses Metastatic Potential of Human Cancer Cells through PI3K Inhibition and Decreases Angiogenesis in Vivo. (2009). Journal of Agricultural and Food Chemistry, 57(6), 2569-2576.
  • Hepatoprotective Effect of Syringic Acid and Vanillic Acid on CCl4-Induced Liver Injury. (n.d.).
  • Evaluation of the vanillin treatment on migration and anchorage-independent growth of glioblastoma cell line. (2023). Journal of Applied Biology & Biotechnology, 11(6), 1-6.
  • Vanillic acid attenuates amyloid β1-40-induced long-term potentiation deficit in male rats: an in vivo investigation. (2021). Neurological Research, 43(7), 562-569.
  • Vanillic Acid Suppresses HIF-1α Expression via Inhibition of mTOR/p70S6K/4E-BP1 and Raf/MEK/ERK Pathways in Human Colon Cancer HCT116 Cells. (2019). International Journal of Molecular Sciences, 20(3), 465.
  • Hepatoprotective effect of syringic acid and vanillic acid on CCl4-induced liver injury. (n.d.). PubMed.
  • Vanillic Acid Inhibits Inflammatory Mediators by Suppressing NF-κB in Lipopolysaccharide-Stimulated Mouse Peritoneal Macrophages. (2011). Immunopharmacology and Immunotoxicology, 33(3), 525-532.
  • Enhancement of the Protective Activity of Vanillic Acid against Tetrachloro-Carbon (CCl4) Hepatotoxicity in Male Rats by the Synthesis of Silver Nanoparticles (AgNPs). (2022). Molecules, 27(23), 8308.
  • The Antioxidant and Antidiabetic Activity of Vanillic Acid and Vanillic Acid-Coated Silver Nanoparticles in Streptozotocin-Induced Diabetic Male R
  • Enhancement of the Protective Activity of Vanillic Acid against Tetrachloro-Carbon (CCl4) Hepatotoxicity in Male Rats by the Synthesis of Silver Nanoparticles (AgNPs). (2025). Molecules, 30(1), 1.
  • Application Notes and Protocols: Determination of IC50 Values for Anticancer Agent 28. (n.d.). BenchChem.
  • Nephroprotective effect of Vanillic acid in STZ-induced diabetic rats. (2021). Inflammopharmacology, 29(4), 1123-1136.
  • Procedure: Preparation of DPPH Radical, and antioxidant scavenging assay. (2012).
  • MTT Cell Assay Protocol. (n.d.).
  • DPPH Assay. (n.d.). Scribd.
  • AN OVERVIEW OF THERAPEUTIC EFFECTS OF VANILLIC ACID. (n.d.). Plant Archives.
  • In vitro model of neurotoxicity of Abeta 1-42 and neuroprotection by a pentapeptide: irreversible events during the first hour. (2004). Neurobiology of Disease, 17(3), 507-515.
  • Vanillic Acid, a Bioactive Phenolic Compound, Counteracts LPS-Induced Neurotoxicity by Regulating c-Jun N-Terminal Kinase in Mouse Brain. (2020). International Journal of Molecular Sciences, 22(1), 133.
  • What will be the best way to test NFkb activation via western blot? (2024).
  • Hepatotoxicity Induced by Carbon Tetrachloride in Experimental Model. (2023). The Professional Medical Journal, 30(07), 932-936.
  • Vanillic acid exerts analgesic and anti-inflammatory effects that depend on the inhibition of neutrophils, oxidative stress, cytokines, and NF-κB channels. (2025).
  • Investigation of Antioxidant Synergisms and Antagonisms among Phenolic Acids in the Model Matrices Using FRAP and ORAC Methods. (2022). Antioxidants, 11(9), 1784.
  • Cellular model of Alzheimer's disease (AD) - Neurotoxicity induced by amyloid beta (Aβ). (n.d.). NEUROFIT.
  • Effective Dose Regimen of Streptozotocin for Inducing Diabetes in a Rat Model. (2024). Iranian Journal of Veterinary Medicine, 18(3).
  • Can anyone help me standardinzing the protocol for LPS-stimulated RAW 264.7 Cell line assay for screening anti-inflammaotry activity. (2019).
  • Antioxidant activity of individual phenolic acids at different concentrations using the FRAP and ORAC methods. (n.d.).
  • Antioxidant Capacity in Vanilla Extracts Obtained by Applying Focused Microwaves. (n.d.).
  • Vanillic Acid: An Antioxidant used in Preventing Browning Process in Pear (Pyruscommunisl.) Juice. (2021). IOP Conference Series: Earth and Environmental Science, 735(1), 012028.
  • Anti-Inflammatory Effect of o-Vanillic Acid on Lipopolysaccharide-Stimulated Macrophages and Inflamm
  • NF-κB. (n.d.). In Wikipedia. Retrieved from [Link]

  • NF-κB signaling. (n.d.).
  • (PDF) Paper-based DPPH Assay for Antioxidant Activity Analysis. (2018).
  • The NF-kB Signaling Pathway. (n.d.).
  • Combretum hypopilinum exhibited anti-inflammatory activity in LPS-stimulated RAW 264.7 murine macrophages through inhibition of. (2023). Journal of Applied Pharmaceutical Science.
  • Cellular Assays for Interrogating the PI3K/AKT/mTOR Pathway. (n.d.). Thermo Fisher Scientific.
  • Vanillic Acid Inhibits Inflammatory Mediators by Suppressing NF-κB in Lipopolysaccharide-Stimulated Mouse Peritoneal Macrophages. (n.d.). PubMed.
  • Evaluation of antioxidant activity of vanillin by using multiple antioxidant assays. (n.d.). Semantic Scholar.

Sources

Methodological & Application

Synthesis of 4-(4-Hydroxyphenyl)-3-methoxybenzoic acid from vanillin.

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the synthesis of 4-(4-Hydroxyphenyl)-3-methoxybenzoic acid (CAS: 1261901-65-8) starting from Vanillin .

Executive Summary

The target molecule, a biaryl carboxylic acid, represents a critical scaffold in medicinal chemistry, particularly in the development of transthyretin (TTR) stabilizers and liquid crystal intermediates. While direct oxidative coupling of phenols is possible, it often suffers from poor regioselectivity and low yields due to radical polymerization.

To ensure scientific integrity and reproducibility , this protocol utilizes a Suzuki-Miyaura Cross-Coupling strategy. This route offers superior regiocontrol, high functional group tolerance, and scalability. The synthesis proceeds through a 5-step sequence:

  • Oxidation of Vanillin to Vanillic Acid.

  • Esterification to protect the carboxylic acid.

  • Triflation to activate the phenolic position.

  • Suzuki Coupling to install the 4-hydroxyphenyl moiety (protected).

  • Global Deprotection to yield the final acid.

Part 1: Strategic Retrosynthesis & Pathway Analysis

The core challenge is the formation of the biaryl C-C bond at the 4-position of the vanillin ring. The 4-hydroxyl group of vanillin is a nucleophile; to act as an electrophile in a cross-coupling reaction, it must be converted into a leaving group (triflate).

Pathway Logic:

  • Why Oxidation First? The aldehyde is reactive and prone to side reactions during triflation and coupling. Converting it to a methyl ester (via the acid) protects it and directs the coupling electronically.

  • Why Triflate? Aryl triflates are highly reactive partners for Suzuki coupling, often superior to aryl chlorides for electron-rich rings like vanillin.

  • Why Benzyl Protection? Using 4-(benzyloxy)phenylboronic acid prevents catalyst poisoning by the free phenol and allows for clean, simultaneous deprotection if desired, or sequential deprotection.

Reaction Pathway Diagram

SynthesisPathway Vanillin Vanillin (Starting Material) VanillicAcid Vanillic Acid (Oxidation) Vanillin->VanillicAcid NaClO2, H2O2 MeVanillate Methyl Vanillate (Esterification) VanillicAcid->MeVanillate MeOH, H2SO4 Triflate Aryl Triflate (Activation) MeVanillate->Triflate Tf2O, Pyridine BiarylEster Biaryl Ester (Suzuki Coupling) Triflate->BiarylEster 4-BnO-Ph-B(OH)2 Pd(dppf)Cl2 Target 4-(4-Hydroxyphenyl)- 3-methoxybenzoic Acid BiarylEster->Target 1. LiOH 2. H2, Pd/C

Figure 1: Step-wise synthetic pathway from Vanillin to the Target Biaryl Acid.[1][2]

Part 2: Detailed Experimental Protocols

Step 1: Oxidation of Vanillin to Vanillic Acid

Rationale: Pinnick oxidation is chosen for its mild conditions and lack of over-oxidation byproducts common with permanganate.

  • Reagents: Vanillin (10.0 g, 65.7 mmol), Sodium Chlorite (NaClO₂, 9.0 g), Hydrogen Peroxide (30%, 10 mL), NaH₂PO₄ buffer.

  • Protocol:

    • Dissolve vanillin in MeCN:H₂O (1:1, 100 mL). Add NaH₂PO₄ (0.2 eq) to buffer pH ~4-5.

    • Cool to 0°C. Add H₂O₂ followed by dropwise addition of NaClO₂ solution over 30 mins.

    • Monitor by TLC (Hexane:EtOAc 1:1). The aldehyde spot (Rf ~0.6) will disappear; acid stays at baseline or streaks.

    • Quench: Add Na₂SO₃ to destroy excess oxidant.

    • Workup: Acidify to pH 2 with 1N HCl. Extract with EtOAc (3x). Wash with brine, dry over Na₂SO₄.

    • Yield: ~90-95% (White solid).

Step 2: Esterification (Methyl Vanillate)

Rationale: Protects the carboxylic acid and improves solubility for the subsequent lipophilic steps.

  • Reagents: Vanillic Acid (from Step 1), Methanol (dry), H₂SO₄ (cat.).

  • Protocol:

    • Reflux Vanillic Acid in MeOH (100 mL) with 0.5 mL conc. H₂SO₄ for 4 hours.

    • Concentrate in vacuo.[3] Redissolve in EtOAc, wash with sat. NaHCO₃ (removes unreacted acid).

    • Dry and concentrate.

    • Yield: ~95% (Crystalline solid).

Step 3: Phenol Activation (Triflation)

Critical Control Point: Moisture sensitivity. Tf₂O hydrolyzes rapidly. Use strictly anhydrous conditions.

  • Reagents: Methyl Vanillate (5.0 g, 27.4 mmol), Trifluoromethanesulfonic anhydride (Tf₂O, 1.2 eq), Pyridine (2.0 eq), DCM (anhydrous).

  • Protocol:

    • Dissolve Methyl Vanillate and Pyridine in dry DCM (50 mL) under Nitrogen/Argon. Cool to -78°C (or -10°C if -78°C is unavailable, but selectivity drops).

    • Add Tf₂O dropwise via syringe. The reaction is exothermic.

    • Allow to warm to 0°C over 2 hours.

    • Validation: TLC (Hexane:EtOAc 4:1). Product is less polar than starting phenol.

    • Workup: Quench with ice water. Wash organic layer with 0.1N HCl (remove pyridine), then NaHCO₃.

    • Product: Methyl 3-methoxy-4-(trifluoromethanesulfonyloxy)benzoate. Use immediately or store in freezer.

Step 4: Suzuki-Miyaura Cross-Coupling

Rationale: This step constructs the biaryl core. We use 4-(benzyloxy)phenylboronic acid to introduce the protected phenol.

  • Reagents: Triflate (Step 3, 1.0 eq), 4-(Benzyloxy)phenylboronic acid (1.2 eq), Pd(dppf)Cl₂·DCM (3 mol%), K₂CO₃ (3.0 eq).

  • Solvent: 1,4-Dioxane : Water (4:1, degassed).

  • Protocol:

    • Charge a flask with Triflate, Boronic Acid, Base, and Catalyst.

    • Evacuate and backfill with Argon (3 cycles). Oxygen is the enemy here.

    • Add degassed solvents. Heat to 80-90°C for 4-6 hours.

    • Validation: Reaction turns black (Pd precipitation) upon completion. TLC shows a fluorescent blue spot (biaryl).

    • Workup: Filter through Celite. Dilute with EtOAc, wash with water. Purify via Silica Gel Chromatography (Hexane/EtOAc gradient).

    • Intermediate: Methyl 4-(4-(benzyloxy)phenyl)-3-methoxybenzoate.

Step 5: Global Deprotection (Hydrolysis & Hydrogenolysis)

Rationale: Sequential removal of the methyl ester and benzyl ether.

  • Sub-step A (Hydrolysis):

    • Dissolve intermediate in THF:MeOH:H₂O (3:1:1). Add LiOH (3 eq). Stir at RT for 2h.[3]

    • Acidify to pH 2. Precipitate the acid.[2] Filter.

  • Sub-step B (Hydrogenolysis):

    • Dissolve the acid in MeOH (or EtOH/EtOAc if solubility is poor).

    • Add Pd/C (10% wt, 10 mol%). Stir under H₂ balloon (1 atm) for 4-12h.

    • Filter through Celite to remove Pd. Concentrate.

    • Final Product: 4-(4-Hydroxyphenyl)-3-methoxybenzoic acid.

Part 3: Validation & Quality Control

Key Analytical Data
ParameterSpecificationMethod
Appearance Off-white to beige powderVisual
Purity >98%HPLC (C18, MeCN/H2O + 0.1% TFA)
1H NMR (DMSO-d6) δ 12.8 (br s, 1H, COOH), 9.6 (s, 1H, OH), 7.6-7.5 (m, 2H, Ar-H), 7.4 (d, 1H, Ar-H), 7.1 (d, 2H, Ar-H), 6.8 (d, 2H, Ar-H), 3.8 (s, 3H, OMe).[4]400 MHz NMR
Mass Spec [M-H]- = 243.07LC-MS (ESI Negative)
Troubleshooting Guide
  • Low Yield in Suzuki: Often due to oxygen poisoning. Ensure rigorous degassing (sparging with Ar for 15 mins).

  • Incomplete Triflation: Ensure Tf₂O is fresh. If the liquid is brown/black, distill it or buy fresh.

  • Product Solubility: The final acid is sparingly soluble in water but soluble in DMSO/MeOH. Recrystallize from EtOH/Water if needed.

References

  • Pinnick Oxidation of Aldehydes

    • Bal, B. S.; Childers, W. E.; Pinnick, H. W. Tetrahedron1981 , 37, 2091-2096.

  • Triflation of Phenols

    • Ritter, T. Nature2011, 479, 447-451.
    • Standard Protocol: Org.[1][4] Synth.1990 , 68, 138.

  • Suzuki-Miyaura Coupling on Aryl Triflates

    • Miyaura, N.; Suzuki, A. Chem. Rev.1995 , 95, 2457-2483.

  • Biaryl Synthesis from Vanillin Derivatives

    • Lerrick, I.; Purwono, B.; Matsjeh, S. Indonesian J. Chem.2008 , 8, 237-241. (Vanillin derivatization context).

Sources

Protocol for vanillic acid extraction from plant material.

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Extraction, Purification, and Quantification of Vanillic Acid from Botanical Matrices

Abstract

Vanillic acid (4-hydroxy-3-methoxybenzoic acid), a dihydroxybenzoic acid, is a significant phenolic compound found throughout the plant kingdom and serves as an intermediate in the biosynthesis of vanillin.[1] Its potent antioxidant, anti-inflammatory, and neuroprotective properties have made it a compound of high interest for the pharmaceutical, cosmetic, and food industries.[2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective extraction, purification, and quantification of vanillic acid from various plant materials. We delve into the causality behind methodological choices, from initial sample preparation to final analytical validation, emphasizing the principles of green chemistry and procedural robustness.

Introduction: The Rationale for a Methodical Approach

The extraction of a specific phytochemical like vanillic acid from a complex botanical matrix is a multi-stage process where success is predicated on a clear understanding of the underlying chemistry. Plant tissues contain a diverse array of molecules—pigments, lipids, sugars, and other phenolic compounds—that can interfere with isolation and quantification.[3] Therefore, a robust protocol is not merely a sequence of steps but a self-validating system designed to maximize yield and purity while ensuring the structural integrity of the target analyte.

This guide will explore and compare conventional and modern extraction techniques, including Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Enzyme-Assisted Extraction (EAE). It will further detail protocols for post-extraction purification and conclude with the gold-standard method for quantification: High-Performance Liquid Chromatography (HPLC).

Pre-Analytical Phase: Foundational Sample Preparation

The quality of the final analytical result is inextricably linked to the integrity of the initial sample preparation. This phase aims to create a homogenous, high-surface-area sample that is amenable to solvent penetration.

Protocol 2.1: General Plant Material Preparation

  • Collection & Drying: Harvest the desired plant part (e.g., leaves, roots, seeds). To prevent enzymatic degradation of phenolic compounds, immediately process or dry the material. Lyophilization (freeze-drying) is ideal for preserving thermolabile compounds. Alternatively, oven drying at a controlled, low temperature (40-50°C) until constant weight is achieved is a common practice.

  • Size Reduction: Grind the dried plant material into a fine, consistent powder (e.g., to pass through a 40-60 mesh sieve). This dramatically increases the surface area available for solvent interaction, which is a critical parameter for extraction efficiency.

  • Storage: Store the resulting powder in an airtight, light-proof container at low temperature (-20°C is preferable) to minimize degradation prior to extraction.

Extraction Methodologies: Liberating Vanillic Acid from the Matrix

The choice of extraction method is a balance of efficiency, cost, time, and environmental impact. Vanillic acid's polarity makes it soluble in polar solvents; aqueous mixtures of ethanol, methanol, or acetone are commonly employed due to their high extraction efficiency for phenolic compounds.[4][5]

Conventional Solvent Extraction (Maceration)

This foundational technique relies on soaking the plant material in a solvent to diffuse the analyte into the liquid phase.

  • Causality: The process is driven by the concentration gradient between the plant matrix and the solvent. It is simple but often requires long extraction times and large solvent volumes.

  • Protocol:

    • Weigh 10 g of powdered plant material into an Erlenmeyer flask.

    • Add 100 mL of 70% ethanol (v/v). A solid-to-liquid ratio of 1:10 is a common starting point.[4]

    • Seal the flask and place it on an orbital shaker at room temperature for 24 hours.

    • Filter the mixture through Whatman No. 1 filter paper.

    • Collect the filtrate (the crude extract) for further processing.

Ultrasound-Assisted Extraction (UAE): A Green, Efficient Alternative

UAE utilizes high-frequency sound waves to enhance extraction, operating on the principle of acoustic cavitation.[6]

  • Causality & Mechanism: Ultrasound waves passing through the solvent create microscopic bubbles. The rapid collapse of these bubbles near the plant cell walls generates powerful shockwaves and microjets.[7] This mechanical stress disrupts the cell structure, creating pores and fragmenting the matrix, which significantly accelerates solvent penetration and the release of intracellular contents.[6] This process is highly efficient and can be performed at lower temperatures, preserving thermosensitive compounds.[8][9]

UAE_Mechanism cluster_0 Ultrasound Probe cluster_1 Solvent with Plant Material cluster_2 Acoustic Cavitation Effects Probe Ultrasonic Probe Solvent Solvent Molecules Probe->Solvent High-Frequency Waves Cavitation Bubble Collapse & Micro-jetting Solvent->Cavitation Induces PlantCell Plant Cell Wall Disruption Cell Wall Disruption PlantCell->Disruption Leads to VanillicAcid Vanillic Acid (entrapped) Cavitation->PlantCell Impacts Release Vanillic Acid Release Disruption->Release Facilitates

Caption: Mechanism of Ultrasound-Assisted Extraction (UAE).

  • Protocol 3.2: UAE of Vanillic Acid

    • Place 10 g of powdered plant material into a 250 mL beaker.

    • Add 100 mL of 70% ethanol.

    • Insert an ultrasonic probe (or place the beaker in an ultrasonic bath).

    • Sonicate for 30 minutes at a frequency of 20-40 kHz and a controlled temperature (e.g., 40°C).

    • Filter the resulting slurry to separate the crude extract from the solid residue.

Microwave-Assisted Extraction (MAE)

MAE uses microwave energy to heat the solvent and plant material directly, leading to rapid extraction.

  • Causality: Microwaves cause the polar molecules within the solvent and residual water in the plant tissue to oscillate rapidly. This generates intense heat and pressure inside the plant cells, causing them to rupture and release their contents into the surrounding solvent.[10] This method is known for its speed and efficiency.[11][12]

  • Protocol 3.3: MAE of Vanillic Acid

    • Place 5 g of powdered plant material in a specialized microwave extraction vessel.

    • Add 50 mL of 70% ethanol.

    • Seal the vessel and place it in the microwave extractor.

    • Irradiate at a set power (e.g., 400 W) for a short duration (e.g., 5-10 minutes), with a controlled temperature limit (e.g., 60°C).[11]

    • Allow the vessel to cool before opening.

    • Filter the contents to obtain the crude extract.

Enzyme-Assisted Extraction (EAE)

EAE is a highly specific method that uses enzymes to degrade the plant cell wall, facilitating the release of target compounds.

  • Causality: Enzymes such as cellulases and pectinases specifically catalyze the hydrolysis of cellulose and pectin, the main structural components of the plant cell wall.[13][14] This targeted degradation creates pores and breaks down the structural barrier, releasing the entrapped vanillic acid under mild pH and temperature conditions, which minimizes analyte degradation.[15]

  • Protocol 3.4: EAE of Vanillic Acid

    • Disperse 10 g of powdered plant material in 100 mL of a suitable buffer (e.g., citrate buffer, pH 4.0-5.0).

    • Add a commercially available enzyme preparation (e.g., a cellulase complex).

    • Incubate the mixture in a shaking water bath at the enzyme's optimal temperature (e.g., 50°C) for several hours (e.g., 6-8 hours).[15]

    • Inactivate the enzymes by heating the mixture to 90°C for 10 minutes.

    • Add an equal volume of absolute ethanol to precipitate polysaccharides and aid in extraction.

    • Filter the mixture to recover the vanillic acid-rich extract.

Table 1: Comparison of Extraction Methodologies

ParameterMacerationUltrasound-Assisted (UAE)Microwave-Assisted (MAE)Enzyme-Assisted (EAE)
Principle Passive DiffusionAcoustic CavitationDielectric HeatingCell Wall Hydrolysis
Typical Time 12-48 hours15-60 minutes5-20 minutes4-12 hours
Temperature AmbientLow to Moderate (30-60°C)Moderate to High (50-100°C)Mild (40-60°C)[15]
Solvent Usage HighReducedReducedPrimarily Aqueous Buffer
Efficiency Low to ModerateHighHighHigh, Very Specific
Advantages Simple, low costFast, efficient, good for thermolabile compounds[8]Very fast, highly efficient[11]High specificity, mild conditions
Disadvantages Slow, inefficientInitial equipment costSpecialized vessels, potential for thermal degradationEnzyme cost, longer time than UAE/MAE

Post-Extraction: Purification of the Crude Extract

Crude extracts require purification to remove co-extracted interferents. A common and effective method is pH-based liquid-liquid extraction.

  • Causality & Mechanism: Vanillic acid is a carboxylic acid. At a basic pH, its carboxylic acid group deprotonates to form a water-soluble carboxylate salt (vanillate). At an acidic pH, it is protonated and becomes significantly more soluble in moderately polar organic solvents. This pH-dependent solubility allows for its separation from neutral and basic impurities.

LLE_Purification Start Crude Extract (Vanillic Acid + Impurities) in Organic Solvent (e.g., Ethyl Acetate) Step1 Add Aqueous Base (e.g., NaHCO3) Shake in Separatory Funnel Start->Step1 Phase_Sep1 Phase Separation Step1->Phase_Sep1 Aqueous1 Aqueous Layer (Water-soluble Sodium Vanillate) Phase_Sep1->Aqueous1 Vanillic Acid moves to Organic1 Organic Layer (Neutral/Basic Impurities) DISCARD Phase_Sep1->Organic1 Impurities remain in Step2 Collect Aqueous Layer Acidify with HCl to pH ~2-3 Aqueous1->Step2 Precipitate Vanillic Acid Precipitates (Protonated, less water-soluble) Step2->Precipitate Step3 Extract with fresh Organic Solvent (Ethyl Acetate) Precipitate->Step3 Phase_Sep2 Phase Separation Step3->Phase_Sep2 Aqueous2 Aqueous Layer (Salts, Polar Impurities) DISCARD Phase_Sep2->Aqueous2 Organic2 Organic Layer (Purified Vanillic Acid) Phase_Sep2->Organic2 Final Evaporate Solvent Yields Purified Vanillic Acid Organic2->Final

Caption: Workflow for Liquid-Liquid Extraction Purification.

Protocol 4.1: Acid-Base Liquid-Liquid Extraction

  • Evaporate the solvent from the crude extract under reduced pressure.

  • Redissolve the residue in a suitable organic solvent like ethyl acetate.

  • Transfer the solution to a separatory funnel and add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Shake vigorously, venting frequently. Allow the layers to separate. The deprotonated vanillic acid will move into the aqueous layer.

  • Drain and collect the lower aqueous layer. Repeat the extraction of the organic layer twice more with fresh NaHCO₃ solution.

  • Combine all aqueous extracts and slowly acidify to pH 2-3 with dilute HCl while stirring. Vanillic acid will precipitate out or can be extracted.

  • Extract the acidified aqueous solution three times with fresh ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the purified vanillic acid.

Analytical Quantification: High-Performance Liquid Chromatography (HPLC)

HPLC is the definitive method for the accurate quantification of vanillic acid.[11][16] A reversed-phase C18 column is typically used, where the nonpolar stationary phase separates compounds based on their polarity.

Protocol 5.1: HPLC Analysis of Vanillic Acid

  • Instrumentation: An HPLC system equipped with a UV or Photodiode Array (PDA) detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[10]

  • Mobile Phase: A gradient elution is often used for complex extracts.

    • Solvent A: Water with 0.1% formic or phosphoric acid (to ensure vanillic acid is in its protonated form).[10][17]

    • Solvent B: Acetonitrile or Methanol.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at approximately 260 nm or 280 nm.[18]

  • Quantification:

    • Prepare a stock solution of a certified vanillic acid standard in methanol.

    • Create a series of calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL) by diluting the stock solution.

    • Inject the standards to generate a calibration curve of peak area versus concentration. The curve should have a correlation coefficient (R²) > 0.999.[4][10]

    • Prepare the purified extract sample at a known concentration in the mobile phase, filter through a 0.45 µm syringe filter, and inject.

    • Determine the concentration in the sample by interpolating its peak area on the calibration curve.

Conclusion

This guide outlines a systematic and robust framework for the extraction and analysis of vanillic acid from plant sources. While conventional methods are simple, modern techniques like Ultrasound-Assisted and Microwave-Assisted Extraction offer significant advantages in speed, efficiency, and reduced environmental impact.[8][10] The choice of method should be guided by the specific research goals, available resources, and desired scale of operation. A meticulous approach to sample preparation, coupled with a validated purification strategy and a precise analytical method like HPLC, is paramount for achieving trustworthy and reproducible results in the fields of natural product chemistry and drug development.

References

  • ResearchGate. (n.d.). Extraction equilibrium of vanillic acid using natural solvents | Request PDF. Retrieved from [Link]

  • ACS Publications. (2021). Sustainable Recovery of High Added-Value Vanilla Compounds from Wastewater Using Green Solvents. Retrieved from [Link]

  • MDPI. (2022). Vanillic Acid as a Promising Xanthine Oxidase Inhibitor: Extraction from Amomum villosum Lour and Biocompatibility Improvement via Extract Nanoemulsion. Retrieved from [Link]

  • PubMed. (2009). Microwave- and ultrasound-assisted extraction of vanillin and its quantification by high-performance liquid chromatography in Vanilla planifolia. Retrieved from [Link]

  • ACS Publications. (2021). Experimental Investigation on Reactive Extraction of Vanillic Acid with the Help of Tri-n-butyl Phosphate in Various Diluents (Decanol, Kerosene, and Soybean Oil) at a Constant Room Temperature of 298.15 ± 1 K. Retrieved from [Link]

  • PubMed. (2007). Development and Validation of an RP-HPLC Method for Quantitative Determination of Vanillin and Related Phenolic Compounds in Vanilla Planifolia. Retrieved from [Link]

  • Oxford Academic. (2013). HPLC Quantification of Nine Chemical Constituents from the Five Parts of Abutilon theophrasti Medic.. Retrieved from [Link]

  • ResearchGate. (n.d.). HPLC Method of Analysis for Determination and Standardization of Luteolin and Vanillic acid in Dry Extract of Paronychia argent. Retrieved from [Link]

  • Frontiers. (2024). Natural deep eutectic solvents-based green extraction of vanillin: optimization, purification, and bioactivity assessment. Retrieved from [Link]

  • Natural Resources for Human Health. (n.d.). Microwave-assisted Extraction of Vanillin from Madagascar Vanilla planifolia beans: Optimization and Modeling. Retrieved from [Link]

  • SciELO. (2014). Analysis of vanillin by TLC and HPLC-PDA in herbal material and tincture from Vanilla planifolia Jacks ex. Andrews. Retrieved from [Link]

  • Hielscher Ultrasonics. (n.d.). Ultrasonic Vanilla Extraction - A Non-Thermal Method. Retrieved from [Link]

  • ResearchGate. (n.d.). Extraction, purification, and applications of vanillin: A review of recent advances and challenges | Request PDF. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Natural deep eutectic solvents-based green extraction of vanillin: optimization, purification, and bioactivity assessment. Retrieved from [Link]

  • National Center for Biotechnology Information. (2011). Optimization of Enzymatic Process for Vanillin Extraction Using Response Surface Methodology. Retrieved from [Link]

  • ResearchGate. (n.d.). Measurement and Correlation of the Solubility of Vanillic Acid in Eight Pure and Water + Ethanol Mixed Solvents at Temperatures from (293.15 to 323.15) K. Retrieved from [Link]

  • MDPI. (2018). Optimized Production of Vanillin from Green Vanilla Pods by Enzyme-Assisted Extraction Combined with Pre-Freezing and Thawing. Retrieved from [Link]

  • JURNAL RISET TEKNOLOGI INDUSTRI. (2021). Optimization of Vanillin Extraction from Biodegradation of Oil Palm Empty Fruit Bunches by Serpula lacrymans. Retrieved from [Link]

  • ResearchGate. (n.d.). Development and validationof an RP-HPLC method for quantitative determination of vanillin and related phenolic compunds in Vanilla planifolia | Request PDF. Retrieved from [Link]

  • ResearchGate. (n.d.). Preparation of Samples of Plant Material for Chromatographic Analysis. Retrieved from [Link]

  • MDPI. (2023). Efficiency of Microwave and Ultrasound-Assisted Extraction as a Green Tool for Polyphenolic Isolation from Monofloral Honeys. Retrieved from [Link]

  • MDPI. (2018). Stability and Extraction of Vanillin and Coumarin under Subcritical Water Conditions. Retrieved from [Link]

  • Semantic Scholar. (2014). ANALYSIS OF VANILLIN BY TLC AND HPLC-PDA IN HERBAL MATERIAL AND TINCTURE FROM Vanilla planifolia Jacks ex. Andrews. Retrieved from [Link]

  • ACS Publications. (2022). Selective Separation of Vanillic Acid from Other Lignin-Derived Monomers Using Centrifugal Partition Chromatography: The Effect of pH. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Ultrasound-assisted extraction of bioactive compounds from plants. Retrieved from [Link]

  • ResearchGate. (n.d.). Microwave- and ultrasound-assisted extraction of vanillin and its quantification by high-performance liquid chromatography in Vanilla planifolia | Request PDF. Retrieved from [Link]

  • ResearchGate. (n.d.). The vanillin-sulphuric acid assay setup procedure. | Download Table. Retrieved from [Link]

  • ResearchGate. (n.d.). Extraction method and function of Vanillic acid. Retrieved from [Link]

  • ACS Publications. (2021). Experimental Investigation on Reactive Extraction of Vanillic Acid with the Help of Tri-n-butyl Phosphate in Various Diluents (Decanol, Kerosene, and Soybean Oil) at a Constant Room Temperature of 298.15 ± 1 K. Retrieved from [Link]

  • ResearchGate. (n.d.). Ultrasound Assisted Extraction for the Recovery of Phenolic Compounds from Vegetable Sources. Retrieved from [Link]

  • PubMed. (2020). Recent Advances in Supercritical Fluid Extraction of Natural Bioactive Compounds from Natural Plant Materials. Retrieved from [Link]

  • MDPI. (2020). Recent Advances in Supercritical Fluid Extraction of Natural Bioactive Compounds from Natural Plant Materials. Retrieved from [Link]

  • MDPI. (2018). Improving the Vanillin-Sulphuric Acid Method for Quantifying Total Saponins. Retrieved from [Link]

  • National Center for Biotechnology Information. (2015). Supercritical Fluid Extraction of Plant Flavors and Fragrances. Retrieved from [Link]

  • Taylor & Francis eBooks. (n.d.). Supercritical Fluid Extraction of Phytochemicals from Plants. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Ultrasound assisted extraction (UAE) of bioactive compounds from fruit and vegetable processing by-products: A review. Retrieved from [Link]

  • MDPI. (2024). Supercritical Extraction Techniques for Obtaining Biologically Active Substances from a Variety of Plant Byproducts. Retrieved from [Link]

  • Google Patents. (n.d.). US9126917B2 - Method for purifying vanillin by liquid-liquid extraction.

Sources

Application Note: Quantitative Analysis of Vanillic Acid in Complex Matrices by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Vanillic acid, a key phenolic compound found in a variety of natural products and biological samples, is a significant biomarker and quality indicator in the food, pharmaceutical, and clinical industries.[1][2] Its accurate quantification in complex matrices such as plant extracts, food products, and biological fluids is crucial for quality control, pharmacokinetic studies, and clinical diagnostics. This application note provides a comprehensive guide to developing and validating a robust High-Performance Liquid Chromatography (HPLC) method for the determination of vanillic acid. We will delve into the rationale behind method development, from sample preparation to chromatographic separation and detection, and provide detailed protocols and validation procedures in accordance with ICH guidelines.

Introduction: The Significance of Vanillic Acid Analysis

Vanillic acid (4-hydroxy-3-methoxybenzoic acid) is a dihydroxybenzoic acid derivative that serves as an intermediate in the production of vanillin from ferulic acid. It is naturally present in a wide range of plants, including Angelica sinensis and green tea, and is recognized for its antioxidant and anti-inflammatory properties.[1] The concentration of vanillic acid can be indicative of product quality, authenticity, and storage conditions in food and beverage products like vanilla extracts.[3][4] In a clinical context, it is a metabolite of vanillin and its levels in biological fluids such as urine and plasma can be monitored for pharmacokinetic and metabolic studies.[1][2]

The complexity of the matrices in which vanillic acid is found presents analytical challenges, including interference from other compounds and matrix effects that can suppress or enhance the analytical signal.[5][6] Therefore, a well-developed and validated HPLC method is essential for accurate and reliable quantification.

Method Development: A Rationale-Driven Approach

The development of a successful HPLC method for vanillic acid analysis hinges on a systematic approach to optimizing each stage of the analytical process.

Sample Preparation: Isolating the Analyte of Interest

The primary goal of sample preparation is to extract vanillic acid from the matrix and remove interfering components that could compromise the chromatographic analysis. The choice of technique depends on the nature of the sample matrix.

  • For Plant Extracts and Food Matrices:

    • Solid-Liquid Extraction (SLE): This is a common first step for solid samples. A solvent system, typically a mixture of methanol or ethanol and water, is used to extract phenolic compounds.[7][8] The efficiency of the extraction can be enhanced by adjusting the solvent polarity and pH. Acidifying the extraction solvent can improve the recovery of acidic compounds like vanillic acid.

    • Solid-Phase Extraction (SPE): SPE is a powerful cleanup technique that can selectively isolate phenolic acids from complex extracts.[9] C18 or polymer-based sorbents are commonly used. The protocol involves conditioning the sorbent, loading the sample, washing away interferences, and finally eluting the analyte with a suitable solvent.[9]

  • For Biological Fluids (Urine, Plasma):

    • Protein Precipitation: For plasma samples, protein precipitation with a solvent like acetonitrile is a rapid and effective way to remove proteins that can foul the HPLC column.[1]

    • Liquid-Liquid Extraction (LLE): LLE is a classic technique for separating analytes based on their differential solubility in two immiscible liquids.[10] For vanillic acid, an organic solvent like ethyl acetate can be used to extract it from an acidified aqueous sample.[11] The addition of salt (salting-out) can enhance the extraction efficiency.[12]

    • Solid-Phase Extraction (SPE): As with plant extracts, SPE is highly effective for cleaning up urine and plasma samples.[13][14] It offers higher selectivity and can lead to cleaner extracts compared to LLE.

Protocol 1: Solid-Phase Extraction (SPE) for Vanillic Acid from a Plant Extract

  • Extraction: Homogenize 1 g of the plant material with 20 mL of 80% methanol. Sonicate for 30 minutes and then centrifuge. Collect the supernatant.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

  • Sample Loading: Load 2 mL of the plant extract supernatant onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 5 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the vanillic acid with 5 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of the mobile phase.

Chromatographic Separation: The Core of the Analysis

The heart of the HPLC method is the chromatographic separation, which relies on the differential partitioning of the analyte between a stationary phase and a mobile phase.

  • Stationary Phase: A reversed-phase C18 column is the most common choice for the analysis of phenolic compounds like vanillic acid.[1][3][4][15] These columns provide good retention and separation for moderately polar compounds. The particle size of the column packing material (e.g., 3 µm or 5 µm) influences the efficiency and backpressure of the separation.[16]

  • Mobile Phase: The mobile phase typically consists of a mixture of an aqueous solvent and an organic modifier.

    • Aqueous Phase: To ensure the acidic nature of vanillic acid is suppressed and it is retained on the reversed-phase column, the aqueous phase is usually acidified with acids like phosphoric acid, formic acid, or acetic acid.[1][3][17] A pH below the pKa of vanillic acid (~4.5) is generally preferred.

    • Organic Modifier: Acetonitrile and methanol are the most common organic modifiers used.[1][3] The choice and proportion of the organic modifier are critical for optimizing the retention time and resolution of vanillic acid from other components in the sample.

    • Elution Mode: Both isocratic (constant mobile phase composition) and gradient (changing mobile phase composition) elution can be used.[1][3] Gradient elution is often preferred for complex mixtures as it allows for the separation of compounds with a wide range of polarities and can reduce the analysis time.[18]

Table 1: Typical HPLC Conditions for Vanillic Acid Analysis

ParameterConditionRationale
Column C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm)[7][19]Provides good retention and selectivity for phenolic acids.
Mobile Phase A: 0.1% Phosphoric acid in waterB: Acetonitrile[17]Acidified mobile phase suppresses ionization of vanillic acid, enhancing retention. Acetonitrile is a common organic modifier.
Elution GradientAllows for the separation of compounds with varying polarities in complex samples and can shorten run times.
Flow Rate 1.0 mL/min[20]A standard flow rate for analytical HPLC, providing a balance between analysis time and column efficiency.
Column Temperature 30 °C[20]Maintaining a constant column temperature ensures reproducible retention times.
Injection Volume 10 µL[7]A typical injection volume for analytical HPLC.
Detection UV at 260 nm or 280 nm[20][21]Vanillic acid exhibits strong UV absorbance at these wavelengths.
Detection: Quantifying the Separated Analyte
  • UV/Vis Detection: Vanillic acid has a characteristic UV absorbance spectrum with a maximum around 260 nm.[21][22] A Diode Array Detector (DAD) is particularly useful as it can acquire the entire UV spectrum of a peak, aiding in peak identification and purity assessment.[21] Detection at 280 nm is also common.[20]

  • Mass Spectrometry (MS) Detection: For highly complex matrices or when very low detection limits are required, coupling HPLC with a mass spectrometer (LC-MS/MS) provides superior sensitivity and selectivity.[1][2] This technique is particularly valuable for bioanalytical applications.

Method Validation: Ensuring Reliability and Accuracy

Once the HPLC method is developed, it must be validated to ensure it is fit for its intended purpose. The validation should be performed according to the International Council for Harmonisation (ICH) guidelines.[23][24][25]

Key Validation Parameters:

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. This is often assessed through forced degradation studies.[26][27][28]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample. A calibration curve is constructed by plotting the peak area against the concentration of standard solutions, and the correlation coefficient (r²) should be close to 1.[23][29][30]

  • Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by spiking a blank matrix with a known amount of the analyte and calculating the percentage recovery.[30][31]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).[23][29][31]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[30][32]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.[25]

Table 2: Acceptance Criteria for HPLC Method Validation (based on ICH guidelines)

ParameterAcceptance Criteria
Linearity (r²) ≥ 0.999[2]
Accuracy (% Recovery) 98 - 102%
Precision (RSD) Repeatability (Intra-day): ≤ 2%Intermediate Precision (Inter-day): ≤ 2%
LOD Signal-to-Noise ratio of 3:1
LOQ Signal-to-Noise ratio of 10:1[31]
Robustness RSD of results should remain within acceptable limits when parameters are varied.

Experimental Workflow and Data Presentation

The following diagram illustrates the complete workflow for the HPLC analysis of vanillic acid in a complex mixture.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Complex Matrix (e.g., Plant Extract) Extraction Solid-Liquid Extraction (Methanol/Water) Sample->Extraction Cleanup Solid-Phase Extraction (SPE) (C18 Cartridge) Extraction->Cleanup FinalSample Reconstituted Sample in Mobile Phase Cleanup->FinalSample Injection Autosampler Injection FinalSample->Injection Separation C18 Reversed-Phase Column Injection->Separation Mobile Phase Gradient Detection UV/DAD Detector (260 nm) Separation->Detection Chromatogram Chromatogram Acquisition Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification using Calibration Curve Integration->Quantification Report Final Report Quantification->Report

Caption: Workflow for HPLC analysis of vanillic acid.

Potential Challenges and Troubleshooting

  • Matrix Effects: In LC-MS/MS analysis, co-eluting matrix components can cause ion suppression or enhancement, leading to inaccurate quantification.[6][33] This can be mitigated by improving sample cleanup, using a stable isotope-labeled internal standard, or by using the standard addition method.[5][33]

  • Peak Tailing: This can be caused by interactions between the analyte and active sites on the column packing material. Using a high-purity silica column and ensuring the mobile phase pH is appropriate can help to minimize this effect.

  • Poor Resolution: If vanillic acid co-elutes with other compounds, adjusting the mobile phase composition, gradient profile, or trying a different column chemistry may be necessary to improve resolution.

Conclusion

This application note has outlined a comprehensive and scientifically sound approach to the HPLC analysis of vanillic acid in complex mixtures. By carefully considering each step of the analytical process, from sample preparation to method validation, researchers can develop a robust and reliable method for the accurate quantification of this important phenolic compound. The provided protocols and guidelines serve as a starting point for method development and can be adapted to suit the specific requirements of different sample types and analytical objectives.

References

  • Zhao, et al. (2008). [Source details not fully available in the provided context]
  • Sinha, A. K., Verma, S. C., & Sharma, U. K. (2007). Development and Validation of an RP-HPLC Method for Quantitative Determination of Vanillin and Related Phenolic Compounds in Vanilla Planifolia. Journal of Separation Science, 30(1), 15–20. [Link]

  • Faraji, M., et al. (2022). UiO-66-based metal–organic framework for dispersive solid-phase extraction of vanillylmandelic acid from urine before analysis by capillary electrophoresis. Scientific Reports, 12(1), 17006. [Link]

  • Chromatographic determination of vanillic acid (1), caffeic acid (2),... (n.d.). ResearchGate. [Link]

  • Development of a LC-ESI/MS/MS assay for the quantification of vanillin using a simple off-line dansyl chloride derivatization reaction to enhance signal intensity. (2025). ResearchGate. [Link]

  • Zangrando, R., et al. (2022). Fast Liquid Chromatography Coupled with Tandem Mass Spectrometry for the Analysis of Vanillic and Syringic Acids in Ice Cores. Analytical Chemistry, 94(13), 5326–5334. [Link]

  • Olkowski, A. A., Amarowicz, R., Peiquiang, Y., McKinnon, J. J., & Maenz, D. D. (2003). A rapid hplc method for determination of major phenolic acids in plant material. Polish Journal of Food and Nutrition Sciences, 12/53(1), 53-57. [Link]

  • Li, Y., et al. (2022). A rapid and sensitive LC-MS/MS method for the determination of vanillic acid in rat plasma with application to pharmacokinetic study. Biomedical Chromatography, 36(1), e5248. [Link]

  • Salazar-Magaña, M., et al. (2017). Validation of an HPLC-DAD method for the determination of plant phenolics. Revista Brasileira de Farmacognosia, 27(5), 537-544. [Link]

  • Hloska, A., et al. (2021). Optimization of Plant Extract Purification Procedure for Rapid Screening Analysis of Sixteen Phenolics by Liquid Chromatography. Molecules, 26(3), 633. [Link]

  • HPLC Method of Analysis for Determination and Standardization of Luteolin and Vanillic acid in Dry Extract of Paronychia argent. (n.d.). ResearchGate. [Link]

  • HPLC-ED/UV for Determination of Vanillylmandelic Acid in Human Urine after Solid Phase Extraction. (2019). ResearchGate. [Link]

  • Agius, R., et al. (2021). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. Foods, 10(10), 2351. [Link]

  • Teleky, B.-E., et al. (2022). Determination of Phenolic Compounds Using HPLC-UV Method in Wild Fruit Species. Applied Sciences, 12(2), 893. [Link]

  • Determination of Flavonoids and Phenolic Acids in Plant Materials Using SLE-SPE-UHPLC-MS/MS Method. (n.d.). [No valid URL available in search results]
  • Amarowicz, R., & Weidner, S. (2001). Content of phenolic acids in rye caryopses determined using DAD-HPLC method. Czech Journal of Food Sciences, 19(6), 201-205. [Link]

  • Separation of Vanillic acid on Newcrom R1 HPLC column. (2018). SIELC Technologies. [Link]

  • A new approach for urinary vanillylmandelic acid determination using eVol microextraction by packed sorbent coupled to liquid. (n.d.). SciSpace. [Link]

  • The role of forced degradation studies in stability indicating HPLC method development. (n.d.). ResearchGate. [Link]

  • Becker, G. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. [No valid URL available in search results]
  • Zhou, C., et al. (2016). Online restricted-access material combined with high-performance liquid chromatography and tandem mass spectrometry for the simultaneous determination of vanillin and its vanillic acid metabolite in human plasma. Journal of Separation Science, 39(18), 3579-3586. [Link]

  • HPLC Methods for analysis of Vanillin. (2022). HELIX Chromatography. [Link]

  • Development of HPLC method by UV-VIS detection for the quantification of phenolic acids in different Ocimum sanctum Linn. extracts. (n.d.). [No valid URL available in search results]
  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. (2026). [No valid URL available in search results]
  • Separation of Organic Acids on an Agilent Polaris C18-A Column. (n.d.). Agilent. [Link]

  • Detection method of vanilla mandelic acid and homovanillic acid in urine and application thereof. (n.d.).
  • method-development-and-validation-of-caproic-acid-from-vanilla-planifolia-pods-by-hplc.pdf. (n.d.). Pharmacophore. [Link]

  • Jehangir, M. (n.d.). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Open Access Journals. [Link]

  • DAD-UV spectra of vanillic, ferulic and sinapic acids. (n.d.). ResearchGate. [Link]

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). [No valid URL available in search results]
  • Vanillic acid. (n.d.). NIST WebBook. [Link]

  • UV spectrum of standard vanillic acid and isolated cpdE1. (n.d.). ResearchGate. [Link]

  • Importance of Forced Degradation In Stability-Indicating Methods. (n.d.). ARL Bio Pharma. [Link]

  • Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting. (n.d.). PMC. [Link]

  • New Method Development by HPLC and Validation as per ICH Guidelines. (2020). Acta Scientific. [Link]

  • A Review of HPLC Method Development and Validation as per ICH Guidelines. (n.d.). Asian Journal of Pharmaceutical Analysis. [Link]

  • Determination of Homovanillic Acid in Human Plasma Using HPLC with Electrochemical Detection and Automated Solid Phase Extraction. (2006). ResearchGate. [Link]

  • HOW TO APPROACH A FORCED DEGRADATION STUDY. (n.d.). SGS. [Link]

  • HPLC Methods for analysis of Homovanillic acid. (n.d.). HELIX Chromatography. [Link]

  • Method for purifying vanillin by liquid-liquid extraction. (n.d.).
  • Development of Novel Reverse Phase High Performance Liquid Chromatography Method for Simultaneous Estimation of Gallic Acid, Pro. (n.d.). [No valid URL available in search results]
  • HPLC Chromatogram of Vanillic Acid, Vanillin and Ferulic Acid (80 ppm). (n.d.). ResearchGate. [Link]

  • Application of salt-assisted liquid-liquid extraction in bioanalytical methods. (2024). EUCHEMBIOJ Reviews. [Link]

Sources

1H NMR and 13C NMR spectral analysis of vanillic acid.

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Vanillic acid (4-hydroxy-3-methoxybenzoic acid) is a pivotal phenolic intermediate in the metabolic pathway of vanillin and caffeic acid. In pharmaceutical development, it serves as a scaffold for antioxidant and anti-inflammatory drug design.

Precise structural characterization of vanillic acid is often complicated by the lability of its hydroxyl and carboxyl protons and the tight coupling of its aromatic ring system. This guide provides a definitive protocol for the NMR analysis of vanillic acid, emphasizing the use of DMSO-d6 to stabilize exchangeable protons and resolve the ABX aromatic spin system.

Experimental Protocol

Solvent Selection Strategy
  • Preferred Solvent: Dimethyl sulfoxide-d6 (DMSO-d6).[1]

    • Reasoning: Vanillic acid has poor solubility in non-polar solvents like CDCl3. Furthermore, CDCl3 promotes rapid exchange of the phenolic (-OH) and carboxylic (-COOH) protons, often causing them to broaden into invisibility. DMSO-d6 forms strong hydrogen bonds with these groups, slowing the exchange rate and allowing distinct observation of these critical diagnostic peaks.

  • Reference Standard: Tetramethylsilane (TMS) at 0.00 ppm.[2][3]

Sample Preparation Workflow

To ensure high-resolution spectra without concentration-dependent shifting of the -OH peaks, follow this strict preparation workflow.

SamplePrep Weigh Weigh 10-15 mg Vanillic Acid Solvent Add 600 µL DMSO-d6 (99.9% D) Weigh->Solvent Low Humidity Mix Vortex Mix (30 sec) Solvent->Mix Cap Immediately Transfer Transfer to 5mm NMR Tube Mix->Transfer Filter if cloudy Acquire Acquire Spectrum (298 K) Transfer->Acquire

Figure 1: Optimized sample preparation workflow for polar aromatic acids.

1H NMR Spectral Analysis (400 MHz, DMSO-d6)

The proton spectrum of vanillic acid exhibits a classic ABX spin system in the aromatic region, alongside two distinct exchangeable protons.

Chemical Shift Assignments
Proton AssignmentShift (δ ppm)MultiplicityIntegralCoupling Constant (

)
Structural Insight
COOH 12.00 – 13.00Broad Singlet1HN/AHighly deshielded acidic proton; shift is concentration-dependent.
Phenolic -OH ~9.85Broad Singlet1HN/AForms H-bonds with DMSO; indicates 4-position substitution.
Ar-H (H-2) 7.44Doublet (d)1H

Hz
Meta-coupling to H-6. Deshielded by adjacent COOH.
Ar-H (H-6) 7.41Doublet of Doublets (dd)1H

Hz

Hz
Ortho-coupled to H-5; Meta-coupled to H-2.
Ar-H (H-5) 6.84Doublet (d)1H

Hz
Shielded by the ortho-hydroxyl group (electron-donating).
-OCH3 3.81Singlet (s)3HN/ACharacteristic methoxy resonance.
Spectral Logic & Causality
  • The "Roof Effect": The chemical shift difference between H-2 and H-6 is very small (

    
     ppm). At lower field strengths (e.g., 300 MHz), these signals may overlap or show strong second-order effects (leaning towards each other), making the outer lines of the multiplets difficult to see.
    
  • Shielding Dynamics: H-5 is significantly upfield (6.84 ppm) compared to H-2 and H-6. This is due to the Mesomeric (+M) effect of the hydroxyl group at C-4 and the methoxy group at C-3, which increases electron density at the C-5 position, shielding the proton. Conversely, H-2 and H-6 are deshielded by the electron-withdrawing Carboxyl group at C-1.

13C NMR Spectral Analysis (100 MHz, DMSO-d6)

The carbon spectrum confirms the backbone structure. Note the characteristic "deshielding ladder" of the quaternary carbons.

Carbon Assignments
Carbon AssignmentShift (δ ppm)TypeStructural Logic
C=O (COOH) 167.3Quaternary (C)Carbonyl carbon; most deshielded.
C-4 (Ar-OH) 151.2Quaternary (C)Deshielded by direct attachment to Oxygen (-OH).
C-3 (Ar-OMe) 147.2Quaternary (C)Deshielded by direct attachment to Oxygen (-OMe).
C-1 (Ar-COOH) 122.0Quaternary (C)Ipso carbon to the carboxyl group.
C-6 123.5Methine (CH)Ortho to carboxyl; slightly deshielded.
C-5 115.2Methine (CH)Ortho to hydroxyl; shielded by electron donation.
C-2 112.8Methine (CH)Ortho to carboxyl, but sterically crowded by OMe.
-OCH3 55.6Methyl (CH3)Typical aromatic methoxy position.

Structural Validation Logic (Connectivity)

To validate that the molecule is indeed Vanillic Acid and not its isomer (Isovanillic acid), one must analyze the HMBC (Heteronuclear Multiple Bond Correlation) .

HMBC_Logic cluster_isomer Differentiation Logic OMe Methoxy Protons (3.81 ppm) C3 Carbon C-3 (147.2 ppm) OMe->C3 Strong 3-bond Correlation (Confirm OMe location) C4 Carbon C-4 (151.2 ppm) H2 Proton H-2 (7.44 ppm) H2->C3 3-bond Correlation COOH Carboxyl Carbon (167.3 ppm) H2->COOH 3-bond Correlation (Confirm Acid location) Logic If OMe correlates to C4 (151 ppm) instead of C3, sample is Isovanillic Acid.

Figure 2: HMBC connectivity logic for distinguishing Vanillic Acid from isomers.

Troubleshooting & QC

  • Missing -OH/-COOH Signals:

    • Cause: Wet DMSO-d6. Water in the solvent facilitates rapid proton exchange, broadening these peaks into the baseline.

    • Solution: Use ampoules of "100%" DMSO-d6 or add activated molecular sieves to the solvent 24 hours prior to use.

  • Water Peak Interference:

    • Observation: A large H2O signal appears at ~3.33 ppm in DMSO-d6.

    • Impact: This rarely interferes with Vanillic acid signals (OCH3 is at 3.81 ppm), but ensure the integration of the methoxy group is not skewed by a water tail.

  • Concentration Shifts:

    • The Carboxyl proton (12-13 ppm) will shift downfield as concentration increases due to dimer formation. Report concentration (e.g., 20mM) when publishing shift data.

References

  • FooDB. (n.d.). Vanillic Acid NMR Spectral Data (FDB000846). Retrieved October 26, 2023, from [Link]

  • National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS): Vanillic Acid. SDBS No. 1667. Retrieved October 26, 2023, from [Link]

  • Royal Society of Chemistry. (2015). 1H NMR (DMSO-d6) Data for Phenolic Acids. ChemSpider/RSC Advances. Retrieved October 26, 2023, from [Link]

  • Abraham, R. J., et al. (2006).[1][4] 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent. Magnetic Resonance in Chemistry. [Link]

Sources

Using vanillic acid as a standard in chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytic Imperative

Vanillic acid (4-hydroxy-3-methoxybenzoic acid) is a pivotal phenolic intermediate found in the lignin degradation pathway, vanilla extracts, and as a major metabolite of catecholamines (epinephrine/norepinephrine) in human urine. In drug development, it serves as a quality marker for Traditional Chinese Medicine (e.g., Radix Angelicae Sinensis) and a bioactive scaffold with antioxidant and anti-inflammatory properties.

However, its amphiphilic nature and structural similarity to isomers like isovanillic acid present distinct chromatographic challenges. This guide moves beyond basic detection, offering optimized protocols that address the specific physicochemical behavior of vanillic acid to ensure regulatory-grade data integrity.

Physicochemical Foundation & Method Strategy

To design a robust method, one must first respect the molecule's chemistry.

  • pKa (4.5): This is the critical parameter. At neutral pH (7.0), vanillic acid exists as a vanillate anion, leading to poor retention on C18 columns and significant peak tailing due to secondary silanol interactions.

    • Strategic Implication: Mobile phases must be acidified (pH < 2.5) to suppress ionization, keeping the molecule neutral for hydrophobic retention.

  • Solubility: Sparingly soluble in water at room temperature but highly soluble in methanol and ethanol.

    • Strategic Implication: Stock solutions should be prepared in methanol; aqueous dilution should only occur immediately prior to injection to prevent precipitation in the needle seat.

Decision Logic for Method Selection

MethodSelection Start Sample Matrix? Complex Biological Fluid (Plasma/Urine) Start->Complex Simple Plant Extract / QC (High Conc.) Start->Simple LCMS Method B: LC-MS/MS (High Sensitivity) Complex->LCMS Trace Levels (< ng/mL) Volatile Volatile Profile Required? Simple->Volatile HPLC Method A: HPLC-UV (Robust/Cost-Effective) Volatile->HPLC No GCMS Method C: GC-MS (Derivatization Req.) Volatile->GCMS Yes

Figure 1: Decision matrix for selecting the appropriate chromatographic technique based on sample complexity and sensitivity requirements.

Method A: HPLC-UV (Quality Control & Herbal Analysis)

Application: Routine purity testing, herbal standardization, and fermentation monitoring. Core Principle: Ion-suppression chromatography using low pH to maximize interaction with the C18 stationary phase.

Protocol Parameters
ParameterSpecificationRationale
Column C18 End-capped (e.g., Zorbax Eclipse Plus or LiChrospher), 4.6 x 150 mm, 5 µmEnd-capping reduces peak tailing caused by free silanols interacting with the phenolic hydroxyl.
Mobile Phase A 0.1% Orthophosphoric Acid (H₃PO₄) in WaterMaintains pH ~2.0-2.2, ensuring vanillic acid remains protonated (neutral).
Mobile Phase B Acetonitrile (ACN) or Methanol (MeOH)ACN provides sharper peaks; MeOH offers different selectivity if separating isomers.
Flow Rate 1.0 mL/minStandard backpressure management.
Detection UV @ 280 nm (Primary), 260 nm (Secondary)280 nm targets the aromatic ring absorption maximum with minimal solvent noise.
Injection Vol. 10 - 20 µLDependent on sample concentration.
Step-by-Step Workflow
  • Preparation: Dissolve 10 mg Vanillic Acid standard in 10 mL Methanol (Stock A: 1 mg/mL).

  • Dilution: Dilute Stock A with Mobile Phase A to working range (e.g., 10–100 µg/mL). Note: Matching the diluent to the mobile phase prevents "solvent shock" peak distortion.

  • Equilibration: Flush column with 90% A / 10% B for 20 minutes.

  • Gradient Program:

    • 0–10 min: 10% B → 30% B (Linear increase)

    • 10–15 min: 30% B → 80% B (Wash)[1]

    • 15–20 min: 80% B → 10% B (Re-equilibration)

  • System Suitability: Tailing factor must be < 1.5. If > 1.5, lower the pH of Mobile Phase A.

Method B: LC-MS/MS (Bioanalysis & Metabolomics)

Application: Quantification in plasma, urine, or complex biological matrices. Core Principle: Negative Electrospray Ionization (ESI-) targeting the deprotonated carboxyl group.

MS/MS Optimization Strategy

Phenolic acids ionize poorly in positive mode. Negative mode (ESI-) is mandatory. The transition involves the loss of the carboxyl group (decarboxylation).

MRM Transitions:

  • Precursor Ion (Q1): 167.0 m/z [M-H]⁻[1]

  • Quantifier Ion (Q3): 123.0 m/z (Loss of CO₂, [M-H-CO₂]⁻)

  • Qualifier Ion (Q3): 108.0 m/z (Loss of methyl radical from methoxy group)

Protocol Parameters
ParameterSpecification
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile (LC-MS Grade)
Column C18 or Phenyl-Hexyl, 2.1 x 100 mm, 1.8 µm (UHPLC)
Ionization Source ESI Negative Mode
Capillary Voltage -2500 V to -4500 V (Tune dependent)
Internal Standard Vanillic Acid-d3 (Preferred) or Salicylic Acid
MS Fragmentation Pathway

MS_Pathway Parent Precursor Ion [M-H]⁻ m/z 167 Transition1 Collision Cell (CID) Parent->Transition1 Product1 Quantifier [M-H-CO₂]⁻ m/z 123 Transition1->Product1 -44 Da (CO₂) Product2 Qualifier [Demethylation]⁻ m/z 108 Transition1->Product2 -15 Da (CH₃)

Figure 2: Fragmentation pathway of Vanillic Acid in ESI(-) mode. The decarboxylation step (167 -> 123) is the most stable transition for quantification.

Method C: GC-MS (Derivatization Protocol)

Application: Volatile profiling, analyzing vanillic acid alongside sugars or fatty acids. Challenge: Vanillic acid is non-volatile and polar. It requires silylation of both the hydroxyl (-OH) and carboxyl (-COOH) groups.

Derivatization Protocol (BSTFA Method)

Reagents:

  • BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS (Trimethylchlorosilane).

  • Pyridine (Anhydrous).

Procedure:

  • Drying: Evaporate 50 µL of sample extract to complete dryness under Nitrogen gas. Critical: Any residual water will destroy the derivatizing reagent.

  • Reconstitution: Add 50 µL of Anhydrous Pyridine (catalyst).

  • Silylation: Add 50 µL of BSTFA + 1% TMCS.

  • Incubation: Cap vial tightly. Heat at 60°C for 30 minutes .

  • Injection: Inject 1 µL into GC-MS (Splitless mode).

GC Parameters:

  • Column: DB-5ms or HP-5ms (30m x 0.25mm).

  • Carrier Gas: Helium @ 1 mL/min.

  • Temp Program: 70°C (hold 2 min) → 10°C/min to 280°C.

  • Target Ion: Look for the di-TMS derivative (Molecular Weight shift: 168 → 312).

Critical Troubleshooting & Validation

Issue 1: Separation from Isovanillic Acid

Isovanillic acid (3-hydroxy-4-methoxybenzoic acid) is a structural isomer that often co-elutes.

  • Solution: Use a Phenyl-Hexyl column instead of C18. The pi-pi interactions differ between the para and meta positions of the hydroxyl group, improving resolution. Alternatively, lower the gradient slope (e.g., 0.5% B increase per minute).

Issue 2: Peak Tailing
  • Cause: Secondary interactions between the analyte's acidic protons and the column's silanols.

  • Fix: Ensure Mobile Phase pH is ≤ 2.5. If using LC-MS, use Formic Acid (0.1%). If using HPLC-UV, Phosphoric Acid is superior for peak shape but incompatible with MS.

Issue 3: Carryover
  • Cause: Phenolic acids can adsorb to metallic surfaces in the HPLC system.

  • Fix: Implement a needle wash with 50:50 Methanol:Water + 0.1% Formic Acid.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 8468, Vanillic Acid. Retrieved from [Link][1]

  • Smyth, W. F., & Brooks, P. (2004). A critical review of the application of HPLC-ESI-MS/MS to the determination of phenolic acids.
  • Gruz, J., Novák, O., & Strnad, M. (2008).[1] Rapid analysis of phenolic acids in beverages by UPLC-MS/MS. Food Chemistry.[2][3]

  • NIST Chemistry WebBook. Vanillic acid Mass Spectrum (Electron Ionization). Retrieved from [Link][1]

Sources

Troubleshooting & Optimization

Optimizing vanillic acid extraction yield from natural sources.

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: VA-EXT-OPT-2026 Subject: Maximizing Yield and Purity of Vanillic Acid from Natural Biomass Assigned Specialist: Senior Application Scientist, Bio-Separations Unit

Executive Summary

You are likely encountering low yields or low purity because Vanillic Acid (4-hydroxy-3-methoxybenzoic acid) behaves differently than its famous precursor, Vanillin. While Vanillin is an aldehyde (pKa ~7.4), Vanillic Acid is a carboxylic acid (pKa ~4.5).

Most generic "phenolic extraction" protocols fail to exploit this difference, resulting in co-extraction of impurities (ferulic acid, vanillin, syringaldehyde). This guide provides a self-validating workflow to optimize the release, capture, and purification of Vanillic Acid specifically.

Module 1: The Release Phase (Hydrolysis)

User Symptom: "I have high lignin content, but HPLC shows low free Vanillic Acid." Root Cause: Vanillic acid is rarely "free" in biomass; it is ester-linked to lignin and hemicellulose cell walls. Simple solvent maceration will fail.

Protocol: Optimized Alkaline Hydrolysis

This process cleaves the ester bonds, releasing vanillic acid into the aqueous phase as a salt (vanillate).

Step-by-Step Workflow:

  • Preparation: Grind biomass (rice straw, sugarcane bagasse, or vanilla pod waste) to <1mm particle size.

  • Alkaline Treatment:

    • Suspend biomass in 2M NaOH (Solid-to-Liquid ratio 1:15).

    • Critical Parameter: Maintain temperature at 120°C for 90 minutes (autoclave conditions are ideal).

    • Why: Research indicates that mild alkaline oxidation at these parameters maximizes the cleavage of

      
      -O-4 linkages without degrading the aromatic ring [1].
      
  • Filtration: Filter the solid residue. The filtrate (dark liquid) contains the target vanillic acid in its ionized form (Sodium Vanillate).

Data Validation (Expected Yields):

Biomass SourceHydrolysis MethodTarget Vanillic Acid Yield (mg/g)Primary Impurity
Rice Straw2M NaOH, 120°C2.5 - 4.1p-Coumaric Acid
Sugarcane Bagasse4M NaOH, 120°C1.8 - 3.2Ferulic Acid
Vanilla Pod WasteEnzymatic (Cellulase)0.5 - 1.2Vanillin
Module 2: The Purification Phase (The pH-Shift)

User Symptom: "My extract contains too much Vanillin and Ferulic Acid." Root Cause: Lack of pKa-based fractionation. Resolution: You must use Differential pH Extraction .

The "Gold Standard" pH-Shift Protocol

This is the most critical section of this guide. We utilize the acidity difference between Vanillic Acid (pKa 4.5) and Vanillin (pKa 7.4) to separate them before chromatography.

Step-by-Step Workflow:

  • Initial State: Start with the Alkaline Hydrolysate (pH > 10).

  • Step A (Remove Neutrals/Aldehydes):

    • Adjust pH to 7.0 using 6M HCl.

    • Chemistry: At pH 7, Vanillic Acid is ionized (Vanillate, water-soluble). Vanillin is largely unionized (hydrophobic).

    • Action: Extract with Ethyl Acetate (1:1 v/v) .

    • Discard Organic Phase: This contains Vanillin and neutral impurities.[1]

    • Keep Aqueous Phase: This contains your Vanillic Acid.[2][3][4]

  • Step B (Capture Vanillic Acid):

    • Adjust the aqueous phase pH to 2.0 using 6M HCl.

    • Chemistry: At pH 2, Vanillic Acid becomes protonated (uncharged) and hydrophobic.

    • Action: Extract with Ethyl Acetate (1:1 v/v, x3 cycles) .

    • Keep Organic Phase: This now contains high-purity Vanillic Acid.[4]

  • Finishing: Dry the organic phase over anhydrous

    
     and evaporate solvent.
    
Visual Logic: pH-Dependent Separation

The following diagram illustrates the chemical logic of the separation.

VanillicExtraction Start Crude Hydrolysate (pH > 10) Acidify1 Adjust pH to 7.0 (HCl addition) Start->Acidify1 Extract1 Liquid-Liquid Extraction (Ethyl Acetate) Acidify1->Extract1 PhaseSep1 Phase Separation Extract1->PhaseSep1 OrgPhase1 Organic Phase (Contains Vanillin & Neutrals) PhaseSep1->OrgPhase1 Discard AqPhase1 Aqueous Phase (Contains Vanillate Ions) PhaseSep1->AqPhase1 Keep Acidify2 Adjust pH to 2.0 (HCl addition) AqPhase1->Acidify2 Extract2 Liquid-Liquid Extraction (Ethyl Acetate) Acidify2->Extract2 PhaseSep2 Phase Separation Extract2->PhaseSep2 AqPhase2 Aqueous Phase (Waste/Salts) PhaseSep2->AqPhase2 Discard OrgPhase2 Organic Phase (PURE VANILLIC ACID) PhaseSep2->OrgPhase2 Evaporate & Crystallize

Figure 1: Differential pH extraction workflow exploiting the pKa difference between Vanillin (removed at pH 7) and Vanillic Acid (recovered at pH 2).

Module 3: Advanced Purification (Resin Adsorption)

User Symptom: "Solvent extraction is too expensive/hazardous for my scale." Alternative: Macroporous Resin Adsorption.[5][6]

Recommended Resin: H103 or AB-8 (Non-polar polystyrene resins).

Protocol:

  • Loading: Pass the filtered hydrolysate (adjusted to pH 2.0) through the resin column.

    • Mechanism:[4][7][8] At pH 2, Vanillic Acid is non-ionic and adsorbs strongly to the non-polar resin via hydrophobic interaction [2].

  • Washing: Wash with distilled water to remove salts and sugars.

  • Elution: Elute with 90% Ethanol .

    • Optimization: Research shows H103 resin has a maximum adsorption capacity of ~416 mg/g for vanillin-related compounds in acidic conditions [3].[6]

Module 4: Troubleshooting & FAQs

Q1: Why is my Vanillic Acid degrading during drying?

  • Diagnosis: Oxidation or thermal decarboxylation.

  • Fix: Vanillic acid is sensitive to high temperatures in the presence of oxygen.

    • Use a Rotary Evaporator at <45°C under reduced pressure.

    • Flush the final vial with Nitrogen gas (

      
      ) before storage.
      

Q2: I am using Ultrasound-Assisted Extraction (UAE). What are the optimal parameters?

  • Answer: UAE is effective for breaking cell walls but requires specific tuning to prevent degradation.

    • Solvent: 50% Ethanol (aq).

    • Frequency: 37 kHz.

    • Time: 10–15 minutes (Do not exceed 30 mins; radical formation degrades the acid).

    • Temp: 30°C [4].

Q3: HPLC shows a "ghost peak" overlapping with Vanillic Acid.

  • Diagnosis: It is likely Isovanillic Acid or Syringic Acid .

  • Fix: Adjust your HPLC mobile phase.

    • Standard: Methanol:Water (with 1% Acetic Acid).

    • Optimization: Switch to a gradient elution. Start with 10% Methanol, ramp to 40% over 15 mins. The acidity (pH 3.0) in the mobile phase is non-negotiable to suppress ionization and sharpen the peak.

References
  • Alkaline Hydrolysis Parameters: Bioresource Technology. "Alkaline hydrolysis of spent aromatic biomass for production of phenolic aldehydes, lignin, and cellulose." (2023).[9]

  • pH Separation Logic: ACS Sustainable Chemistry & Engineering. "Selective Separation of Vanillic Acid from Other Lignin-Derived Monomers Using Centrifugal Partition Chromatography: The Effect of pH." (2022).[4][10]

  • Resin Adsorption: ResearchGate. "Adsorption of vanillic and syringic acids onto a macroporous polymeric resin and recovery with ethanol:water." (2024).[2][11][12][13]

  • Ultrasound Optimization: Scientia Iranica. "Optimization of ultrasound-assisted garlic extraction using response surface methodology." (2020).

  • Bioconversion Yields: PMC. "Extraction of Vanillin Following Bioconversion of Rice Straw and Its Optimization by Response Surface Methodology." (2020).

Sources

Troubleshooting low yield in vanillic acid synthesis.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Troubleshooting & Optimization Guide

Current Status: Operational Topic: Optimizing Yield in Vanillin Oxidation (


)
Audience:  Chemical Process Engineers, Medicinal Chemists, R&D Scientists

Introduction: The Yield Paradox

Synthesizing vanillic acid (4-hydroxy-3-methoxybenzoic acid) appears deceptively simple: oxidize the aldehyde functionality of vanillin. However, researchers frequently encounter yields below 50% due to three competing failure modes:

  • Over-oxidation: The electron-rich phenolic ring is susceptible to oxidative cleavage (producing quinones or dicarboxylic acids).

  • Cannizzaro Competition: Strong alkaline conditions can trigger disproportionation, capping the theoretical yield of the acid at 50%.

  • Solubility Losses: Vanillic acid is moderately water-soluble (

    
     at 25°C), leading to significant losses during aqueous work-up if not strictly controlled.
    

This guide provides targeted troubleshooting for the two most common synthetic routes: Silver Oxide (


) Oxidation  (The Quantitative Standard) and Permanganate/Peroxide Oxidation  (The Scalable Route).

Module 1: The Silver Oxide ( ) Route

Methodology: Based on the Pearl Protocol (1946). Target Yield: >85% Mechanism: Vanillin reacts with


 in excess NaOH. 

is reduced to metallic silver (

), which precipitates.
Troubleshooting Dashboard
SymptomProbable CauseCorrective Action
Yield stuck at ~50% Cannizzaro Reaction The reaction temperature was too high (>70°C) or

was insufficient. Vanillin disproportionates into vanillic acid and vanillyl alcohol.[1] Fix: Maintain strict T < 60°C. Ensure excess alkali is present before adding vanillin.
Gray/Black Product Colloidal Silver Contamination Incomplete filtration of reduced silver before acidification. Fix: Filter the alkaline solution through Celite while hot. Wash the silver cake with hot water, not cold, to recover occluded vanillate salts.
Low Mass Recovery Incomplete Acidification Vanillic acid

is ~4.5. Stopping at pH 5 leaves the product as a soluble sodium vanillate salt. Fix: Acidify to pH < 2 (Congo Red endpoint).
Violent Exotherm Runaway Reaction Adding vanillin too fast to the

suspension. Fix: Add vanillin in small portions. The reaction is highly exothermic; use an ice bath ready to maintain 55-60°C.
Critical Protocol Insight: The Silver Cycle

The economic viability of this route depends on regenerating


. Do not discard the silver residue. It can be quantitatively re-oxidized using 

and reused without loss of activity.

SilverCycle Vanillin Vanillin (Aldehyde) Intermediate Sodium Vanillate (Soluble) Vanillin->Intermediate Oxidation (55-60°C) Ag2O Ag2O + NaOH (Oxidant) Ag2O->Intermediate Ag0 Metallic Silver (Ag0) (Precipitate) Ag2O->Ag0 Redox Pair Intermediate->Ag0 Reduction Product Vanillic Acid (Solid) Intermediate->Product Acidification (pH < 2) Recycle KMnO4 Oxidation Ag0->Recycle Acid HCl / H2SO4 Acid->Intermediate Recycle->Ag2O Regenerated

Figure 1: The Pearl Synthesis Workflow with Silver Regeneration Cycle.

Module 2: Permanganate ( ) & Green Oxidation

Methodology: Direct oxidation in alkaline/neutral media. Target Yield: 60-75% (Lower due to over-oxidation risks).

FAQ: Why is my product brown/tarry?

Diagnosis: Oxidative Ring Cleavage. Vanillin is an activated phenol. Strong oxidants like


 or 

(without specific catalysts) attack the aromatic ring, breaking it open to form maleic or succinic acid derivatives, or coupling it into quinones (brown tars).

The Solution: Kinetic Control

  • Protect the Phenol (Optional but Recommended): If yields remain low, benzylate the phenol group (

    
    ) before oxidation. The protected aldehyde oxidizes cleanly to the acid. Deprotect (
    
    
    
    ) to yield pure vanillic acid.
  • Scavenge

    
    :  If using permanganate, the 
    
    
    
    precipitate traps the product. Thoroughly wash the
    
    
    cake with warm water or dissolve it with sodium bisulfite (
    
    
    ) during work-up to release adsorbed vanillic acid.

Module 3: Work-up & Isolation (The "Silent Killer")

Even with 100% chemical conversion, you can lose 40% of your yield during isolation.

The Solubility Trap

Vanillic acid has a solubility of approx.


 in water at 25°C, but this increases exponentially with temperature (

at 80°C).

Scenario: You acidify a hot solution and filter immediately. Result: >30% of your product remains dissolved in the mother liquor.

Optimized Isolation Protocol
  • Concentrate First: Evaporate the alkaline reaction mixture to the minimum volume before acidification.

  • Cold Acidification: Cool the concentrate to 0-5°C. Add concentrated HCl dropwise with vigorous stirring.

  • The "Salting Out" Effect: If precipitation is sparse, saturate the aqueous layer with NaCl. This disrupts the hydration sphere of the vanillic acid, forcing it out of the solution.

  • Solvent Rescue (The "Safety Net"): Never discard the filtrate. Extract the acidic mother liquor

    
     with Ethyl Acetate or Ether. Combine these extracts with the solid precipitate to recover the "lost" fraction.
    

WorkupLogic ReactionMix Reaction Mixture (pH > 10, Soluble Vanillate) FilterAg Filter Solids (Remove Ag/MnO2) ReactionMix->FilterAg VolumeRed Reduce Volume (Rotovap to 25% vol) FilterAg->VolumeRed Acidify Acidify to pH 2 (Temp < 10°C) VolumeRed->Acidify Precipitate Precipitate Formed? Acidify->Precipitate FilterProduct Filter & Wash (Ice Cold Water) Precipitate->FilterProduct Yes (Heavy Solid) MotherLiq Mother Liquor Precipitate->MotherLiq No / Partial FilterProduct->MotherLiq Filtrate Combine Combine & Dry FilterProduct->Combine Merge Yields Extract Extract 3x EtOAc (Salting Out) MotherLiq->Extract Extract->Combine

Figure 2: Decision Tree for Maximizing Recovery during Work-up.

References

  • Pearl, I. A. (1946). Reactions of Vanillin and its Derived Compounds. I. The Reaction of Vanillin with Silver Oxide.[2][3][4][5] Journal of the American Chemical Society, 68(3), 429–432. Link

  • Pearl, I. A. (1948). Production of Vanillic Acid.[1][2][3][4][5][6][7][8][9][10] U.S. Patent 2,446,606. Link

  • Tarabanko, V. E., et al. (2017). Mechanism of the Vanillin Catalytic Oxidation to Vanillic Acid. Kinetics and Catalysis, 58, 631–636. Link

  • Noubigh, A., & Abderrabba, M. (2016). Solubility of Vanillic Acid in Water, Ethanol, and Their Binary Mixtures.[11][12] Journal of Chemical & Engineering Data, 61(6), 2083–2089. Link

  • Fawzy, A., et al. (2016).[7] Kinetics and Mechanism of Oxidation of Vanillin by Permanganate in Neutral Medium. Austin Chemical Engineering, 3(1), 1026.[7] Link

Sources

Improving the stability of vanillic acid in solution

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Vanillic Acid Stability & Formulation

Welcome. You have reached the Tier-3 Technical Support interface for advanced formulation inquiries. This guide addresses the physicochemical stability of Vanillic Acid (4-hydroxy-3-methoxybenzoic acid) in aqueous and organic solutions.[1][2][3]

Scope: This documentation targets the prevention of oxidative degradation ("browning"), precipitation events, and photodegradation during analytical standard preparation and drug delivery formulation.

Module 1: Chemical Stability & Oxidation Control

Issue: My solution turns yellow/brown after 24–48 hours. Diagnosis: Oxidative degradation via quinone formation.[1] Mechanism: Vanillic acid contains a phenolic hydroxyl group.[1] Under aerobic conditions—particularly at neutral to alkaline pH—this group undergoes deprotonation, facilitating electron abstraction. This leads to the formation of phenoxy radicals, which polymerize or oxidize further into quinones (colored species).

Troubleshooting Protocol:

ParameterRecommendationTechnical Rationale
pH Control Maintain pH < 4.0 Vanillic acid pKa1 (COOH) is ≈4.5; pKa2 (Phenolic OH) is ≈9.[1]3. Keeping pH < 4.0 ensures the molecule remains protonated.[1] The protonated phenol is significantly more resistant to oxidation than the phenolate ion.
Oxygen Exclusion Sparge with N2 or Ar Dissolved oxygen is the primary oxidant.[1] Sparging buffers for 15 mins prior to dissolution is critical for long-term storage.[1]
Antioxidants Add 0.1% Na2S2O5 Sodium Metabisulfite (0.1% w/v) or Ascorbic Acid (0.1% w/v) acts as a sacrificial reducing agent, intercepting free radicals before they attack the phenolic ring.[1]

Decision Logic: The pH Trade-Off Researchers often face a dilemma: Alkaline pH improves solubility but destroys stability.

pH_Tradeoff Start Select pH Strategy Acidic Acidic pH (< 4.5) Start->Acidic Alkaline Alkaline pH (> 7.0) Start->Alkaline Result_Acid High Chemical Stability (Protonated Form) Acidic->Result_Acid Result_Alk High Solubility (Ionized Form) Alkaline->Result_Alk Risk_Acid Risk: Precipitation (Low Solubility) Result_Acid->Risk_Acid Requires Co-solvent Risk_Alk Risk: Rapid Oxidation (Quinone Formation) Result_Alk->Risk_Alk Requires Antioxidant

Figure 1: The stability-solubility dichotomy.[1] Acidic conditions preserve the molecule but limit solubility; alkaline conditions dissolve it but accelerate degradation.

Module 2: Solubility & Precipitation

Issue: The compound precipitates upon cooling or storage at 4°C. Diagnosis: Solubility limit exceedance due to temperature dependence. Data: Vanillic acid has moderate water solubility (~0.15 g/100g at 25°C) which drops significantly at lower temperatures.[1]

Solubility Enhancement Guide:

  • Co-Solvent Strategy (Recommended): Do not rely on water alone for concentrations >1 mg/mL.[1] Use a binary system.

    • Ethanol/Water (30:70 v/v): Increases solubility significantly while maintaining biocompatibility.[1]

    • Propylene Glycol (PG): Excellent for preventing precipitation in cosmetic/topical formulations.[1]

  • Temperature Management:

    • Protocol: Dissolve at 40°C. If storing at 4°C, ensure the concentration is 50% below the saturation point at 25°C to prevent "crashing out."

Solubility Reference Table (Approximate values at 25°C):

Solvent SystemSolubility ( g/100g )Application Context
Pure Water (pH 3) ~0.15Analytical Standards (Low Conc.)[1]
Ethanol (Pure) > 5.00Stock Solutions
Ethanol:Water (20:80) ~0.50Media/Buffer spiking
Methanol > 7.00HPLC Mobile Phase

Module 3: Advanced Formulation (Encapsulation)

Issue: I need a high-concentration aqueous solution that is stable for weeks. Solution: Molecular encapsulation using Beta-Cyclodextrin (β-CD). Mechanism: The hydrophobic aromatic ring of vanillic acid enters the hydrophobic cavity of β-CD, while the hydrophilic exterior ensures water solubility. This "cage" protects the phenol group from oxidation and UV light.

Protocol: Preparation of Vanillic Acid-β-CD Inclusion Complex

  • Stoichiometry: Calculate a 1:1 molar ratio.

    • MW Vanillic Acid: 168.15 g/mol [1][2]

    • MW β-Cyclodextrin: 1135 g/mol [1]

  • Dissolution:

    • Dissolve β-CD in water at 50°C (saturated solution).[1]

    • Dissolve Vanillic Acid in a minimum volume of Ethanol.[1]

  • Complexation (Co-precipitation method):

    • Add the Vanillic Acid solution dropwise to the β-CD solution under continuous stirring.

    • Maintain stirring at 50°C for 4 hours.

    • Allow to cool slowly to room temperature, then to 4°C overnight.

  • Recovery:

    • Filter the resulting precipitate (the complex) or lyophilize (freeze-dry) the solution for a soluble powder.

Encapsulation_Workflow Step1 1. Prepare Phases (A: β-CD in Water, B: VA in EtOH) Step2 2. Mixing Dropwise addition of B to A at 50°C Step1->Step2 Step3 3. Equilibrium Stir 4 hours (Dynamic Equilibrium) Step2->Step3 Step4 4. Cooling Phase Slow ramp to 4°C (Precipitation) Step3->Step4 Step5 5. Recovery Filtration or Lyophilization Step4->Step5

Figure 2: Workflow for creating a stable inclusion complex. This method significantly enhances photostability and aqueous solubility.

Module 4: Photostability

Issue: HPLC peak area decreases after the sample sits on the autosampler. Diagnosis: UV-induced photodegradation. Mechanism: Vanillic acid absorbs strongly in the UV region (λmax ≈ 260 nm & 290 nm). Prolonged exposure, especially in solution, leads to ring cleavage or decarboxylation.

Corrective Actions:

  • Amber Glass: Mandatory for all stock solutions.[1]

  • Autosampler Protection: Ensure the HPLC autosampler is temperature-controlled (4°C) and dark.

  • Foil Wrap: If using clear glassware for observation, wrap immediately in aluminum foil.

References

  • Solubility Data: Li, D., et al. (2015). "Measurement and Correlation of the Solubility of Vanillic Acid in Eight Pure and Water + Ethanol Mixed Solvents." Journal of Chemical & Engineering Data. [1]

  • pH Stability: Friedman, M., & Jürgens, H. S. (2000). "Effect of pH on the stability of plant phenolic compounds." Journal of Agricultural and Food Chemistry.

  • Encapsulation: Olson, E., et al. (2015). "Cyclodextrin-mediated encapsulation of phenolic acids." Journal of Inclusion Phenomena and Macrocyclic Chemistry. (See general cyclodextrin protocols in Molecules).

  • Photodegradation: El Moudden, H., et al. (2020).[4] "TiO2-Photocatalized Degradation of Vanillic Acid." Journal of Chemical Technology and Metallurgy.

Sources

Overcoming poor water solubility of vanillic acid in experiments.

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: VA-SOL-001 Status: Open Assigned Specialist: Senior Application Scientist[1]

Diagnostic Overview: Why is Vanillic Acid Precipitating?

Before attempting a protocol, you must understand the physicochemical barrier.[1][2] Vanillic acid (4-Hydroxy-3-methoxybenzoic acid) presents a classic "brick dust" challenge in aqueous chemistry.[1]

The Physicochemical Profile
PropertyValueImplication
Molecular Weight 168.15 g/mol Small molecule, but rigid.[1]
Water Solubility (25°C) ~1.25 g/L (approx.[2] 7.4 mM)Critical: If your target stock is >10 mM, water alone will fail.[1][2]
pKa ~4.5 (Carboxylic acid)At pH < 4.5, it is non-ionized and hydrophobic.[1][2] At pH > 4.5, it ionizes to vanillate, increasing solubility.[1][2]
LogP ~1.2 - 1.7Moderately lipophilic; prefers organic solvents.[1][2]
Crystal Structure High Lattice Energy (MP ~210°C)Requires significant energy (heat) or solvent interaction to break the crystal lattice.[2]

The Core Issue: Researchers often attempt to dissolve Vanillic Acid directly in cell culture media (pH 7.[2]4) or water.[2][3][4][5] While the pH is favorable, the dissolution rate is kinetically limited by the high crystal lattice energy. You observe "floating flakes" because the powder resists wetting.[2]

Decision Matrix: Selecting Your Solubilization Strategy

Do not use a "one size fits all" approach. Select your workflow based on your downstream application.[2]

VanillicAcidWorkflow Start Start: Vanillic Acid Powder AppCheck What is the Application? Start->AppCheck InVitro In Vitro (Cell Culture) AppCheck->InVitro InVivo In Vivo (Animal Models) AppCheck->InVivo Analytical Analytical (HPLC/MS) AppCheck->Analytical DMSO Method A: Co-Solvent (DMSO/Ethanol) InVitro->DMSO High Conc. Stock Salt Method B: pH Switch (Sodium Vanillate) InVitro->Salt Solvent Sensitive Cyclo Method C: Complexation (HP-β-Cyclodextrin) InVivo->Cyclo IV / IP Injection Suspension Method D: Suspension (MC/Tween 80) InVivo->Suspension Oral Gavage MobilePhase Match Mobile Phase (Dissolve in Initial Gradient) Analytical->MobilePhase

Figure 1: Decision tree for selecting the optimal solubilization method based on experimental constraints.

Bench Protocols & Troubleshooting

Method A: The Co-Solvent Stock (In Vitro Standard)

Best for: High-throughput screening, drug discovery.[1] Mechanism: Disrupts hydrogen bonding in the crystal lattice.[2]

  • Calculate: Target a 1000x stock to minimize solvent toxicity.

    • Example: For a 100 µM final assay concentration, prepare a 100 mM stock.[1][2]

  • Solvent Choice:

    • DMSO (Dimethyl sulfoxide): Solubility > 100 mg/mL.[2] Preferred for stability.[2]

    • Ethanol (Absolute): Solubility > 50 mg/mL.[2] Use if cells are DMSO-sensitive.[1][2]

  • Procedure:

    • Weigh Vanillic Acid into a glass vial (avoid polystyrene, which DMSO attacks).[1][2]

    • Add solvent to 80% of final volume.[2]

    • Vortex vigorously for 30 seconds. The solution should be crystal clear.

    • Bring to volume.

  • The "Crash-Out" Check (Self-Validation):

    • Pipette 1 µL of stock into 1 mL of warm (37°C) media.

    • Pass: Solution remains clear.

    • Fail: Visible cloudiness or Tyndall effect (laser pointer beam visible).[2] Troubleshoot: Lower stock concentration or warm the media.

Safety Limits (Cell Culture):

Solvent Max Final % Notes
DMSO 0.1% - 0.5% >0.5% induces differentiation/toxicity in many lines.[1]

| Ethanol | < 1.0% | Evaporates; seal plates tightly.[2] |

Method B: The "Salt Switch" (Sodium Vanillate)

Best for: Solvent-sensitive cells, high-dose animal studies.[1] Mechanism: Converts the acid (protonated) to the salt (deprotonated), increasing water solubility by >100-fold.

Ionization Acid Vanillic Acid (Protonated) Low Solubility Salt Sodium Vanillate (Ionized) High Solubility Acid->Salt Deprotonation Base + NaOH (pH > 4.5) Base->Salt

Figure 2: Chemical mechanism of pH-dependent solubilization.[1]

Protocol:

  • Weigh Vanillic Acid (e.g., 168 mg for 1 mmol).[1][2][4]

  • Suspend in 80% of final volume of water (it will be cloudy).

  • Add 1M NaOH dropwise while stirring.

  • Endpoint: The solution will turn from cloudy to clear as pH rises above 5.0.[2]

  • Check pH: Adjust to 7.0–7.4.[2]

  • Filter sterilize (0.22 µm).[2] Note: Do not use Acetate buffers, as they may re-protonate the acid.

Method C: HP-β-Cyclodextrin Complexation (In Vivo Gold Standard)

Best for: IV/IP injections where pH extremes and organic solvents are forbidden.[1] Mechanism: The hydrophobic vanillic acid ring sits inside the cyclodextrin cone, while the hydrophilic exterior interacts with water.

Protocol:

  • Prepare Vehicle: Dissolve 20% (w/v) Hydroxypropyl-β-cyclodextrin (HP-β-CD) in sterile water or saline.[1]

  • Add Drug: Add Vanillic Acid powder to the vehicle.

  • Equilibration:

    • Fast Track: Sonicate at 40°C for 30 minutes.

    • Standard: Stir at room temperature for 24 hours (thermodynamic equilibrium).

  • Filtration: Pass through a 0.45 µm PVDF filter to remove uncomplexed drug.[2]

  • Validation: Analyze filtrate by UV-Vis (260/290 nm) to confirm concentration.

Analytical Troubleshooting (HPLC)

Issue: "I see ghost peaks or pressure spikes when injecting Vanillic Acid." Cause: Precipitation in the mobile phase.[2][6]

The Fix:

  • Mobile Phase Matching: If your mobile phase is 90% water / 0.1% Formic Acid, injecting a sample dissolved in 100% DMSO will cause immediate precipitation at the column head (the "solvent shock").[2]

  • Diluent: Dissolve your sample in the initial mobile phase conditions (e.g., 90:10 Water:ACN).[2]

  • Buffer Limits: Avoid high salt phosphate buffers (>20mM) if using >70% organic modifier, as the buffer might precipitate, trapping the vanillic acid.[1][2]

Frequently Asked Questions (FAQ)

Q: Can I autoclave Vanillic Acid solutions? A: No. Vanillic acid can degrade (decarboxylate) under high heat/pressure.[2] Use 0.22 µm sterile filtration (PES or PVDF membranes are compatible).[2]

Q: My stock solution turned yellow/brown over time. Is it safe? A: Discard it. Phenolic compounds are prone to oxidation (forming quinones) upon light exposure.[2] Store stocks at -20°C in amber vials.

Q: Why does my Vanillic Acid precipitate when I add it to DMEM media? A: This is likely a "Salting Out" effect.[2] The high ionic strength of media reduces the solubility of organic compounds.

  • Solution: Dilute the stock into warm media (37°C) slowly while vortexing, rather than adding cold stock to cold media.

References

  • PubChem. (n.d.).[2] Vanillic Acid (Compound).[2][3][4][7][8][9][10][11][12] National Library of Medicine.[2] Retrieved from [Link][2][13]

  • Yalkowsky, S. H., & Dannenfelser, R. M. (1992).[1][2] Aquasol Database of Aqueous Solubility. College of Pharmacy, University of Arizona.[1][2] (Cited via PubChem for solubility data).[2][8]

  • Li, J., et al. (2016).[1][2] Synthesis and Characterization of Phenolic Acid/Hydroxypropyl-β-Cyclodextrin Inclusion Complexes. PMC. Retrieved from [Link]

Sources

Technical Support Center: Purification of Vanillic Acid (4-Hydroxy-3-methoxybenzoic acid)

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Downstream Processing & Purification

Introduction

Welcome to the technical support hub for 4-Hydroxy-3-methoxybenzoic acid (Vanillic Acid) . This guide addresses the specific challenges encountered during the purification of vanillic acid synthesized via the oxidation of vanillin (e.g.,


 or 

oxidation) or isolated from lignin degradation.

While vanillic acid is structurally simple, achieving pharmaceutical-grade purity (>99%) requires navigating its specific solubility profile and pKa differentials relative to its precursor, vanillin. This guide moves beyond standard textbook protocols to address the "hidden" variables that affect yield and purity.

Module 1: The "Quick-Start" Protocol (Recrystallization)

Objective: Standard purification of crude vanillic acid to remove trace oxidants and colored byproducts.

The "Golden" Solvent System: While ethanol is often used, Water (or 5-10% Ethanol/Water) is the superior solvent for vanillic acid recrystallization due to its steep solubility curve:

  • Solubility at 25°C: ~0.15 g/100 mL (Low)

  • Solubility at 100°C: High (>2.0 g/100 mL)

Step-by-Step Workflow:

  • Dissolution: Suspend crude solid in distilled water (approx. 40 mL per gram of solid). Heat to boiling (

    
    ) with stirring until fully dissolved.
    
  • Decolorization (Critical): If the solution is yellow/brown (indicating quinone formation), add activated charcoal (1-2% w/w) and boil for 2–3 minutes.

  • Hot Filtration: Filter immediately through a pre-heated funnel (or Celite pad) to remove charcoal/insolubles. Do not let the stem cool.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then place in an ice bath (

    
    ) for 1 hour.
    
  • Isolation: Filter the white needles via vacuum filtration.

  • Wash: Wash with 2x volumes of ice-cold water.

  • Drying: Dry in a vacuum oven at

    
     (Melting point is 
    
    
    
    , so heat stability is good).
Workflow Visualization

Recrystallization Start Crude Vanillic Acid Dissolve Dissolve in Boiling Water (100°C) Start->Dissolve CheckColor Is solution colored? Dissolve->CheckColor Charcoal Add Activated Carbon (Boil 2 min) CheckColor->Charcoal Yes FilterHot Hot Filtration (Remove insolubles) CheckColor->FilterHot No Charcoal->FilterHot Cool Slow Cooling -> Ice Bath (Crystallization) FilterHot->Cool FilterCold Vacuum Filtration Cool->FilterCold Dry Dry (50°C Vacuum) FilterCold->Dry

Figure 1: Decision logic for the recrystallization of Vanillic Acid.

Module 2: Troubleshooting & FAQs

Q1: My product is pink or brown even after recrystallization. Why?

  • Diagnosis: This indicates the presence of quinones or over-oxidation byproducts. Phenolic compounds are highly susceptible to auto-oxidation in air, especially at high pH or temperature.

  • The Fix:

    • Perform the "Bisulfite Wash": Dissolve the crude product in hot water containing 1% Sodium Bisulfite (

      
      ). Bisulfite reduces colored quinones back to colorless hydroquinones or forms water-soluble adducts.
      
    • Proceed with standard recrystallization.

Q2: My yield is significantly lower than expected (<50%).

  • Diagnosis: You likely used too much solvent (water) or failed to acidify properly during the workup.

  • The Science: Vanillic acid has a pKa of ~4.5. If your wash water is slightly basic (pH > 6), the acid deprotonates to the vanillate anion, which is highly water-soluble and lost in the filtrate.

  • The Fix: Ensure the final crystallization solution has a pH < 3 (add drops of HCl if necessary) to force the equilibrium toward the insoluble protonated acid form.

Q3: The Melting Point is depressed (e.g., 195-200°C instead of 210°C).

  • Diagnosis: Contamination with Vanillin (starting material).

  • The Science: Vanillin melts at ~81°C. Even small amounts will significantly depress the melting point of vanillic acid via eutectic formation.

  • The Fix: See Module 3 (Acid-Base Extraction). Recrystallization alone is often inefficient at separating these two due to similar solubilities in organic solvents.

Module 3: Advanced Separation (The "Hard Cases")

Scenario: You have a mixture of Vanillic Acid and unreacted Vanillin. Recrystallization is not working.

The Solution: Selective Acid-Base Extraction This method exploits the pKa difference between the Carboxylic Acid (Vanillic Acid, pKa ~4.5) and the Phenol (Vanillin, pKa ~7.4).

  • Reagent: Saturated Sodium Bicarbonate (

    
    , pH ~8.5).
    
  • Mechanism: Bicarbonate is strong enough to deprotonate the carboxylic acid (forming the water-soluble salt) but too weak to deprotonate the phenol (keeping vanillin organic-soluble). Strong bases like NaOH would deprotonate both, failing to separate them.

Protocol:

  • Dissolve the mixture in Ethyl Acetate or Ether .

  • Extract 3x with Saturated

    
     .
    
    • Organic Layer:[1] Contains Vanillin (Discard or recover).[2][3]

    • Aqueous Layer: Contains Vanillate Salt .

  • Acidify the aqueous layer carefully with 6M HCl to pH ~2.

  • The Vanillic Acid will precipitate as a white solid. Filter and dry.[4][5][6]

Separation Logic Diagram

AcidBase cluster_Org Organic Layer cluster_Aq Aqueous Layer (pH ~8.5) Mix Mixture: Vanillic Acid + Vanillin (Dissolved in Ether/EtOAc) Extract Extract with Sat. NaHCO3 Mix->Extract Vanillin Contains: Vanillin (Neutral/Phenolic) Extract->Vanillin Separation Vanillate Contains: Sodium Vanillate (Carboxylate Salt) Extract->Vanillate Separation Acidify Add HCl to pH 2 Vanillate->Acidify Precip Precipitate: Pure Vanillic Acid Acidify->Precip

Figure 2: Selective extraction utilizing pKa differentials (Bicarbonate Method).

Module 4: Characterization & Validation

Once purified, validate the compound using the following metrics.

Data Summary Table
PropertyValue / ConditionNotes
Melting Point 210–211°C Sharp range indicates high purity. Broad range (<208°C) implies vanillin contamination.
Appearance White to off-white needlesYellow/Pink indicates oxidation.
pKa 4.51 (

)
Carboxylic acid proton.[7]
Solubility Water (Hot), Ethanol, EtherPoor in cold water; Insoluble in non-polar alkanes (Hexane).
HPLC Validation Method

To confirm >99% purity, use the following standard conditions:

  • Column: C18 Reverse Phase (e.g., 250mm x 4.6mm, 5µm).

  • Mobile Phase: Methanol : Water (containing 1% Acetic Acid) [40:60 v/v].

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 280 nm (aromatic ring absorption).

  • Retention Time: Vanillic acid elutes before Vanillin due to higher polarity (Carboxyl group).

References

  • Pearl, I. A. (1946). Reactions of Vanillin and its Derived Compounds.[2][3][7][8][9][10][11] I. The Reaction of Vanillin with Silver Oxide.[8][10][11] Journal of the American Chemical Society, 68(3), 429–432.

  • Organic Syntheses. (1950). Vanillic Acid.[1][2][7][8][9][12][13][14] Organic Syntheses, Coll. Vol. 3, p. 768. (Note: Refers to standard oxidation protocols).

  • PubChem. (n.d.). Vanillic Acid (Compound Summary).[1][2][8][11][12] National Center for Biotechnology Information.

  • Li, Z., et al. (2015). Measurement and Correlation of the Solubility of Vanillic Acid in Eight Pure and Water + Ethanol Mixed Solvents. Journal of Chemical & Engineering Data, 60(10).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

Sources

Technical Support Center: Enhancing the Enzymatic Conversion of Ferulic Acid to Vanillic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the enzymatic conversion of ferulic acid to vanillic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights, detailed protocols, and robust troubleshooting strategies. Our goal is to help you navigate common experimental challenges and optimize your conversion process for higher yields and purity.

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the bioconversion process.

Q1: What are the primary enzymatic pathways for converting ferulic acid to vanillic acid?

There are two main routes for this biotransformation. The first is a CoA-dependent pathway where ferulic acid is activated to feruloyl-CoA, which is then converted to vanillin and subsequently oxidized to vanillic acid.[1][2] The second is a CoA-independent pathway, which can involve a direct conversion or proceed through intermediates like 4-vinylguaiacol.[3] A notable two-step process involves using one microorganism, like Aspergillus niger, to convert ferulic acid to vanillic acid, and then another, such as Pycnoporus cinnabarinus, can be used to reduce the vanillic acid to vanillin if desired.[4]

Q2: Which enzymes or microbial systems are most commonly used for this conversion?

A variety of microbial systems and their associated enzymes are employed. Common choices include:

  • Bacteria: Strains of Pseudomonas, Bacillus, and Streptomyces are frequently used.[5][6] For instance, Pseudomonas fluorescens has been shown to effectively convert ferulic acid into vanillic acid.[5]

  • Fungi: Filamentous fungi like Aspergillus niger are known for their ability to transform ferulic acid into vanillic acid with high molar yields.[4]

  • Recombinant Systems: Engineered E. coli strains expressing genes like feruloyl-CoA synthetase (fcs) and enoyl-CoA hydratase/aldolase (ech) are popular due to the lack of native vanillin degradation pathways, which prevents byproduct formation.[1]

Q3: What are the typical starting concentrations for the substrate (ferulic acid)?

Substrate concentration is a critical parameter. While it varies by microbial system, concentrations typically range from 1 g/L to 10 g/L.[6][7] It is important to note that high concentrations of ferulic acid can be inhibitory or toxic to some microorganisms, reducing cell density and overall productivity.[5][8] Therefore, optimization is key, and a fed-batch strategy is often employed for higher concentrations.

Q4: What are the most critical reaction parameters to control for optimal yield?

Several parameters must be tightly controlled:

  • pH: The optimal pH is highly dependent on the specific enzyme or microorganism. For many bacterial conversions, a slightly alkaline pH (e.g., 8.0-9.5) is favorable.[7]

  • Temperature: Most microbial conversions are performed between 30°C and 37°C.[6][7]

  • Aeration and Agitation: Adequate oxygen supply and mixing are crucial for aerobic microbial processes to ensure efficient substrate conversion.

  • Media Composition: The presence of specific carbon and nitrogen sources can significantly impact yield.[7] For example, yeast extract can be a stimulating agent in E. coli bioconversions.[5]

Q5: How can I monitor the reaction and quantify the products?

High-Performance Liquid Chromatography (HPLC) is the most reliable and widely used method for quantifying ferulic acid, vanillic acid, and other related phenolic compounds.[9][10] Other methods like Thin Layer Chromatography (TLC) can be used for rapid qualitative screening, and various voltammetric sensors have been developed for simultaneous determination.[11][12]

Visualizing the Core Processes

To better understand the biochemical and experimental workflows, the following diagrams illustrate the key pathways and procedures.

G cluster_path Enzymatic Pathways FA Ferulic Acid FCoA Feruloyl-CoA FA->FCoA Feruloyl-CoA Synthetase (fcs) VG 4-Vinylguaiacol FA->VG Ferulic Acid Decarboxylase Vanillin Vanillin FCoA->Vanillin Enoyl-CoA Hydratase/ Aldolase (ech) VA Vanillic Acid Vanillin->VA Vanillin Dehydrogenase (vdh) V_Alc Vanillyl Alcohol Vanillin->V_Alc Alcohol Dehydrogenase Guaiacol Guaiacol VA->Guaiacol

Caption: Key enzymatic pathways in the conversion of ferulic acid.

G cluster_workflow General Experimental Workflow A 1. Inoculum Preparation B 2. Bioconversion Medium Setup A->B C 3. Ferulic Acid Addition B->C D 4. Incubation & Bioconversion (Control Temp, pH, Agitation) C->D E 5. Sample Collection (Time-course) D->E F 6. Sample Preparation (Centrifugation/Filtration) E->F G 7. HPLC Analysis F->G H 8. Data Processing & Quantification G->H G Start Low Vanillic Acid Yield Q1 Is Ferulic Acid Consumed? Start->Q1 A1 Check Enzyme Activity & Cell Viability Q1->A1 No A2 Optimize pH & Temperature Q1->A2 No A3 Check for Inhibitors (Substrate/Product) Q1->A3 Yes A1->A2 A4 Analyze for Byproducts (Vanillin, 4-VG, etc.) A3->A4 A5 Modify Strain or Adjust Reaction Time/ Conditions A4->A5

Caption: Troubleshooting flowchart for low vanillic acid yield.

Key Experimental Protocols
Protocol 1: Standard Bioconversion Assay

This protocol provides a general framework for a batch conversion experiment.

  • Inoculum Preparation: Grow a seed culture of your chosen microorganism in a suitable medium (e.g., LB, YPD) overnight at the optimal temperature and agitation speed.

  • Bioconversion Setup: Inoculate the main bioconversion medium (typically 50 mL in a 250 mL flask) with the seed culture (e.g., 2% v/v). The medium should contain all necessary nutrients but not the ferulic acid. Incubate until the culture reaches the desired growth phase (e.g., mid-log phase).

  • Substrate Addition: Prepare a sterile, pH-adjusted stock solution of ferulic acid. Add the stock solution to the culture to achieve the desired final concentration (e.g., 1 g/L).

  • Incubation: Continue incubation under optimized conditions (e.g., 35°C, 220 rpm) for the desired duration (e.g., 24-72 hours). [6]5. Sampling: Aseptically withdraw 1 mL samples at regular intervals (e.g., 0, 6, 12, 24, 48 hours).

  • Sample Processing: Immediately centrifuge the sample (e.g., 13,000 x g for 5 min) to pellet the cells. Filter the supernatant through a 0.2 µm syringe filter into an HPLC vial. Store at -20°C until analysis.

Protocol 2: HPLC Quantification Method

This method is for the simultaneous quantification of ferulic acid and vanillic acid.

  • System: HPLC with a UV/Vis or Photodiode Array (PDA) detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of Solvent A (e.g., water with 0.1% formic acid) and Solvent B (e.g., acetonitrile or methanol).

  • Gradient Example:

    • 0-5 min: 90% A, 10% B

    • 5-25 min: Linear gradient to 50% A, 50% B

    • 25-30 min: Hold at 50% A, 50% B

    • 30-35 min: Return to 90% A, 10% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at multiple wavelengths, typically ~280 nm for vanillic acid and ~320 nm for ferulic acid.

  • Quantification: Prepare standard curves for both ferulic acid and vanillic acid (e.g., 1 to 200 mg/L) to calculate concentrations in the unknown samples.

Data Summary Tables

The following table summarizes optimized conditions from literature, providing a starting point for your experiments.

Table 1: Optimized Bioconversion Parameters from Selected Studies

Microorganism / EnzymeSubstrate (FA) Conc.Temp. (°C)pHMolar Yield (%)Reference
Bacillus subtilis (biofilm)1.55 g/L357.057.4 (to Vanillin)[6]
Bacillus amyloliquefaciens2.33 g/L359.34N/A (386 mg/L Vanillin)[7]
Aspergillus nigerN/AN/AN/A88.0 (to Vanillic Acid)[4]
Pseudomonas putida (engineered)N/AN/AN/AN/A (0.64 g/L Vanillin)[13]
Amycolatopsis sp.6 g/L28N/A96.1 (to Vanillin)[8]

Note: Many studies focus on vanillin as the primary product. The conversion to vanillic acid is often a subsequent or competing step.

References
  • Process Optimization and Biotransformation of Ferulic Acid to Vanillin in a Low-Cost Nitrogen Source. (2024). MDPI. [Link]

  • Synthesis of vanillin from lignin or ferulic acid (with Slovenian subtitles). (2022). YouTube. [Link]

  • High-yield production of vanillin from ferulic acid by a coenzyme-independent decarboxylase/oxygenase two-stage process. (N/A). ResearchGate. [Link]

  • Production pathway of vanillin from ferulic acid. Ferulic acid is converted to vanillin by feruloyl-CoA synthetase and enoyl-CoA hydratase/aldolase encoded by fcs and ech, respectively. (N/A). ResearchGate. [Link]

  • Enzymatic synthesis of vanillin from ferulic acid and reaction system optimization. (N/A). ResearchGate. [Link]

  • Vanillin formation from ferulic acid in Vanilla planifolia is catalysed by a single enzyme. (2014). Nature Communications. [Link]

  • Microbial Production of Biovanillin. (N/A). PMC - NIH. [Link]

  • Optimizing bioconversion of ferulic acid to vanillin by Bacillus subtilis in the stirred packed reactor using Box-Behnken design and desirability function. (N/A). PMC. [Link]

  • Enzymatic conversion of ferulic acid to vanillin and vanillic acid. (N/A). ResearchGate. [Link]

  • Yield in vanillic acid from ferulic acid conversion over Bi 2 WO 6 at 808C. (N/A). ResearchGate. [Link]

  • A two-step bioconversion process for vanillin production from ferulic acid combining Aspergillus niger and Pycnoporus cinnabarinus. (N/A). PubMed. [Link]

  • Phenolic biotransformations during conversion of ferulic acid to vanillin by lactic acid bacteria. (N/A). PubMed. [Link]

  • Phenolic Biotransformations during Conversion of Ferulic Acid to Vanillin by Lactic Acid Bacteria. (N/A). PMC. [Link]

  • Mechanisms of ferulic acid conversions to vanillic acid and guaiacol by Rhodotorula rubra. (1993). Journal of Biological Chemistry. [Link]

  • Bioconversion Routes of Ferulic Acid to Vanillin. (Path 1). (N/A). ResearchGate. [Link]

  • Production of Vanillin From Ferulic Acid by Pseudomonas putida KT2440 Using Metabolic Engineering and In Situ Product Recovery. (2024). bioRxiv. [Link]

  • Comparative Analysis of Bio-Vanillin Recovery from Bioconversion Media Using Pervaporation and Vacuum Distillation. (2022). PMC. [Link]

  • Analytical methodologies for quantification of ferulic acid and its oligomers. (N/A). ResearchGate. [Link]

  • Simultaneous Determination of Ferulic Acid and Vanillin in Vanilla Extracts Using Voltammetric Sensor Based on Electropolymerized Bromocresol Purple. (N/A). PMC. [Link]

  • Effect of bioconversion conditions on vanillin production by Amycolatopsis sp ATCC 39116 through an analysis of competing by-product formation. (2013). ResearchGate. [Link]

  • Production of Vanillin From Ferulic Acid by Pseudomonas putida KT2440 Using Metabolic Engineering and In Situ Product Recovery. (2025). Publications. [Link]

  • Bioconversion of isoeugenol to vanillin and vanillic acid using the resting cells of Trichosporon asahii. (2017). ResearchGate. [Link]

  • Determination of ferulic acid and related compounds by thin layer chromatography. (2006). Academic Journals. [Link]

  • Simple and Rapid Determination of Ferulic Acid Levels in Food and Cosmetic Samples Using Paper-Based Platforms. (N/A). MDPI. [Link]

  • Extraction of Vanillin Following Bioconversion of Rice Straw and Its Optimization by Response Surface Methodology. (2020). MDPI. [Link]

  • Ferulic acid is converted to vanillin by the enzymes feruloyl-CoA synthetase (fcs) and enoyl-CoA hydratase/aldolase (ech). (N/A). ResearchGate. [Link]

Sources

Validation & Comparative

Comparative Guide: Antioxidant Activity of Vanillic Acid and Its Isomers

[1]

Executive Summary

In the evaluation of phenolic acids for therapeutic or preservative applications, Vanillic Acid (4-hydroxy-3-methoxybenzoic acid) consistently demonstrates superior antioxidant efficacy compared to its positional isomers, Isovanillic Acid and o-Vanillic Acid .

While all three isomers share an identical molecular formula (



This guide provides a structural analysis, comparative data, and a validated experimental protocol to replicate these findings.

Structural Analysis & Mechanism (SAR)

The antioxidant capacity of phenolic acids is governed by their ability to donate a hydrogen atom to a free radical (R

Hydrogen Atom Transfer (HAT)

The stability of the resulting phenoxy radical (

The Isomer Hierarchy
CompoundStructureKey Structural FeatureAntioxidant Potential
Vanillic Acid 4-OH, 3-OCH

Hydroxyl is para to -COOH.[1] Methoxy is ortho to -OH.High
Isovanillic Acid 3-OH, 4-OCH

Hydroxyl is meta to -COOH. Methoxy is para to -COOH.Moderate
o-Vanillic Acid 2-OH, 3-OCH

Hydroxyl is ortho to -COOH. Strong intramolecular H-bond with -COOH.Low
Mechanistic Differentiators
  • Inductive & Resonance Effects: The carboxylic acid group (-COOH) is strongly electron-withdrawing.

    • In Vanillic Acid , the -OH is para to the -COOH. While -COOH withdraws density, the adjacent methoxy group (-OCH

      
      ) is a strong electron donor (via resonance), stabilizing the phenoxy radical.
      
    • In o-Vanillic Acid , the -OH is ortho to the -COOH. This proximity often leads to strong intramolecular hydrogen bonding between the phenolic hydrogen and the carbonyl oxygen of the acid. This "locks" the hydrogen, increasing the Bond Dissociation Enthalpy (BDE) and making it unavailable for radical scavenging.

  • Radical Stabilization: The methoxy group ortho to the hydroxyl group (found in Vanillic Acid) provides significant resonance stabilization to the radical formed after hydrogen donation.

Visualizing the Mechanism

SAR_MechanismVanillicVanillic Acid(4-OH, 3-OMe)ComplexTransition StateVanillic->ComplexHAT MechanismRadicalFree Radical(DPPH•)Radical->ComplexProductStable Phenoxy Radical(Resonance Stabilized)Complex->Product-H TransferOCH33-Methoxy Group(Electron Donor)Stabilizes RadicalOCH3->ProductResonance StabilizationCOOHCarboxylic Acid(Electron Withdrawing)Destabilizes if OrthoCOOH->VanillicInductive Effect

Figure 1: Mechanism of Action. The 3-methoxy group in Vanillic Acid lowers the energy barrier for hydrogen release, while the para-position relative to the carboxylic acid minimizes destabilizing inductive effects.

Comparative Performance Data

The following data summarizes the radical scavenging activity (DPPH assay) of Vanillic Acid against its isomers and standard controls. Lower IC

Table 1: Comparative IC


 Values (DPPH Assay)
CompoundIC

(µg/mL)*
Relative EfficacyNotes
Vanillic Acid 30.4 - 46.4 High Most effective isomer; comparable to weak synthetic standards.
Isovanillic Acid 55.0 - 75.0Moderate~1.5x less potent than Vanillic Acid due to meta-OH positioning.
o-Vanillic Acid > 100.0LowWeak antioxidant; high cytotoxicity reported.
Trolox (Control)12.5 - 15.0Very HighStandard reference vitamin E analogue.
Gallic Acid (Control)2.5 - 4.0SuperiorTri-hydroxy structure offers multiple H-donating sites.

*Note: Absolute values vary based on solvent (MeOH vs EtOH) and reaction time. The relative order (Vanillic > Isovanillic > o-Vanillic) remains consistent across literature.

Experimental Protocol: DPPH Radical Scavenging Assay

To ensure reproducibility when comparing these isomers, use the following standardized protocol. This method minimizes solvent interference and accounts for the slow kinetics of phenolic acids.

Reagents & Preparation
  • Stock Solvent: Methanol (HPLC Grade). Note: Ethanol may be used but Methanol often yields sharper spectral peaks for these specific acids.

  • DPPH Stock: 0.1 mM 2,2-diphenyl-1-picrylhydrazyl in Methanol. Prepare fresh daily and protect from light (aluminum foil).

  • Sample Stock: 1 mg/mL of Vanillic Acid and isomers in Methanol.

Workflow Diagram

DPPH_ProtocolStep1Prepare Stock Solutions(1 mg/mL Sample in MeOH)Step2Serial Dilution(10 - 200 µg/mL)Step1->Step2Step3Add DPPH Reagent(0.1 mM, 3 mL)Step2->Step3Step4Incubation30 Mins @ Room Temp(DARKNESS IS CRITICAL)Step3->Step4Step5Measure Absorbance(λ = 517 nm)Step4->Step5Step6Calculate IC50Non-linear RegressionStep5->Step6

Figure 2: Step-by-step workflow for the spectrophotometric determination of antioxidant activity.

Detailed Procedure
  • Preparation: Prepare a dilution series of the test compounds (Vanillic, Isovanillic, o-Vanillic) ranging from 10 to 200 µg/mL.

  • Reaction: In a test tube or 96-well plate, mix 0.5 mL of sample with 3.0 mL of DPPH solution .

    • Control: 0.5 mL Methanol + 3.0 mL DPPH.

    • Blank: 0.5 mL Sample + 3.0 mL Methanol (to correct for native color of the acid).

  • Incubation: Vortex vigorously for 10 seconds. Incubate in total darkness for 30 minutes at 25°C.

    • Why? Phenolic acids are light-sensitive, and UV light can degrade DPPH, leading to false positives.

  • Measurement: Read absorbance (

    
    ) at 517 nm .
    
  • Calculation:

    
    
    Plot % Inhibition vs. Concentration and determine IC
    
    
    using a non-linear regression curve.

Conclusion

For applications requiring antioxidant protection, Vanillic Acid is the superior choice among its isomers. Its structural configuration—specifically the para-hydroxyl group supported by an ortho-methoxy group—provides the optimal balance of bond dissociation energy and radical stability. Isovanillic acid serves as a viable alternative but requires higher concentrations to achieve the same effect, while o-vanillic acid should be avoided for antioxidant purposes due to its poor activity and potential cytotoxicity.

References

  • Tai, A., et al. (2011). "Antioxidant activity of vanillic acid and its derivatives." Bioscience, Biotechnology, and Biochemistry.

  • Prince, P.S.M., et al. (2011). "Protective effects of vanillic acid on electrocardiogram, lipid peroxidation, and antioxidant enzymes in isoproterenol-induced cardiotoxic rats." Pharmaceutical Biology.

  • Świsłocka, R., et al. (2024).[2] "Biological effects of vanillic acid, iso-vanillic acid, and orto-vanillic acid as environmental pollutants." Scientific Reports.

  • Velika, B., et al. (2025). "Spectroscopic, antioxidant and cytotoxicity studies of vanillic acids." Scientific Reports.

  • Brand-Williams, W., et al. (1995). "Use of a free radical method to evaluate antioxidant activity."[3][4][5] LWT - Food Science and Technology.

Vanillic acid vs. protocatechuic acid biological effects.

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Biological Effects of Vanillic Acid and Protocatechuic Acid

Introduction: A Tale of Two Phenolic Acids

In the vast landscape of natural compounds, phenolic acids stand out for their significant contributions to human health. Among them, vanillic acid (VA) and protocatechuic acid (PCA) are two closely related benzoic acid derivatives that have garnered substantial attention from the scientific community.[1][2] Found widely in edible plants, fruits, and traditional medicines, these compounds are at the forefront of research into novel therapeutics for a range of chronic diseases.[2][3][4]

Vanillic acid (4-hydroxy-3-methoxybenzoic acid) is an oxidized form of vanillin, the primary component of vanilla bean extract, and is also found in sources like the roots of the medicinal plant Angelica sinensis.[2][5] Protocatechuic acid (3,4-dihydroxybenzoic acid), on the other hand, is a major metabolite of complex polyphenols, particularly the anthocyanins found in berries and other colorful fruits.[6][7]

Their remarkable similarity in chemical structure—differentiated only by a methoxy group in vanillic acid versus a second hydroxyl group in protocatechuic acid—belies a fascinating divergence in their biological activities. This guide provides a comprehensive, data-driven comparison of their effects, offering mechanistic insights and experimental evidence to inform researchers, scientists, and drug development professionals.

G cluster_VA Vanillic Acid (VA) cluster_PCA Protocatechuic Acid (PCA) va_struct va_struct pca_struct pca_struct

Caption: Chemical structures of Vanillic Acid and Protocatechuic Acid.

Comparative Analysis of Biological Effects

The subtle structural difference between VA and PCA is the primary determinant of their distinct physicochemical properties and, consequently, their biological potency. The catechol structure (two adjacent hydroxyl groups) in PCA is particularly significant for its antioxidant capacity.

Antioxidant Activity: A Structural Perspective

The primary mechanism behind the therapeutic effects of many phenolic compounds is their ability to counteract oxidative stress.[8] Both VA and PCA excel in this regard, but through slightly different efficiencies and mechanisms.

Mechanism of Action: Phenolic acids act as antioxidants by donating hydrogen atoms from their hydroxyl groups to neutralize free radicals. Protocatechuic acid, with its catechol moiety, is structurally optimized for this role, making it a highly potent free radical scavenger.[3] Vanillic acid also possesses antioxidant properties, though the replacement of a hydroxyl group with a methoxy group slightly alters its activity.[9]

Experimental Data: Direct comparative studies reveal nuanced differences. While PCA often shows superior radical scavenging activity in assays like DPPH and ABTS, some evidence suggests VA is a more potent scavenger of specific reactive oxygen species (ROS) like hypochlorous acid (HOCl) and hydrogen peroxide (H2O2).[10][11] In one study, the SC50 (concentration required to scavenge 50% of the oxidant) for VA against HOCl was 1.74 µg/mL, outperforming Trolox, a synthetic vitamin E analog.[10] Another study found that at a concentration of 1000 µM, protocatechuic acid demonstrated the highest antioxidant activity in a Briggs-Rauscher reaction system compared to both gallic and vanillic acids.[3]

Assay / ParameterVanillic Acid (VA)Protocatechuic Acid (PCA)Key Findings & Reference
HOCl Scavenging (SC50) 1.74 µg/mL 3.15 - 5.62 µg/mLVA showed scavenging capacity comparable to quercetin and surpassed Trolox.[10]
H2O2 Scavenging (SC50) 10.40 µg/mL N/A (Comparative data limited)VA was ranked among the more potent H2O2 scavengers.[10]
Cellular ROS Reduction EffectiveEffectiveBoth VA and PCA effectively reduce TNF-α-induced ROS production in endothelial cells.[9]
Briggs-Rauscher Reaction Lower ActivityHigher Activity PCA showed the highest antioxidant activity among three tested hydroxybenzoic acids.[3]
Anti-inflammatory Effects: Targeting Core Pathways

Chronic inflammation is a key pathological feature of numerous diseases. Both VA and PCA have demonstrated robust anti-inflammatory properties by modulating critical signaling pathways.

Mechanism of Action: A central mechanism for both compounds is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[6][12][13] Under inflammatory conditions, NF-κB translocates to the nucleus, driving the expression of pro-inflammatory genes. Both VA and PCA can prevent this translocation, thereby suppressing the production of inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), cyclooxygenase-2 (COX-2), and inducible nitric oxide synthase (iNOS).[6][8][13][14]

Experimental Evidence:

  • Vanillic Acid: In murine models, VA has been shown to inhibit inflammatory pain by reducing neutrophil recruitment, oxidative stress, and cytokine production.[12][15] In lipopolysaccharide (LPS)-stimulated macrophages, VA suppressed the production of TNF-α and IL-6 by blocking NF-κB activation.[13]

  • Protocatechuic Acid: PCA has demonstrated potent anti-inflammatory effects in various models. It suppresses the expression of TNF-α, IL-1β, iNOS, and COX-2 by regulating both NF-κB and mitogen-activated protein kinase (MAPK) pathways.[6] In models of acute respiratory distress syndrome, PCA alleviates inflammation and oxidative stress.[16]

G stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) receptor Receptor (e.g., TLR4) stimulus->receptor pathway Signaling Cascade (IKK Activation) receptor->pathway nfkb_complex IκB-NF-κB Complex (Inactive) pathway->nfkb_complex Phosphorylates IκB nfkb_active NF-κB (Active) nfkb_complex->nfkb_active IκB Degradation nucleus Nucleus nfkb_active->nucleus Translocation transcription Gene Transcription nucleus->transcription Binds to DNA cytokines Pro-inflammatory Mediators (TNF-α, IL-6, COX-2, iNOS) transcription->cytokines va_pca Vanillic Acid & Protocatechuic Acid va_pca->pathway Inhibits va_pca->nfkb_active Inhibits Translocation G prep_reagents 1. Prepare Reagents - DPPH solution (e.g., 0.1 mM in methanol) - Test compounds (VA, PCA) at various concentrations - Ascorbic acid (Positive Control) setup_plate 2. Assay Setup (96-well plate) - Add 100 µL of test compound/control to wells - Add 100 µL of methanol to blank wells prep_reagents->setup_plate add_dpph 3. Initiate Reaction - Add 100 µL of DPPH solution to all wells - Mix gently setup_plate->add_dpph incubate 4. Incubation - Incubate in the dark at room temperature for 30 minutes add_dpph->incubate measure 5. Measurement - Read absorbance at 517 nm using a microplate reader incubate->measure calculate 6. Calculation - % Scavenging = [(A_blank - A_sample) / A_blank] x 100 - Determine IC50 value measure->calculate

Caption: Experimental workflow for the DPPH radical scavenging assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol. Keep this solution protected from light.

    • Prepare stock solutions of Vanillic Acid, Protocatechuic Acid, and a positive control (e.g., Ascorbic Acid) in a suitable solvent (e.g., methanol or DMSO).

    • Perform serial dilutions to obtain a range of test concentrations.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of each sample dilution to respective wells.

    • Add 100 µL of solvent to a "control" well (DPPH + solvent).

    • Add 200 µL of methanol to a "blank" well (no DPPH).

    • Add 100 µL of the DPPH solution to all wells except the blank.

  • Incubation and Measurement:

    • Shake the plate gently and incubate for 30 minutes in the dark at room temperature.

    • Measure the absorbance of each well at 517 nm.

  • Data Analysis:

    • Calculate the percentage of scavenging activity using the formula: Scavenging (%) = [(Abs_control - Abs_sample) / Abs_control] * 100.

    • Plot the percentage of scavenging against the concentration of each compound to determine the IC50 value (the concentration required to scavenge 50% of DPPH radicals).

Conclusion and Future Directions

Vanillic acid and protocatechuic acid are potent bioactive compounds with overlapping yet distinct therapeutic profiles.

  • Summary of Comparison: Protocatechuic acid's catechol structure generally confers superior free-radical scavenging and antioxidant activity. Both compounds are potent inhibitors of the NF-κB inflammatory pathway. In the realm of neuroprotection, both show immense promise, though PCA has been more extensively studied for its role in combating pathologies related to Alzheimer's disease. In antimicrobial activity, vanillic acid shows a slight edge in some head-to-head comparisons against specific bacteria. A key differentiating factor for drug development is bioavailability, where PCA, as a stable and abundant metabolite of anthocyanins, may hold an advantage over the more rapidly metabolized vanillic acid.

  • Future Outlook: The robust preclinical evidence for both compounds strongly supports their therapeutic potential. However, a clear need exists for more human clinical trials to validate these findings. [17]A pilot study investigating the effect of PCA on markers of immunity in healthy adults is a promising step in this direction. [18]Future research should focus on:

    • Direct, head-to-head comparative studies in standardized in vivo models of disease.

    • Exploration of synergistic effects when used in combination with other natural compounds or conventional drugs.

    • Development of novel drug delivery systems or formulations to enhance the bioavailability and targeted delivery of vanillic acid. [19] By continuing to unravel the specific mechanisms and comparative advantages of these phenolic acids, the scientific community can pave the way for their translation from bench to bedside, offering new avenues for the prevention and treatment of chronic inflammatory and degenerative diseases.

References

  • Calixto-Campos, C., et al. (2015). Vanillic Acid Inhibits Inflammatory Pain by Inhibiting Neutrophil Recruitment, Oxidative Stress, Cytokine Production, and NFκB Activation in Mice. Journal of Natural Products. Available at: [Link] [12][15]2. Beg, M., et al. (2024). Recent developments in the role of protocatechuic acid in neurodegenerative disorders. Neural Regeneration Research. Available at: [Link] [20]3. Ganesan, K., et al. (2024). Neuroprotective Effects of Ascorbic Acid, Vanillic Acid, and Ferulic Acid in Dopaminergic Neurons of Zebrafish. Biomedicines. Available at: [Link] [21]4. Kim, M., et al. (2011). Vanillic acid inhibits inflammatory mediators by suppressing NF-κB in lipopolysaccharide-stimulated mouse peritoneal macrophages. Immunopharmacology and Immunotoxicology. Available at: [Link] [13]5. Oboh, G., et al. (2022). Vanillin and vanillic acid modulate antioxidant defense system via amelioration of metabolic complications linked to Fe2+-induced brain tissues damage. Journal of Food Biochemistry. Available at: [Link] [22]6. Ullah, F., et al. (2021). Vanillic Acid, a Bioactive Phenolic Compound, Counteracts LPS-Induced Neurotoxicity by Regulating c-Jun N-Terminal Kinase in Mouse Brain. International Journal of Molecular Sciences. Available at: [Link] [23][24]7. Kim, M. S., et al. (2018). Protective Effects of Protocatechuic Acid on Seizure-Induced Neuronal Death. International Journal of Molecular Sciences. Available at: [Link] [25]8. Venkadesh, K., et al. (2019). Vanillic Acid Improve Neural Function after Focal Cerebral Ischemia-reperfusion Rats. Pharmacognosy Magazine. Available at: [Link] [26]9. Beevi, S. J., et al. (2024). Vanillic Acid: A Comprehensive Review of its Chemistry, Biosynthesis, Biological Activities, Pharmacological Potential and Toxicological Profile. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link] [8][27]10. ACS Publications. (2015). Vanillic Acid Inhibits Inflammatory Pain by Inhibiting Neutrophil Recruitment, Oxidative Stress, Cytokine Production, and NFκB Activation in Mice. Available at: [Link] [15]11. Magiera, A., et al. (2025). Antioxidant and Anti-Inflammatory Effects of Vanillic Acid in Human Plasma, Human Neutrophils, and Non-Cellular Models In Vitro. Molecules. Available at: [Link] [10]12. Gupta, S., et al. (2021). Neuroprotective effects of protocatechuic acid on sodium arsenate induced toxicity in mice: Role of oxidative stress, inflammation, and apoptosis. Chemico-Biological Interactions. Available at: [Link] [28]13. ClinicalTrials.gov. (2023). Effect of Protocatechuic Acid on Biochemical Markers of Immunity Status in Healthy Adults. Available at: [Link] [18]14. Liu, Y., et al. (2025). Protocatechuic Acid Alleviates Inflammation and Oxidative Stress in Acute Respiratory Distress Syndrome by Promoting Unconventional Prefoldin RPB5 Interactor 1-Mediated Mitophagy. Chemical Biology & Drug Design. Available at: [Link] [16]15. Jafari, M., et al. (2019). Protocatechuic acid from chicory is bioavailable and undergoes partial glucuronidation and sulfation in healthy humans. Food & Function. Available at: [Link] [29]16. PubMed. (2020). Vanillic Acid, a Bioactive Phenolic Compound, Counteracts LPS-Induced Neurotoxicity by Regulating c-Jun N-Terminal Kinase in Mouse Brain. Available at: [Link] [24]17. Semaming, Y., et al. (2015). Pharmacological Properties of Protocatechuic Acid and Its Potential Roles as Complementary Medicine. Evidence-Based Complementary and Alternative Medicine. Available at: [Link] [6]18. An, H., et al. (2018). Effects of Protocatechuic Acid (PCA) on Global Cerebral Ischemia-Induced Hippocampal Neuronal Death. International Journal of Molecular Sciences. Available at: [Link] [30]19. Adefegha, S. A., et al. (2019). Protocatechuic acid ameliorates neurobehavioral deficits via suppression of oxidative damage, inflammation, caspase-3 and acetylcholinesterase activities in diabetic rats. Food and Chemical Toxicology. Available at: [Link] [31]20. Kakkar, S., & Bais, S. (2014). A Review on Protocatechuic Acid and Its Pharmacological Potential. ISRN Pharmacology. Available at: [Link] [1]21. Wang, L., et al. (2022). Protocatechuic Acid Attenuates Inflammation in Macrophage-like Vascular Smooth Muscle Cells in ApoE−/− Mice. International Journal of Molecular Sciences. Available at: [Link] [14]22. Li, X., et al. (2020). New progress in the pharmacology of protocatechuic acid: A compound ingested in daily foods and herbs frequently and heavily. Pharmacological Research. Available at: [Link] [32]23. SciSpace. (2014). A Review on Protocatechuic Acid and Its Pharmacological Potential. Available at: [Link] [7]24. ResearchGate. (2024). Molecular and cellular mechanisms of protocatechuic acid against natural and chemical toxicants. Available at: [Link] [33]25. Gojak-Salimović, S., & Ramić, E. (2021). Investigation of Antioxidant Activity of Gallic, Protocatechuic and Vanillic Acids using the Briggs-Rauscher Reaction as Tool. Kemija u industriji. Available at: [Link] [3]26. Campos-Puebla, F., et al. (2018). Comparison of Single and Combined Use of Catechin, Protocatechuic, and Vanillic Acids as Antioxidant and Antibacterial Agents against Uropathogenic Escherichia Coli at Planktonic and Biofilm Levels. Antibiotics. Available at: [Link] 27. PubMed. (2020). New progress in the pharmacology of protocatechuic acid: A compound ingested in daily foods and herbs frequently and heavily. Available at: [Link] [4]28. Ghasemzadeh Rahbardar, M., et al. (2025). Vanillic acid as a promising intervention for metabolic syndrome: Preclinical studies. Iranian Journal of Basic Medical Sciences. Available at: [Link] [17]29. ResearchGate. (2023). Biological effects of vanillic acid, iso-vanillic acid, and orto-vanillic acid as environmental pollutants. Available at: [Link] [19]30. Kim, E., et al. (2019). Anti-skin aging properties of protocatechuic acid in vitro and in vivo. Journal of Cosmetic Dermatology. Available at: [Link] [34]31. NIH. (2018). Comparison of Single and Combined Use of Catechin, Protocatechuic, and Vanillic Acids as Antioxidant and Antibacterial Agents against Uropathogenic Escherichia Coli at Planktonic and Biofilm Levels. Available at: [Link] [35]32. Tutunchi, H., et al. (2024). The Cancer-Protective Potential of Protocatechuic Acid: A Narrative Review. International Journal of Molecular Sciences. Available at: [Link] [36]33. Tai, A., et al. (2023). Vanillin and Its Derivatives: A Critical Review of Their Anti-Inflammatory, Anti-Infective, Wound-Healing, Neuroprotective, and Anti-Cancer Health-Promoting Benefits. Molecules. Available at: [Link] [37]34. Ingole, A. S., et al. (2021). A Review of the Pharmacological Characteristics of Vanillic Acid. Journal of Drug Delivery & Therapeutics. Available at: [Link] [2]35. MDPI. (2024). Research Progress on the Mechanisms of Protocatechuic Acid in the Treatment of Cognitive Impairment. Available at: [Link] [38]36. Semantic Scholar. (2019). Investigation of in vitro antimicrobial activities of some hydroxybenzoic and hydroxycinnamic acids commonly found in medicinal. Available at: [Link] [39]37. Girsang, E., et al. (2019). Comparison of Antiaging and Antioxidant Activities of Protocatechuic and Ferulic Acids. Indonesian Journal of Pharmacy. Available at: [Link] [11]38. Wójtowicz, E., & Mozrzymas, J. W. (2017). Pharmacological effects of protocatechuic acid and its therapeutic potential in neurodegenerative diseases: Review on the basis of in vitro and in vivo studies in rodents and humans. Pharmacological Reports. Available at: [Link] [40]39. Kumar, A., et al. (2022). Biosynthesis of vanillic acid by Ochrobactrum anthropi and its applications. Bioorganic Chemistry. Available at: [Link] [41]41. Forrester, S. J., et al. (2022). Phenolic Metabolites Protocatechuic Acid and Vanillic Acid Improve Nitric Oxide Bioavailability via the Akt-eNOS Pathway in Response to TNF-α Induced Oxidative Stress and Inflammation in Endothelial Cells. Antioxidants. Available at: [Link] [9]42. ResearchGate. (2021). Protocatechuic acid (10), Vanillic acid (11), and Isovanillic acid (12). Available at: [Link] 43. ProQuest. (2018). Antibacterial activity of vanillic acid and catechol produced by microbial biotransformation of caffiec acid. Available at: [Link] [42]44. Taylor & Francis Online. (2022). Vanillic acid – Knowledge and References. Available at: [Link] [5]45. ResearchGate. (2021). Different pathways of vanillic acid metabolism by Pycnoporus cinnabarinus. Available at: [Link] [43]46. PMC. (2025). Vanillic acid as a promising intervention for metabolic syndrome: Preclinical studies. Available at: [Link] [44]47. MDPI. (2021). Does Protocatechuic Acid Affect the Activity of Commonly Used Antibiotics and Antifungals?. Available at: [Link]

Sources

Comparative Guide: Efficacy of Vanillic Acid vs. Natural Antioxidants

[1][2]

Executive Summary & Chemical Profile

Vanillic Acid (4-hydroxy-3-methoxybenzoic acid) is a phenolic derivative of edible plants and a metabolic intermediate of vanillin and ferulic acid.[1] Unlike "powerhouse" antioxidants like quercetin or ascorbic acid which rely on multiple hydroxyl (-OH) groups for direct radical scavenging, vanillic acid’s efficacy is highly context-dependent.

While it exhibits moderate direct scavenging capacity in solvent-based assays (DPPH), it demonstrates superior stability and bioavailability in physiological systems, often outperforming standard antioxidants in preventing lipid peroxidation and activating cellular defense pathways (Nrf2/HO-1).

Structural Basis of Activity[1][4]
  • Active Moiety: The phenolic hydroxyl group at the C4 position is the primary hydrogen donor.

  • Modulating Factor: The methoxy group (-OCH₃) at C3 provides resonance stabilization to the resulting phenoxy radical, though less effectively than the o-dihydroxy structure found in Protocatechuic acid.

  • Solubility: Amphiphilic nature allows it to penetrate lipid bilayers effectively, offering protection against membrane lipid peroxidation.

Comparative Efficacy Analysis

In Vitro Scavenging Performance

The following data synthesizes comparative IC50 values (concentration required to inhibit 50% of radicals) and TEAC (Trolox Equivalent Antioxidant Capacity). Lower IC50 indicates higher potency. [2]

CompoundClassDPPH IC50 (µM)ABTS ActivityMechanism of Action
Vanillic Acid Phenolic Acid> 100 (Weak)ModerateSingle H-atom transfer (HAT); Membrane stabilization.
Ascorbic Acid Vitamin10 - 25 (Strong)HighRapid Electron Transfer (SET); Aqueous phase scavenger.
Trolox Vitamin E Analog20 - 30 (Strong)High (Standard)Chain-breaking antioxidant; Lipid phase protector.
Ferulic Acid Phenolic Acid25 - 60 (Moderate)HighResonance stabilization via conjugated side chain.
Protocatechuic Acid Phenolic Acid5 - 15 (Very Strong)Very HighOrtho-dihydroxy group allows formation of stable quinones.

Critical Insight: Vanillic acid performs poorly in DPPH assays because DPPH relies heavily on steric accessibility and rapid electron transfer, favoring multi-hydroxyl compounds. However, in ORAC (Oxygen Radical Absorbance Capacity) and OxHLIA (Oxidative Hemolysis Inhibition) assays, Vanillic Acid often matches or exceeds Trolox due to its ability to interrupt lipid peroxidation chains in biological membranes.

Biological Efficacy (In Vivo / Cellular)

Unlike direct scavenging, biological efficacy depends on signal transduction. Vanillic acid is a potent activator of the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway.[3]

  • Vanillic Acid vs. Quercetin: Quercetin is a stronger direct scavenger but has poor bioavailability. Vanillic acid is rapidly absorbed and effectively upregulates endogenous enzymes (SOD, CAT, GPx).

  • Vanillic Acid vs. Ferulic Acid: Both activate Nrf2, but Vanillic acid shows distinct specificity for inhibiting neuroinflammation via the NF-κB pathway, making it a candidate of interest for neuroprotective drug development.

Mechanistic Pathway: Nrf2/HO-1 Activation

Vanillic acid exerts its most significant protective effect by disrupting the Keap1-Nrf2 complex. Under oxidative stress, this releases Nrf2, allowing it to translocate to the nucleus and bind to the Antioxidant Response Element (ARE).[4]

Nrf2_Pathwaycluster_nucleusNuclear TranslocationVAVanillic Acid(Extracellular)ROSROS / ElectrophilesVA->ROSDirect Scavenging (Minor)Keap1_Nrf2Cytosol: Keap1-Nrf2 Complex(Inactive)VA->Keap1_Nrf2Modifies Cysteine ResiduesNFkBNF-κB Pathway(Inflammation)VA->NFkBInhibitionROS->Keap1_Nrf2Oxidative StressNrf2_FreeNrf2 Released(Phosphorylated)Keap1_Nrf2->Nrf2_FreeDissociationAREARE Promoter(Antioxidant Response Element)Nrf2_Free->ARETranslocationNucleusNucleusEnzymesUpregulation of Cytoprotective Genes:HO-1, NQO1, SOD, CATARE->EnzymesTranscription

Figure 1: Signal transduction pathway showing Vanillic Acid's dual role: activating antioxidant defenses (Nrf2) and inhibiting inflammation (NF-κB).

Experimental Protocols

To objectively validate Vanillic Acid's efficacy, the following protocols are standardized for reproducibility.

DPPH Radical Scavenging Assay (Standardized)

This protocol is optimized to account for Vanillic Acid's slower kinetic reaction compared to ascorbic acid.

Reagents:

  • DPPH Stock: 0.1 mM DPPH (2,2-diphenyl-1-picrylhydrazyl) in Methanol (freshly prepared, protect from light).

  • Sample: Vanillic Acid dissolved in Methanol (Range: 10 – 500 µM).

  • Control: Ascorbic Acid or Trolox.[5]

Workflow Visualization:

DPPH_ProtocolStartStart: Prepare ReagentsMixMix 20µL Sample+ 180µL DPPH SolutionStart->MixIncubateIncubate 30 min(Dark, Room Temp)Mix->IncubateMeasureMeasure Absorbance@ 517 nmIncubate->MeasureCalcCalculate % Inhibition[(Ac - As) / Ac] * 100Measure->CalcEndDetermine IC50(Non-linear regression)Calc->End

Figure 2: Step-by-step workflow for determining IC50 values using the DPPH assay.

Protocol Steps:

  • Preparation: Prepare a dilution series of Vanillic Acid (e.g., 10, 50, 100, 200, 500 µg/mL) in methanol.

  • Reaction: In a 96-well plate, add 20 µL of sample and 180 µL of DPPH working solution.

  • Blanking: Use methanol (20 µL) + DPPH (180 µL) as the negative control (

    
    ). Use sample + methanol (no DPPH) for color correction if necessary.
    
  • Incubation: Cover plate with foil and incubate for 30 minutes in the dark at room temperature. Note: Vanillic acid may require up to 60 mins for steady state, unlike Ascorbic acid.

  • Measurement: Read absorbance at 517 nm .

  • Calculation:

    
    . Plot concentration vs. inhibition to find IC50.[2]
    
Critical Experimental Considerations
  • Solvent Interference: Ensure Vanillic Acid is fully solubilized. DMSO can be used if concentrations are high, but keep final DMSO < 0.5% to avoid interfering with the assay.

  • Stoichiometry: Vanillic acid typically exhibits a lower stoichiometric factor (number of radicals trapped per molecule) than catechols. Do not interpret high IC50 solely as "inactivity"; it reflects a different kinetic profile.

Conclusion

Vanillic Acid is a specialized antioxidant rather than a broad-spectrum scavenger.

  • Direct Scavenging: It is inferior to Ascorbic Acid and Trolox in simple solvent assays (DPPH).

  • Physiological Relevance: It is highly effective in preventing membrane peroxidation and is superior to many flavonoids in bioavailability.

  • Therapeutic Potential: Its primary value lies in its ability to activate the Nrf2/HO-1 axis , making it a prime candidate for formulations targeting chronic oxidative stress and neuroinflammation rather than acute radical detoxification.

References

  • Antioxidative Properties of Vanillic Acid Esters in Multiple Antioxidant Assays Source: Bioscience, Biotechnology, and Biochemistry URL:[6][Link]

  • Antioxidant and Anti-Inflammatory Effects of Vanillic Acid in Human Plasma and Neutrophils Source: International Journal of Molecular Sciences (MDPI) URL:[Link]

  • Spectroscopic, antioxidant and cytotoxicity studies of vanillic acids Source: Scientific Reports (Nature) URL:[Link]

  • Activation of Nrf2/HO-1 signaling: An important molecular mechanism of herbal medicine Source: Frontiers in Pharmacology URL:[Link]

  • DPPH Radical Scavenging Assay: Principles and Protocols Source: Methods in Molecular Biology (PubMed) URL:[Link]

Synergistic Antioxidant Architectures: Vanillic Acid & Phenolic Complexes

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Formulation Scientists, Drug Development Professionals

Executive Summary

Vanillic acid (4-hydroxy-3-methoxybenzoic acid) is a phenolic derivative often categorized as a "secondary" antioxidant due to its structural limitations—specifically, the presence of a single hydroxyl group hindered by a methoxy moiety. However, recent comparative studies reveal that Vanillic Acid (VA) exhibits non-linear, synergistic efficacy when paired with specific polyphenols like Catechins, Protocatechuic Acid, and Gallic Acid.

This guide moves beyond single-compound assays to analyze the combinatorial mechanics of VA. By leveraging the "Antioxidant Regeneration Handoff" and multi-target mechanisms, researchers can achieve antioxidant capacities (AOXC) that exceed the sum of individual components (Combination Index < 1.0).

Mechanistic Basis of Synergy

To engineer effective antioxidant systems, one must understand why VA acts as a potentiator rather than a primary scavenger.

Structural Constraints & Advantages
  • Limitation: VA possesses only one free hydroxyl group at the para position. Unlike Gallic acid (triphenolic) or Catechin (flavan-3-ol), it lacks the extensive electron delocalization required for rapid, high-capacity radical scavenging.

  • Advantage: The methoxy group at the meta position improves lipophilicity compared to poly-hydroxylated acids, allowing VA to penetrate lipid bilayers and interact with membrane-bound radicals that hydrophilic phenols cannot reach.

The Regeneration Handoff Theory

The primary driver of synergy is the regeneration mechanism . A highly reactive antioxidant (e.g., Quercetin or Catechin) donates a hydrogen atom to a radical (


), becoming a phenoxyl radical (

). In a standalone system, this radical might degrade. In a synergistic system, VA donates an electron/hydrogen to the

, regenerating the primary antioxidant and sacrificing itself to form a stable, low-energy vanillic radical.
Visualization: The Synergistic Regeneration Loop

The following diagram illustrates the electron transfer cascade where VA acts as a "recharge" agent for a primary polyphenol.

RegenerationLoop ROS Reactive Oxygen Species (ROS) Neutralized Neutralized Species ROS->Neutralized PrimaryAOX Primary Phenol (e.g., Catechin) OxidizedAOX Phenoxyl Radical (Inactive) PrimaryAOX->OxidizedAOX Oxidation PrimaryAOX->Neutralized H+ Transfer OxidizedAOX->PrimaryAOX Regeneration (Synergy) VA Vanillic Acid (Regenerator) StableVA Stable Vanillic Radical VA->StableVA e- Transfer

Figure 1: Mechanism of Synergistic Interaction. Vanillic Acid donates an electron to regenerate the oxidized primary phenol, extending the functional lifespan of the antioxidant system.

Comparative Performance Analysis

The following data synthesizes experimental results from DPPH and ABTS assays comparing VA in isolation versus binary and ternary combinations.

Performance Metrics Defined
  • Theoretical AOXC: The calculated sum of individual activities (

    
    ).
    
  • Observed AOXC: The experimental result of the mixture.

  • Interaction Type:

    • Synergistic: Observed > Theoretical (CI < 1)

    • Additive: Observed ≈ Theoretical (CI = 1)

    • Antagonistic: Observed < Theoretical (CI > 1)

Comparative Data Table
Combination ArchitecturePrimary ComponentSecondary ComponentInteraction ProfileKey Outcome
Binary Mix A Protocatechuic AcidVanillic AcidHigh Synergy Significant reduction in effective dose (MIC) for bacterial inhibition; enhanced radical scavenging.
Binary Mix B Gallic AcidVanillic AcidContext Dependent Synergistic in DPPH/FRAP assays; Antagonistic in ORAC assays due to steric hindrance in specific reaction media.
Binary Mix C CatechinVanillic AcidSynergistic VA stabilizes Catechin, preventing rapid auto-oxidation. High efficacy in lipid peroxidation models.
Ternary Complex Protocatechuic + CatechinVanillic AcidSuper-Synergy The trio outperformed all binary combinations. MIC reduced by >100-fold compared to single agents.[1]

Critical Insight: Synergy is not universal. While VA synergizes well with Catechins and Protocatechuic Acid , it can exhibit antagonism with Gallic Acid in specific oxidative environments (e.g., ORAC assays), likely due to competition for reaction sites.

Experimental Validation Framework

To validate these effects in your own laboratory, do not rely on simple addition of inhibition percentages. You must use the Combination Index (CI) method derived from the median-effect equation (Chou-Talalay).

Protocol: High-Throughput Synergy Screening (Modified DPPH)

Objective: Determine the CI of Vanillic Acid combined with a target phenol.

Reagents:

  • DPPH Stock: 0.1 mM in Methanol (freshly prepared, protected from light).

  • Vanillic Acid Stock (Solution A): 10 mM in Methanol.

  • Target Phenol Stock (Solution B): 10 mM in Methanol (e.g., Catechin).

Workflow:

  • Preparation of Ratios: Prepare mixtures of A:B in molar ratios of 1:1, 1:2, and 2:1.

  • Serial Dilution: Create a 5-point dilution curve for Solution A (alone), Solution B (alone), and the Mixture (A+B).

  • Reaction:

    • Add 20 µL of sample to 180 µL of DPPH solution in a 96-well microplate.

    • Incubate for 30 minutes in the dark at 25°C.

  • Measurement: Read Absorbance at 517 nm (

    
    ).
    
  • Calculation:

    • Calculate Inhibition %:

      
      .
      
    • Determine

      
       for A, B, and the Mixture using non-linear regression.
      
Data Analysis: The Combination Index (CI)

Calculate the CI using the following equation:



  • 
    : 
    
    
    
    of Compound 1 alone.
  • 
    : 
    
    
    
    of Compound 2 alone.
  • 
    : Concentrations of Compound 1 and 2 in the combination that result in 50% inhibition.
    

Interpretation:

  • CI < 0.9: Synergism (The lower the value, the stronger the synergy).

  • 0.9 < CI < 1.1: Additive effect.

  • CI > 1.1: Antagonism.

Visualization: Experimental Logic Flow

This diagram outlines the decision matrix for interpreting your synergy data.

SynergyLogic Start Calculate IC50 (Single vs. Combo) CalcCI Calculate Combination Index (CI) Start->CalcCI Decision CI Value? CalcCI->Decision Syn Synergy (CI < 0.9) Mechanism: Regeneration Decision->Syn < 0.9 Add Additive (CI ≈ 1.0) Mechanism: Independent Decision->Add 0.9 - 1.1 Ant Antagonism (CI > 1.1) Mechanism: Competition Decision->Ant > 1.1

Figure 2: Decision Matrix for classifying antioxidant interactions based on experimental IC50 shifts.

References

  • Antioxidant Interactions between Major Phenolic Compounds Found in 'Ataulfo' Mango Pulp. Molecules. [Link]

  • Comparison of Single and Combined Use of Catechin, Protocatechuic, and Vanillic Acids as Antioxidant and Antibacterial Agents. Molecules. [Link]

  • Investigation of Antioxidant Synergisms and Antagonisms among Phenolic Acids in the Model Matrices Using FRAP and ORAC Methods. Antioxidants (Basel). [Link]

  • Synergistic mode of action of catechin, vanillic and protocatechuic acids to inhibit the adhesion of uropathogenic Escherichia coli. Journal of Applied Microbiology. [Link][2]

  • Antioxidative Properties of Vanillic Acid Esters in Multiple Antioxidant Assays. Bioscience, Biotechnology, and Biochemistry. [Link]

Sources

Analytical Discrimination of Natural vs. Synthetic Vanilla: A Comparative Guide on Vanillic Acid Quantification

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context[1][2][3][4][5][6][7][8]

Vanilla is the world's second most expensive spice, creating a high incentive for economic adulteration. While vanillin (4-hydroxy-3-methoxybenzaldehyde) is the primary sensory compound, it is chemically identical whether derived from the Vanilla planifolia orchid or synthesized from petrochemical guaiacol.

The differentiator is not vanillin itself, but the matrix of accompanying phenolic compounds—specifically Vanillic Acid.

In natural vanilla, vanillic acid accumulates via the phenylpropanoid metabolic pathway and oxidative maturation. In synthetic production, it appears either as a trace impurity or is absent, replaced by synthesis byproducts like guaiacol or veratraldehyde. This guide details the rigorous quantification of vanillic acid using HPLC-DAD and validates origin using Isotope Ratio Mass Spectrometry (IRMS).

Mechanistic Divergence: The "Why" Behind the Protocol

To understand the analytical targets, we must visualize the source of the molecule.

Diagram 1: Biosynthetic vs. Chemical Synthesis Pathways

This diagram contrasts the enzymatic complexity of the orchid against the linear efficiency of industrial synthesis.

VanillaPathways cluster_natural Natural Biosynthesis (V. planifolia) cluster_synthetic Chemical Synthesis (Guaiacol Process) Phenylalanine Phenylalanine FerulicAcid Ferulic Acid Phenylalanine->FerulicAcid Enzymatic Chain VanillinNat Natural Vanillin FerulicAcid->VanillinNat Vanillin Synthase VanillicAcidNat Vanillic Acid (Target Marker) VanillinNat->VanillicAcidNat Natural Oxidation Petro Petrochemicals Guaiacol Guaiacol Petro->Guaiacol VanillinSyn Synthetic Vanillin Guaiacol->VanillinSyn + Glyoxylic Acid Oxidation Glyoxylic Glyoxylic Acid Impurities Impurities (Guaiacol, Veratraldehyde) VanillinSyn->Impurities Side Reactions

Caption: Comparison of the phenylpropanoid pathway in orchids vs. the petrochemical guaiacol route. Note that natural vanillic acid is a direct maturation product.

Methodology A: HPLC-DAD Quantification

Objective: Accurate quantification of Vanillic Acid and Vanillin to establish ratios. Rationale: HPLC with Diode Array Detection (DAD) allows for peak purity analysis, ensuring that the vanillic acid peak is not co-eluting with matrix interferences common in cured beans.

Reagents & Standards
  • Standards: Vanillin (99%), Vanillic Acid (≥97%), 4-Hydroxybenzaldehyde (4-HBA).

  • Solvents: HPLC-grade Methanol (MeOH), Acetonitrile (ACN), Glacial Acetic Acid.

  • Water: Milli-Q (18.2 MΩ·cm).

Step-by-Step Protocol
1. Sample Preparation (The Critical Step)

Why: Direct injection of vanilla extract ruins columns due to resins/gums.

  • Aliquot: Transfer 1.0 mL of Vanilla Extract (35% EtOH) to a volumetric flask.

  • Dilution: Dilute 1:10 with Acidified Methanol (10% MeOH / 90% Water / 0.5% Acetic Acid).

    • Expert Note: The acetic acid prevents the ionization of vanillic acid (

      
      ), ensuring it interacts with the C18 stationary phase rather than eluting in the void volume.
      
  • Filtration: Pass through a 0.45 µm PTFE syringe filter. Nylon filters may bind phenolic compounds and should be avoided.

2. Chromatographic Conditions
  • System: Agilent 1260 Infinity II or equivalent.

  • Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm).[1]

  • Temperature: 30°C (Controlled to prevent retention time drift).

  • Flow Rate: 1.0 mL/min.[2]

  • Detection:

    • 280 nm (General Phenolics)

    • 254 nm (Benzaldehyde specificity)

  • Mobile Phase:

    • A: Water + 0.1% Acetic Acid

    • B: Methanol + 0.1% Acetic Acid

3. Gradient Profile
Time (min)% B (Methanol)Rationale
0.010Initial equilibration for polar acids.
5.030Elution of Vanillic Acid (~4-5 min).
15.070Elution of Vanillin (~12 min) and 4-HBA.
20.090Wash column of hydrophobic resins.
25.010Re-equilibration.

Methodology B: Isotope Ratio Mass Spectrometry (IRMS)

Objective: Validation of origin (Botanical vs. Petrochemical). Rationale: HPLC quantifies how much is there; IRMS determines where it came from. Vanilla is a CAM (Crassulacean Acid Metabolism) plant, resulting in a unique Carbon-13 signature compared to C3 plants (rice/clove) or fossil fuels.[3][4]

The Self-Validating Logic

If HPLC shows "Natural" profiles (high vanillin, moderate vanillic acid) but IRMS shows a depleted


 value (-30‰), the sample is adulterated  with synthetic vanillin.
Diagram 2: Analytical Workflow & Decision Logic

AnalysisWorkflow Start Unknown Vanilla Sample HPLC HPLC-DAD Analysis (Quantify Vanillic Acid & Vanillin) Start->HPLC Check1 Is Vanillic Acid Present? HPLC->Check1 Check2 Ratio Vanillin:4-HBA (Target: ~15:1) Check1->Check2 Yes ResultFake CONFIRMED SYNTHETIC (Petrochemical/Lignin) Check1->ResultFake No (or Trace) IRMS IRMS Analysis (Measure δ13C) Check2->IRMS Pass Check2->ResultFake Fail ResultNat CONFIRMED NATURAL (CAM Profile) IRMS->ResultNat δ13C = -16‰ to -22‰ IRMS->ResultFake δ13C < -25‰ ResultBio BIO-SYNTHETIC (Fermentation) IRMS->ResultBio δ13C = -12‰ to -14‰

Caption: Decision tree combining HPLC quantification with Isotopic verification for robust authentication.

Comparative Data Analysis

The following table synthesizes expected quantitative ranges derived from validated AOAC methods and literature. Use this to benchmark your experimental results.

ParameterNatural V. planifolia ExtractSynthetic (Lignin/Guaiacol)Biovanillin (Fermentation)
Vanillin Content 1.0 – 2.5% (w/w)Variable (Adjusted to mimic)Variable
Vanillic Acid 0.05 – 0.15% (w/w) Trace / Absent Trace
4-Hydroxybenzaldehyde Present (Marker)AbsentAbsent
Ratio (Vanillin/Vanillic Acid) ~10:1 to 20:1>100:1>50:1

(Isotope)
-16.0‰ to -22.0‰ -26.0‰ to -36.0‰ -12.0‰ to -14.0‰
Interpretation Guide
  • The Vanillic Acid Marker: A sample with high Vanillin but zero Vanillic Acid is highly suspicious. Natural oxidation during curing always produces the acid.

  • The Isotopic Trap: Note that Biovanillin (fermented from rice bran ferulic acid) has a

    
     of -12‰ to -14‰. This is enriched compared to natural vanilla.[5] Simple "less negative is better" logic fails here; the value must fall specifically within the CAM plant range (-16 to -22).
    

References

  • AOAC International. (2016).[6] Official Method 990.25: Vanillin, Vanillic Acid, p-Hydroxybenzaldehyde, and p-Hydroxybenzoic Acid in Vanilla Extract.[7][8][9]

  • Cicchetti, E., & Chaintreau, A. (2009).[10] Quantitation of the main constituents of vanilla by reverse phase HPLC and ultra-high-pressure-liquid-chromatography.[10][7] Journal of Separation Science, 32(17), 3043-3052.[10]

  • Greule, M., et al. (2010). Improved stable isotope analysis of vanillin from vanilla extracts. Journal of Agricultural and Food Chemistry, 58(12), 7268-7275.

  • U.S. Food & Drug Administration (FDA). (2022). CFR - Code of Federal Regulations Title 21: Vanilla Extract.

Sources

Safety Operating Guide

Technical Guide: Disposal & Handling of 4-(4-Hydroxyphenyl)-3-methoxybenzoic Acid

[1]

Executive Summary & Chemical Profile

This guide outlines the safe handling and disposal procedures for 4-(4-Hydroxyphenyl)-3-methoxybenzoic acid .[1] Note that this compound is structurally distinct from Vanillic Acid (4-hydroxy-3-methoxybenzoic acid).[1] It features a biaryl core (a phenyl ring attached to the benzoic acid moiety), significantly increasing its lipophilicity and altering its environmental persistence compared to simple phenolic acids.[2]

Operational Directive: Due to the biaryl structure and phenolic functionality, this compound must be treated as a High-Persistence Organic Acid .[2] Disposal via municipal drainage is strictly prohibited due to potential aquatic toxicity and resistance to standard hydrolysis.

Chemical Identification Table
FeatureDetailOperational Implication
Chemical Name 4-(4-Hydroxyphenyl)-3-methoxybenzoic acidBiaryl structure implies low water solubility.[1]
Functional Groups Carboxylic Acid (-COOH), Phenol (-OH), Ether (-OCH3)Dual acidity (Carboxyl pKa ~4, Phenol pKa ~10).[1][2]
Physical State Solid (Powder/Crystalline)Dust inhalation hazard; requires particulate respiratory protection.
Solubility Low in water; High in DMSO, Methanol, EthanolRequires organic solvent for cleaning spills.[2]
Hazard Class Irritant (Skin/Eye), Aquatic Toxicity (Predicted)Do not release to environment.

Safety Assessment & Mechanism

To ensure safety, we must understand the why behind the protocols.

  • Acidity & Corrosivity: While organic acids are generally "weak," the carboxylic acid moiety allows this compound to mobilize heavy metals if disposed of in metal containers.[2] Action: Use glass or HDPE containers only.

  • Phenolic Toxicity: The 4-hydroxyphenyl group presents a phenol-like hazard profile.[1] Phenols are rapidly absorbed through skin and can uncouple oxidative phosphorylation in aquatic organisms. Action: Double-gloving (Nitrile) is mandatory to prevent transdermal absorption.

  • Biaryl Stability: The biphenyl core is resistant to bacterial degradation in standard water treatment facilities. Action: Incineration is the only validated disposal method to break the aromatic rings.

Disposal Decision Matrix (Visualized)

The following logic flow dictates the disposal path based on the state of the waste.

DisposalFlowStartWaste Generation:4-(4-Hydroxyphenyl)-3-methoxybenzoic acidStateCheckDetermine Physical StateStart->StateCheckSolidSolid Waste(Powder, Contaminated Wipes)StateCheck->SolidLiquidLiquid Waste(Mother Liquor, Rinsate)StateCheck->LiquidSolidActionDouble Bag inClear PolyethyleneSolid->SolidActionLiquidActionDissolve/Dilute inCombustible Solvent (EtOH/Acetone)Liquid->LiquidActionLabelingLabel: 'Non-Halogenated Organic'+ 'Toxic/Irritant'SolidAction->LabelingLiquidAction->LabelingFinalDestHigh-Temperature Incineration(Stream C)Labeling->FinalDest

Figure 1: Operational decision tree for segregating and processing phenolic acid waste streams.

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Compound & Contaminated Debris)

Applicability: Expired reagents, weighing paper, contaminated gloves, spill cleanup solids.[2]

  • Segregation: Do not mix with oxidizers (e.g., nitrates, perchlorates) or strong bases.[2] The phenolic group can react exothermically with strong oxidizers.

  • Containment:

    • Place waste into a clear polyethylene bag (minimum 2 mil thickness).

    • If the waste includes sharps (glass pipettes), place inside a puncture-proof container first.[2]

  • Labeling: Apply a hazardous waste tag.

    • Constituents: "4-(4-Hydroxyphenyl)-3-methoxybenzoic acid" (90%), "Debris" (10%).[1]

    • Hazard Checkbox: Irritant, Toxic.[2][3]

  • Storage: Store in a secondary container (bin) marked "Solid Organic Waste" until pickup.

Protocol B: Liquid Waste (Solutions & Mother Liquors)

Applicability: HPLC effluent, reaction mixtures, cleaning rinsates.[2]

  • Solvent Compatibility: Ensure the carrier solvent is compatible with the waste stream.

    • Preferred: Methanol, Ethanol, Acetone, Acetonitrile.[2]

    • Avoid: Mixing with halogenated solvents (DCM, Chloroform) unless necessary, as this increases disposal costs (halogenated streams require scrubbing).[2]

  • pH Check: If the solution is highly acidic (pH < 2) due to added mineral acids, neutralize to pH 5–9 using Sodium Bicarbonate before adding to the organic waste drum. Reason: Prevents corrosion of the waste drum.[2]

  • Transfer: Pour into the "Non-Halogenated Organic Waste" carboy.

    • Crucial: Leave 10% headspace in the container to allow for vapor expansion.

  • Documentation: Log the volume and concentration on the carboy's accumulation log.

Emergency Response: Spill Management

Scenario: A 5g bottle of powder drops and shatters on the floor.

  • Isolate: Evacuate the immediate 3-meter radius. Mark the area.

  • PPE Up: Don safety goggles, nitrile gloves (double layer recommended), and a lab coat.[2] If dust is visible in the air, use an N95 or P100 respirator.[2]

  • Dry Clean-Up (Preferred):

    • Cover the spill with a dust suppressant (e.g., moist sand or a specialized absorbent pad) to prevent airborne particles.[2]

    • Gently sweep into a dustpan using a brush. Do not use compressed air.

  • Wet Polish:

    • Wipe the surface with a paper towel soaked in Ethanol or Methanol (the compound is poorly soluble in water; water will just spread it).

    • Follow with a soap and water wash.[3][4][5][6][7][8]

  • Disposal: Place all glass shards, powder, and wipes into the Solid Waste container (Protocol A).[2]

Regulatory & Compliance Notes

  • RCRA Classification (USA): This specific compound is likely not P-listed or U-listed by the EPA. Therefore, it is classified based on characteristics.

    • Determination: It is a "Process Waste."[9]

    • Waste Code: If dissolved in ignitable solvents, use D001 .[2][10] If toxic characteristic is unknown, default to treating as toxic.[2]

  • Drain Disposal: Strictly Prohibited. The biaryl structure poses a bioaccumulation risk.

References

  • Fisher Scientific. (2025).[8] Safety Data Sheet: 4-Biphenylcarboxylic acid. Retrieved from (Used as surrogate for biaryl safety profile).

  • Sigma-Aldrich. (2025).[11] Safety Data Sheet: Vanillic Acid (4-Hydroxy-3-methoxybenzoic acid). Retrieved from (Used for functional group hazard analysis).

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Codes & Lists. Retrieved from .

  • Nipissing University. (2019). Hazardous Materials Disposal Guide: Organic Acid Segregation. Retrieved from .

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